molecular formula C33H69N B101237 Amines, di-C14-18-alkylmethyl CAS No. 16724-61-1

Amines, di-C14-18-alkylmethyl

Katalognummer: B101237
CAS-Nummer: 16724-61-1
Molekulargewicht: 479.9 g/mol
InChI-Schlüssel: KCMTVIZYKDBFFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amines, di-C14-18-alkylmethyl is a useful research compound. Its molecular formula is C33H69N and its molecular weight is 479.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-hexadecyl-N-methylhexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H69N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34(3)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-33H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMTVIZYKDBFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H69N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873461
Record name N-Hexadecyl-N-methyl-1-hexadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16724-61-1, 67700-99-6
Record name N-Hexadecyl-N-methyl-1-hexadecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16724-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipalmitylmethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016724611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, di-C14-18-alkylmethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecanamine, N-hexadecyl-N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Hexadecyl-N-methyl-1-hexadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amines, di-C14-18-alkylmethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Hexadecanamine, N-hexadecyl-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPALMITYLMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI19TV232A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Role of Long-Chain Tertiary Amines in Modern Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Di-C14-18-Alkylmethyl Amines

Di-C14-18-alkylmethyl amines represent a class of tertiary amines characterized by a single methyl group and two long, saturated alkyl chains, typically ranging from 14 to 18 carbon atoms in length. This category generally refers to a mixture of amines with varying C14, C16, and C18 chains, reflecting the composition of their fatty acid precursors.[1][2] Their unique amphiphilic structure, combining a hydrophilic tertiary amine headgroup with a substantial hydrophobic tail, makes them invaluable intermediates and functional molecules in diverse scientific fields.

In drug development, these amines are critical building blocks for cationic lipids. When protonated, they can form liposomes or lipid nanoparticles (LNPs) that electrostatically bind and encapsulate anionic payloads like mRNA, siRNA, and DNA.[3] This technology is at the forefront of genetic medicine, enabling the targeted delivery of therapeutics.[4][5] Beyond biomedicine, their surfactant properties are leveraged in materials science, and they serve as key precursors for producing quaternary ammonium compounds used as phase-transfer catalysts and antimicrobial agents.

This guide provides a comprehensive overview of the principal synthetic methodologies and rigorous characterization techniques for di-C14-18-alkylmethyl amines, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Part I: Synthesis of Di-C14-18-Alkylmethyl Amines

The synthesis of a tertiary amine from a secondary amine precursor is a fundamental organic transformation. The primary challenge lies in achieving selective mono-methylation without the formation of a quaternary ammonium salt by-product. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents.

Core Synthetic Strategies

Two primary and highly reliable strategies for the N-methylation of di(C14-18-alkyl)amines are reductive amination and direct alkylation.

  • Reductive Amination: This is arguably the most robust and widely used method for preparing tertiary amines.[6][7][8] The process involves the reaction of a secondary amine with an aldehyde (in this case, formaldehyde) to form an unstable iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the tertiary amine. This method is highly efficient and avoids the over-alkylation issues common with direct alkylation.[8]

  • Direct Alkylation: This classic S_N2 reaction involves treating the secondary amine nucleophile with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate.[9][10][11][12] While straightforward, this reaction's primary drawback is the potential for the newly formed tertiary amine—which is often more nucleophilic than the secondary amine precursor—to react with another molecule of the alkylating agent, leading to the formation of a quaternary ammonium salt.[10][11][13] This side reaction can be minimized by carefully controlling stoichiometry or using a large excess of the starting amine.[13]

Below is a diagram illustrating the general workflow from synthesis to characterization.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase start Di(C14-18-alkyl)amine (Secondary Amine) reductive_amination Reductive Amination (Formaldehyde, Reducing Agent) start->reductive_amination direct_alkylation Direct Alkylation (Methylating Agent) start->direct_alkylation crude_product Crude Di-C14-18-alkylmethyl amine reductive_amination->crude_product direct_alkylation->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Structure ms Mass Spectrometry pure_product->ms Molecular Weight ir IR Spectroscopy pure_product->ir Functional Groups hplc HPLC/GC pure_product->hplc Purity

Caption: General workflow for the synthesis and characterization of di-C14-18-alkylmethyl amines.

Experimental Protocol 1: Reductive Amination via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specialized form of reductive amination where the combination of formaldehyde and formic acid serves as both the carbon source and the reducing agent. It is an excellent, metal-free method for the exhaustive methylation of amines.

Causality: Formaldehyde reacts with the secondary amine to form an iminium cation. The formate anion (from formic acid) then acts as a hydride donor, reducing the iminium ion to the tertiary amine. The reaction is driven to completion by the formation of carbon dioxide gas. This method is particularly trustworthy as it inherently prevents over-alkylation to the quaternary salt.

G R2NH R₂NH (Secondary Amine) Iminium [R₂N=CH₂]⁺ (Iminium Ion) R2NH->Iminium + CH₂O, - H₂O HCHO CH₂O (Formaldehyde) HCOOH HCOOH (Formic Acid) Iminium->HCOOH R2NMe R₂N-CH₃ (Tertiary Amine) Iminium->R2NMe + HCOOH, - H⁺ CO2 CO₂

Caption: Simplified mechanism of the Eschweiler-Clarke reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add di(C14-18-alkyl)amine (1.0 eq).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, 2.5 eq) followed by formic acid (98-100%, 2.5 eq). Note: The reaction is typically exothermic; addition may need to be controlled with an ice bath.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and maintain for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS until the starting secondary amine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide (e.g., 4 M NaOH). This step neutralizes the excess formic acid and deprotonates the amine product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or hexane; 3 x volumes).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a waxy solid or oil, can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

Part II: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized di-C14-18-alkylmethyl amine. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation.[14]

    • ¹H NMR: The key diagnostic signal is a singlet appearing around 2.2-2.4 ppm , integrating to 3 protons, which corresponds to the newly introduced N-CH₃ group.[15] The protons on the carbons alpha to the nitrogen (the N-CH₂- groups of the long alkyl chains) typically appear as a triplet around 2.2-2.5 ppm . The rest of the alkyl chain protons will appear as broad multiplets in the aliphatic region (~0.8-1.6 ppm), with the terminal methyl groups appearing as a triplet around 0.9 ppm. Critically, the N-H proton signal from the secondary amine starting material (which can be broad and variable) will be absent.[16][17]

    • ¹³C NMR: The N-CH₃ carbon will exhibit a distinct signal around 42-45 ppm . The alpha-carbons (N-CH₂) will appear around 55-60 ppm . The remaining alkyl chain carbons will resonate in the 14-35 ppm range.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the conversion of the functional group.

    • The most important diagnostic feature is the disappearance of the N-H stretching band of the secondary amine, which typically appears as a single, weak-to-medium peak around 3300-3350 cm⁻¹.[15][17][18]

    • The presence of the tertiary amine can be confirmed by observing the C-N stretching vibrations, which appear in the fingerprint region between 1250-1020 cm⁻¹ .[18] Strong C-H stretching bands will be visible around 2850-2960 cm⁻¹.

  • Mass Spectrometry (MS): MS provides confirmation of the molecular weight and offers structural information through fragmentation patterns.

    • Molecular Ion: In accordance with the Nitrogen Rule , the molecule will have an odd nominal molecular weight due to the single nitrogen atom.[16][17]

    • Fragmentation: The most characteristic fragmentation pathway for long-chain amines is α-cleavage , where the bond between the alpha and beta carbons is broken.[15][17] This results in the loss of a large alkyl radical and the formation of a stable, resonance-stabilized iminium cation, which will often be the base peak or a very prominent peak in the spectrum.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.

    • Detection: Since long-chain amines lack a UV chromophore, detection can be challenging. Universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are ideal. Alternatively, derivatization with a UV-active agent can be employed for analysis with a standard UV detector.[19][20]

    • Method: A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape by ensuring the amine is protonated.

Summary of Expected Analytical Data
TechniqueCharacteristic FeatureExpected Value/Observation
¹H NMR N-CH₃ ProtonsSinglet, ~2.2-2.4 ppm
α-CH₂ ProtonsMultiplet (triplet), ~2.2-2.5 ppm
Disappearance of N-H protonAbsence of a broad signal characteristic of the secondary amine precursor.[16]
¹³C NMR N-CH₃ Carbon~42-45 ppm
α-CH₂ Carbon~55-60 ppm
IR Disappearance of N-H StretchAbsence of a peak around 3300-3350 cm⁻¹.[15][18]
C-N StretchPresent in the 1250-1020 cm⁻¹ region.[18]
MS Molecular Ion (M⁺)Odd nominal mass corresponding to CₙH₂ₙ₊₃N.
Major FragmentPeak corresponding to α-cleavage (loss of a C₁₃-C₁₇ alkyl radical).
Purity (HPLC) Main Peak>95% area by ELSD/CAD detection.

Conclusion

The synthesis of di-C14-18-alkylmethyl amines is a well-established process that is crucial for the advancement of fields ranging from drug delivery to materials science. Reductive amination, particularly the Eschweiler-Clarke reaction, stands out as a superior method due to its high selectivity and prevention of over-alkylation. Direct alkylation remains a viable alternative, provided that reaction conditions are carefully controlled. A multi-technique approach to characterization, combining NMR, MS, and IR spectroscopy with chromatographic purity analysis, provides a robust and self-validating framework to ensure the final product meets the stringent quality standards required for research and development applications. This guide provides the foundational knowledge and practical protocols for scientists to confidently synthesize and verify these important chemical entities.

References

  • EP1466887A1 - Process for the synthesis of N-methyl-dialkylamines from secundary amines and formaldehyde - Google Patents.
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. Available from: [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Royal Society of Chemistry. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • tertiary amine synthesis & reductive amination. YouTube. Available from: [Link]

  • Tertiary Amine Synthesis by Radical Carbonyl Alkylative Amination. ACS Publications. Available from: [Link]

  • Novel and Efficient Synthesis of N,N-dialkylamino-O-alkyl-2-(1-methyl-2-oxopropylidene)phosphorohydrazido Oximes. Part 3. MDPI. Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available from: [Link]

  • DE10316375A1 - Process for the preparation of N-methyl-dialkylamines from secondary dialkylamines and formaldehyde. Google Patents.
  • DD228900A1 - PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE. Google Patents.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available from: [Link]

  • US3542876A - Amination of alkyl halides. Google Patents.
  • Ch22: Alkylation of Amines. University of Calgary. Available from: [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. Available from: [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. Available from: [Link]

  • Amines. University of California, Los Angeles. Available from: [Link]

  • Determination of molar ratio of primary secondary and tertiary amines in polymers by applying derivatization and NMR spectroscopy. ResearchGate. Available from: [Link]

  • HPLC determination finds amines made by fermentation. Wiley Analytical Science. Available from: [Link]

  • Amine alkylation. Wikipedia. Available from: [Link]

  • Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. ChemRxiv. Available from: [Link]

  • Amines, (C14-18 and C16-18-unsatd. alkyl)dimethyl. PubChem. Available from: [Link]

  • Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available from: [Link]

  • Spectroscopy of Amines. Oregon State University. Available from: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. MDPI. Available from: [Link]

  • Amines, di-C14-18-alkylmethyl - Substance Details. US EPA. Available from: [Link]

  • Chemical Conjugation in Drug Delivery Systems. PubMed Central. Available from: [Link]

  • Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. MDPI. Available from: [Link]

  • Synthesis of Amines: Direct Alkylation. YouTube. Available from: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available from: [Link]

  • Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. NIH. Available from: [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PubMed. Available from: [Link]

  • 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. NIH. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Di-C14-18-Alkylmethyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

<_- an="" in-depth="" technical="" guide="" to="" the="" spectroscopic="" analysis="" of="" di-c14-18-alkylmethyl="" amines="" _="">

Introduction

Di-C14-18-alkylmethyl amines are a class of tertiary amines characterized by the presence of two long alkyl chains (ranging from 14 to 18 carbon atoms) and a methyl group attached to a central nitrogen atom. These compounds and their derivatives are integral components in a multitude of applications, including as surfactants, fabric softeners, and as cationic lipids for nucleic acid delivery in the pharmaceutical industry. The precise structural elucidation and quality control of these amines are paramount to ensuring their efficacy and safety in these diverse applications.

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—for the detailed analysis of di-C14-18-alkylmethyl amines. We will delve into the theoretical underpinnings, practical experimental considerations, and data interpretation, offering a robust framework for researchers, scientists, and drug development professionals.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For di-C14-18-alkylmethyl amines, FT-IR is particularly useful for confirming the presence of key functional groups and for assessing the overall purity of the sample.

The Causality Behind Spectral Features

The defining characteristic of a tertiary amine in an FT-IR spectrum is the absence of N-H stretching vibrations, which are typically observed in the 3300-3500 cm⁻¹ region for primary and secondary amines.[1][2][3][4] This absence is a direct consequence of the molecular structure, where the nitrogen atom is bonded to three carbon atoms, leaving no hydrogen atoms directly attached to it.[1][2]

While the lack of an N-H bond removes a key diagnostic peak, other vibrational modes provide a characteristic "fingerprint" for these long-chain amines:

  • C-H Stretching Vibrations: Strong and sharp absorption bands are expected in the 2800-3000 cm⁻¹ region, arising from the symmetric and asymmetric stretching of the numerous C-H bonds within the long alkyl chains (CH₂) and the methyl group (CH₃).[1]

  • C-N Stretching Vibrations: The stretching of the C-N bond in aliphatic amines typically gives rise to weak or medium intensity bands in the 1020-1250 cm⁻¹ range.[3][5] The intensity of this peak can be variable and may be located in a crowded region of the spectrum, making it a less definitive diagnostic tool on its own.[2]

Self-Validating Experimental Protocol

A robust FT-IR analysis protocol ensures reproducibility and accuracy.

Experimental Workflow for FT-IR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Ensure Sample is Dry (Moisture can interfere with O-H region) P2 Melt Sample (if solid) (Gentle heating above melting point) P1->P2 P3 Prepare KBr Pellet or Cast Film (For solid or viscous liquid samples) P2->P3 A1 Collect Background Spectrum (Clean ATR crystal or empty sample holder) P3->A1 Place sample on ATR crystal A2 Collect Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) A1->A2 D1 Perform Background Subtraction A2->D1 D2 Identify Key Vibrational Bands (C-H, C-N stretches) D1->D2 D3 Compare with Reference Spectra (If available) D2->D3

Caption: Workflow for FT-IR analysis of long-chain amines.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the amine sample is free from moisture, as water has a broad O-H stretching band that can obscure parts of the spectrum.

    • For solid samples, they can be analyzed as a melt on a heated ATR (Attenuated Total Reflectance) accessory or as a KBr (potassium bromide) pellet. For viscous liquids, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a clean and dry FT-IR spectrometer.

    • For ATR analysis, ensure the crystal is clean before collecting the background and sample spectra.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides a good signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Examine the resulting spectrum for the characteristic absorption bands outlined in Table 1.

Data Presentation

Table 1: Characteristic FT-IR Absorption Bands for Di-C14-18-Alkylmethyl Amines

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
C-H Stretch (Alkyl)2850 - 3000Strong, SharpIndicates the presence of the long alkyl chains.
C-N Stretch (Aliphatic)1020 - 1250Weak to MediumCan be difficult to assign definitively due to other absorptions in the fingerprint region.[2][3]
N-H StretchAbsent-The absence of a band in the 3300-3500 cm⁻¹ region is a key indicator of a tertiary amine.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of organic compounds. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

The Logic of Chemical Shifts:

The chemical shift (δ) in ¹H NMR is highly sensitive to the electronic environment of the proton. In di-C14-18-alkylmethyl amines, we can predict the following characteristic signals:

  • N-CH₃ (Methyl Protons): The protons of the methyl group directly attached to the nitrogen are deshielded due to the electronegativity of the nitrogen atom. This results in a singlet (as there are no adjacent protons to couple with) appearing downfield compared to a typical alkane methyl group.

  • N-CH₂ (Methylene Protons α to Nitrogen): The protons on the carbons directly bonded to the nitrogen (α-carbons) are also deshielded and will typically appear as a triplet, coupling with the adjacent methylene protons. Their chemical shift will be further downfield than the other methylene groups in the alkyl chain.[6]

  • -(CH₂)n- (Bulk Methylene Protons): The majority of the protons in the long alkyl chains will reside in very similar chemical environments, leading to a large, overlapping multiplet in the upfield region of the spectrum.

  • -CH₃ (Terminal Methyl Protons): The protons of the terminal methyl groups of the long alkyl chains will appear as a triplet, coupling with the adjacent methylene group, at the most upfield position.

A Self-Validating Experimental Protocol for ¹H NMR

Experimental Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve 5-10 mg of Sample in 0.5-0.7 mL of Deuterated Solvent (e.g., CDCl₃) P2 Add Internal Standard (e.g., TMS) P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Tune and Shim the Spectrometer P3->A1 A2 Acquire ¹H Spectrum (Sufficient number of scans for good S/N) A1->A2 D1 Fourier Transform, Phase, and Baseline Correction A2->D1 D2 Calibrate Spectrum to TMS (0 ppm) D1->D2 D3 Integrate Peaks and Assign Resonances D2->D3

Caption: Workflow for ¹H NMR analysis of long-chain amines.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the di-C14-18-alkylmethyl amine in 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃).[7]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for chemical shift referencing.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • The instrument software will automatically lock onto the deuterium signal of the solvent.

    • Perform tuning and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration, but 8 to 16 scans are often sufficient.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate integration.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak. The ratio of the integrals should correspond to the ratio of the number of protons giving rise to each signal.

    • Assign the peaks based on their chemical shift, multiplicity, and integration values.

¹³C NMR Spectroscopy: A Carbon-centric View

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Understanding ¹³C Chemical Shifts:

  • N-CH₃ (Methyl Carbon): The carbon of the methyl group attached to the nitrogen will be deshielded and appear in a characteristic region for amines.

  • N-CH₂ (Alpha-Methylene Carbon): The carbons directly attached to the nitrogen will be the most deshielded of the aliphatic carbons due to the electronegativity of the nitrogen.[6]

  • -(CH₂)n- (Bulk Methylene Carbons): The carbons in the middle of the long alkyl chains will have very similar chemical environments and will therefore resonate at very similar chemical shifts, often resulting in a cluster of intense peaks.

  • -CH₂- and -CH₃ (Terminal Alkyl Carbons): The carbons at the end of the alkyl chain will be the most shielded and will appear at the most upfield positions.

A Self-Validating Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is very similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed, which results in all carbon signals appearing as singlets, simplifying the spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample as described for ¹H NMR. A slightly higher concentration may be beneficial.

  • Instrument Setup: Set up the instrument as for ¹H NMR, but select the ¹³C nucleus for observation.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will require a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis: Process the data as for ¹H NMR. Assign the carbon signals based on their chemical shifts and comparison with predicted values or reference spectra.

Data Presentation

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Di-C14-18-Alkylmethyl Amines (in CDCl₃)

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity (¹H)
-CH₃ (Terminal)~0.88~14Triplet
-(CH₂)n- (Bulk)~1.25~22-32Multiplet
-CH₂-CH₂-N (Beta)~1.4-1.6~26-28Multiplet
-CH₂-N (Alpha)~2.2-2.4~50-60Triplet
N-CH₃ ~2.2-2.3~40-45Singlet

Note: These are approximate ranges and can vary depending on the specific molecule and experimental conditions.[6][8]

Visualizing Spectroscopic Correlations

Caption: Key NMR correlations for a representative di-C16-alkylmethyl amine.

Conclusion: A Synergistic Approach

The comprehensive characterization of di-C14-18-alkylmethyl amines is most effectively achieved through the synergistic use of FT-IR and NMR spectroscopy. FT-IR provides a rapid and convenient method for confirming the tertiary amine functionality and assessing for the presence of hydroxyl or primary/secondary amine impurities. NMR spectroscopy, in both its ¹H and ¹³C forms, delivers an unambiguous and detailed map of the molecular structure, allowing for the verification of the alkyl chain lengths and the confirmation of the methyl group attachment to the nitrogen.

By employing the rigorous, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the structural integrity and quality of these critical compounds, thereby underpinning the reliability and performance of their end-use applications.

References

  • Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • ResearchGate. (2025). FTIR spectra of the C–H stretching absorbance in tertiary amine groups of (a) P(DMAMS- co -EGDA) coating C7 and (b) un-crosslinked PDMAMS coating before (solid line), after 1 h (dashed line) and 24 h (dotted line) washing in PBS solutions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Distearylmethylamine. PubChem Compound Database. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0164942). Available at: [Link]

  • University of Colorado Boulder. (n.d.). Amines. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0330293). Available at: [Link]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (2025). The vibrational spectra of the cyanide ligand revisited: The ν(CN) infrared and Raman spectroscopy of Prussian blue and its analogues. Available at: [Link]

  • NIST. (n.d.). Distearyl methyl amine. NIST WebBook. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • PubMed. (n.d.). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR shifts 1H -general.cdx. Available at: [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Amines. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyloctadecylamine. PubChem Compound Database. Available at: [Link]

  • MDPI. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Available at: [Link]

  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • National Institutes of Health. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Available at: [Link]

  • ResearchGate. (2011). A 13C and 15N experimental NMR and theoretical study of the structure of linear primary aliphatic amines and ammonium salts: From C1 to C18. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Amines, (C14-18 and C16-18-unsatd. alkyl)dimethyl. PubChem Compound Database. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

  • PubMed. (n.d.). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Available at: [Link]

  • International Union of Crystallography. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available at: [Link]

  • Wikipedia. (n.d.). Methyldiethanolamine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-1-tetradecanamine. PubChem Compound Database. Available at: [Link]

Sources

An In-depth Technical Guide on the Thermal Stability and Degradation of Di-C14-18-Alkylmethyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation of di-C14-18-alkylmethyl amines. These long-chain tertiary amines are of increasing interest in the pharmaceutical industry, particularly in the formulation of drug delivery systems and as chemical intermediates.[1][2] Understanding their behavior under thermal stress is critical for ensuring drug product stability, efficacy, and safety.[] This guide synthesizes theoretical principles of amine degradation with established analytical methodologies to provide a robust framework for researchers, scientists, and drug development professionals. While specific experimental data for this class of compounds is not extensively available in public literature, this guide extrapolates from closely related fatty amines and long-chain hydrocarbons to present likely degradation pathways and detailed analytical protocols for their investigation.

Introduction to Di-C14-18-Alkylmethyl Amines

Di-C14-18-alkylmethyl amines are tertiary amines characterized by a nitrogen atom bonded to one methyl group and two long, saturated alkyl chains, with each chain containing between 14 and 18 carbon atoms. These compounds are typically waxy solids at room temperature with low water solubility, a consequence of their high molecular weight and long hydrophobic alkyl chains.[1] Their synthesis is generally achieved from fatty acids, which are derived from natural sources like vegetable or seed oils.[1]

The unique physicochemical properties of these amines make them valuable in pharmaceutical applications. Their long alkyl chains can interact with lipid bilayers, making them suitable for use in lipid-based drug delivery systems such as liposomes and solid lipid nanoparticles.[2][4] Furthermore, the tertiary amine group can be protonated, providing a pH-sensitive handle for controlled drug release. Given their role as excipients or key starting materials, a thorough understanding of their thermal stability is a prerequisite for robust formulation development and regulatory compliance.[5][6][7]

Theoretical Degradation Pathways

The thermal degradation of di-C14-18-alkylmethyl amines in an inert atmosphere is primarily expected to proceed through pathways established for other long-chain aliphatic amines. The presence of beta-hydrogens relative to the nitrogen atom makes them susceptible to intramolecular elimination reactions.

Hofmann Elimination: The Primary Thermal Degradation Route

The most probable thermal degradation mechanism for tertiary amines with beta-hydrogens is the Hofmann elimination . This reaction involves the cleavage of a C-N bond and a C-H bond on an adjacent carbon (the beta-carbon), resulting in the formation of an alkene, and a lower-order amine. For a di-C14-18-alkylmethyl amine, this would lead to the formation of a long-chain alpha-olefin (C14-18) and a secondary amine, N-methyl-C14-18-alkylamine. The reaction can be generalized as follows:

Figure 1: Generalized Hofmann elimination of a dialkylmethylamine.

The "Hofmann rule" predicts that the major product will be the least substituted (least sterically hindered) alkene. In the case of long, linear alkyl chains, this would predominantly be the terminal alkene (alpha-olefin).

Free Radical Degradation

In the presence of oxygen, particularly at elevated temperatures, oxidative degradation can occur. This process is often initiated by the formation of free radicals and can lead to a more complex mixture of degradation products, including hydroperoxides, alcohols, ketones, and smaller chain fragments. The tertiary amine functionality can also be oxidized to an N-oxide.[8]

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability and degradation products of di-C14-18-alkylmethyl amines. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with pyrolysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a material.[9]

Expected TGA Profile: For a high molecular weight compound like di-C14-18-alkylmethyl amine, a single-step decomposition is expected in an inert atmosphere, corresponding to the volatilization of the degradation products from the Hofmann elimination. The onset temperature of this weight loss is a key indicator of thermal stability. In an oxidative atmosphere (air), decomposition may occur at a lower temperature and potentially in multiple steps due to oxidative reactions.

Table 1: Typical TGA Experimental Parameters

ParameterRecommended SettingRationale
Sample Size 5-10 mgEnsures uniform heating and minimizes thermal gradients.
Heating Rate 10 °C/minA standard rate for screening thermal stability. Slower rates can provide better resolution of thermal events.
Temperature Range Ambient to 600 °CSufficient to cover the decomposition of most organic compounds.
Atmosphere Nitrogen (inert) and Air (oxidative)To assess both thermal and thermo-oxidative stability.
Flow Rate 20-50 mL/minTo ensure an inert or oxidative environment and efficiently remove evolved gases.
Crucible Alumina or PlatinumInert and stable at high temperatures.

Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the di-C14-18-alkylmethyl amine into a tared TGA crucible.

  • Experimental Setup: Place the crucible in the TGA furnace. Purge with the selected gas (nitrogen or air) for at least 15 minutes to ensure a stable atmosphere.

  • Temperature Program: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins). The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

Evolved Gas Analysis: TGA-FTIR

To identify the gaseous products of decomposition, the TGA can be coupled to a Fourier-Transform Infrared (FTIR) spectrometer. As the sample degrades, the evolved gases are swept into the FTIR gas cell for analysis. This is a powerful tool for confirming the Hofmann elimination mechanism by detecting the characteristic vibrational frequencies of alkenes and secondary amines in the evolved gas stream.[10]

TGA_FTIR_Workflow TGA TGA Furnace (Sample Heating) TransferLine Heated Transfer Line TGA->TransferLine Evolved Gases FTIR FTIR Gas Cell (Gas Analysis) TransferLine->FTIR Data TGA Curve & IR Spectra FTIR->Data

Figure 2: Workflow for TGA-FTIR analysis.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, crystallization, and glass transitions.[11] For di-C14-18-alkylmethyl amines, DSC is useful for characterizing their melting behavior and assessing their physical stability upon heating.

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Setup: Place the sample and a reference pan (empty sealed pan) into the DSC cell. Purge with nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Heat from ambient to a temperature approximately 20 °C above the expected melting point at 10 °C/min.

    • Hold for 2 minutes to ensure complete melting.

    • Cool back to ambient at 10 °C/min.

    • Perform a second heating scan under the same conditions to observe the behavior after a controlled thermal history.

  • Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined from the peak of the endotherm in the first heating scan.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of non-volatile compounds.[12][13][14] The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS. This technique is ideal for confirming the products of Hofmann elimination (alkenes and secondary amines).

Experimental Protocol: Py-GC-MS

  • Sample Preparation: Place a small amount (e.g., 100 µg) of the sample into a pyrolysis tube.

  • Pyrolysis: Rapidly heat the sample to a temperature above its decomposition onset (determined by TGA), for example, 400-600 °C.

  • GC Separation: The pyrolysis products are swept onto a GC column (a non-polar column such as a DB-5ms is a good starting point) with a suitable temperature program to separate the fragments.

  • MS Detection: The separated compounds are introduced into the mass spectrometer for identification based on their mass spectra and comparison with spectral libraries (e.g., NIST).

Table 2: Anticipated Degradation Products and their Mass Spectral Signatures

Degradation ProductExpected m/z Fragments
C14-C18 α-Olefins Molecular ion (M+), and a series of fragment ions differing by 14 amu (CH2).
N-methyl-C14-18-alkylamine Fragments from alpha-cleavage adjacent to the nitrogen atom.
Dimethylamine (If further degradation occurs) m/z 45 (M+), 44.

Implications for Drug Development

The thermal stability of di-C14-18-alkylmethyl amines is a critical quality attribute when they are used in pharmaceutical formulations.

  • Manufacturing: High temperatures during manufacturing processes such as hot-melt extrusion or spray drying could initiate degradation, leading to the formation of impurities.

  • Stability and Shelf-life: The formation of degradation products over the shelf-life of a drug product can impact its safety and efficacy.[15][16] The presence of reactive alkenes or smaller, more polar amines could potentially interact with the active pharmaceutical ingredient (API) or other excipients.[17]

  • Regulatory Considerations: Regulatory agencies require thorough stability testing of both the drug substance and the final drug product.[18] This includes the identification and toxicological assessment of any significant degradation products.

Therefore, the analytical methods described in this guide are essential tools for de-risking the use of these amines in pharmaceutical development, from early-stage formulation screening to the establishment of commercial manufacturing processes and shelf-life specifications.

Conclusion

Di-C14-18-alkylmethyl amines are a promising class of excipients for pharmaceutical applications. Their thermal stability is a key parameter that must be thoroughly understood to ensure the development of safe and effective medicines. While specific experimental data on these compounds is limited, a strong theoretical and analytical framework exists for their evaluation. The primary thermal degradation pathway is expected to be Hofmann elimination, yielding long-chain alkenes and a secondary amine. A combination of TGA, DSC, and Py-GC-MS provides a comprehensive toolkit for characterizing the thermal properties and degradation products of these materials. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to confidently assess the stability of these and other novel long-chain amine excipients.

References

  • (National Institutes of Health)

  • (Royal Society of Chemistry)

  • (ScienceDirect)

  • (PubMed)

  • (BenchChem)

  • (Sigma-Aldrich)

  • (Waters Corporation)

  • (National Institutes of Health)

  • (Virginia Tech)

  • (ResearchGate)

  • (ChemRxiv)

  • (Pharmaceutical Technology)

  • (Wikipedia)

  • (Iowa State University Digital Repository)

  • (BOC Sciences)

  • (European Medicines Agency)

  • (GMP Navigator)

  • (BenchChem)

  • (ResearchGate)

  • (ResearchGate)

  • (ACS Figshare)

  • (ResearchGate)

  • (ResearchGate)

  • (XRF Scientific)

  • (MDPI)

  • (National Institutes of Health)

  • (MDPI)

  • (ATA Scientific)

  • (National Institutes of Health)

  • (Archimer)

  • (IPEC Federation)

  • (PIKE Technologies)

Sources

An In-depth Technical Guide to the Solubility of di-C14-18-Alkylmethyl Amines in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of di-C14-18-alkylmethyl amines, a class of tertiary amines with significant applications in various industrial and research sectors. As high molecular weight, nonpolar molecules, their solubility behavior is of paramount importance for process design, formulation development, and reaction chemistry. This document delves into the theoretical principles governing their solubility, presents available qualitative and estimated quantitative data, and provides detailed, field-proven experimental protocols for the precise determination of their solubility in a range of organic solvents.

Introduction: Understanding di-C14-18-Alkylmethyl Amines

Di-C14-18-alkylmethyl amines are tertiary amines characterized by a central nitrogen atom bonded to two long alkyl chains, ranging from 14 to 18 carbon atoms in length, and one methyl group. These compounds are typically derived from natural sources such as hydrogenated tallow, resulting in a mixture of alkyl chain lengths. Their substantial hydrocarbon content renders them highly nonpolar and hydrophobic.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Chemical Name Amines, di-C14-18-alkylmethyl[1]
CAS Number 67700-99-6[1]
Appearance Solid or semi-solid at room temperatureGeneral Knowledge
Molecular Formula C33H69N (representative)[1]
Molecular Weight ~479.9 g/mol (representative)[1]
Boiling Point ~540.6 °C at 760 mmHg[1]
LogP (Octanol-Water Partition Coefficient) ~11.88 (estimated)[1]

The high LogP value underscores the lipophilic nature of these amines, predicting poor aqueous solubility and a strong affinity for nonpolar organic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for understanding the solubility of di-C14-18-alkylmethyl amines. Their dissolution is governed by the interplay of intermolecular forces between the solute (the amine) and the solvent.

2.1. Solute-Solvent Interactions

  • Van der Waals Forces: The long, saturated alkyl chains of the amine molecules lead to significant London dispersion forces. For dissolution to occur, the solvent molecules must be able to establish comparable or stronger van der Waals interactions with the amine. Nonpolar solvents like hydrocarbons are adept at this.

  • Dipole-Dipole Interactions: The C-N bonds in the tertiary amine group introduce a modest dipole moment. Polar aprotic solvents can interact through these dipoles, but this is a weaker force compared to the dominant dispersion forces.

  • Hydrogen Bonding: As tertiary this compound amines lack a hydrogen atom directly bonded to the nitrogen. Therefore, they cannot act as hydrogen bond donors. They can, however, act as weak hydrogen bond acceptors through the lone pair of electrons on the nitrogen atom. This allows for some interaction with protic solvents like alcohols, although this is often overshadowed by the large nonpolar alkyl groups.

2.2. The Influence of Solvent Polarity

The solubility of these long-chain amines is inversely related to the polarity of the solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through London dispersion forces, which are highly compatible with the long alkyl chains of the di-C14-18-alkylmethyl amines. Consequently, high solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents possess a dipole moment but do not have hydrogen bond donating capabilities. While some dipole-dipole interactions are possible, the overall solubility will be dictated by the solvent's ability to accommodate the large nonpolar portion of the amine.

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents can engage in weak hydrogen bonding with the nitrogen atom of the amine. However, the energetic cost of disrupting the strong hydrogen bonding network of the alcohol to accommodate the large, nonpolar alkyl chains can limit solubility.

  • Highly Polar Solvents (e.g., Water): Due to their large hydrophobic structure and inability to effectively participate in the strong hydrogen bonding network of water, di-C14-18-alkylmethyl amines are practically insoluble in water.

2.3. Effect of Temperature

For the dissolution of a solid in a liquid, the process is typically endothermic, meaning that solubility increases with temperature.[2] The added thermal energy helps to overcome the lattice energy of the solid amine and disrupt the intermolecular forces of the solvent, facilitating dissolution. The extent of this temperature dependence will vary with the specific solvent and the enthalpy of solution.

Qualitative and Estimated Quantitative Solubility

While specific, publicly available quantitative solubility data for di-C14-18-alkylmethyl amines is scarce, information on structurally similar long-chain amines and general chemical principles allows for a reliable estimation.

Qualitative Solubility:

Based on their chemical structure and the principles outlined above, the following qualitative solubility profile can be established:

  • Soluble in: Aromatic hydrocarbons (e.g., toluene, xylene), aliphatic hydrocarbons (e.g., hexane, heptane), chlorinated hydrocarbons (e.g., chloroform, dichloromethane), and ethers.

  • Sparingly Soluble to Soluble in: Alcohols (e.g., ethanol, isopropanol), and ketones (e.g., acetone). The solubility in shorter-chain alcohols is expected to be lower than in longer-chain alcohols.

  • Insoluble in: Water.

Estimated Quantitative Solubility Data:

The following table provides an estimated solubility of di-C14-18-alkylmethyl amines in various solvents at ambient temperature (20-25°C). These are estimates based on the behavior of similar long-chain amines and should be confirmed by experimental determination for specific applications.

Solvent ClassSolvent ExampleEstimated Solubility
Hydrocarbons TolueneHigh (> 100 g/L)
HexaneHigh (> 100 g/L)
Alcohols IsopropanolModerate (10 - 100 g/L)
EthanolModerate (10 - 100 g/L)
Ethers Tetrahydrofuran (THF)High (> 100 g/L)

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted isothermal shake-flask method, which is a reliable technique for determining the thermodynamic solubility of compounds like di-C14-18-alkylmethyl amines in organic solvents.

4.1. Principle

An excess amount of the solid amine is equilibrated with the solvent of interest at a constant temperature for a sufficient period to reach saturation. The concentration of the dissolved amine in the supernatant is then determined using a suitable analytical method.

4.2. Materials and Equipment

  • Di-C14-18-alkylmethyl amine (solute)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., ELSD or CAD)

4.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Weigh excess amine into vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil1 Incubate at constant temperature with agitation prep2->equil1 equil2 Allow to settle equil1->equil2 Step 3 sample1 Centrifuge to pellet excess solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute aliquot for analysis sample3->sample4 sample5 Analyze by GC or HPLC sample4->sample5

Sources

A Technical Guide to the Research Applications of Tertiary Long-Chain Amines: From Molecular Design to Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Tertiary long-chain amines represent a class of molecules whose unique architecture—a nitrogen atom bonded to three alkyl groups, at least one of which is a long, hydrophobic chain—gives rise to a powerful combination of physicochemical properties. Their most pivotal characteristic is pH-responsiveness, wherein the tertiary amine head group can be reversibly protonated in acidic environments. This "molecular switch" behavior, coupled with their inherent amphiphilicity and surface activity, has positioned them as indispensable tools in advanced research. This guide provides an in-depth exploration of their applications, from their revolutionary role in nucleic acid delivery systems like lipid nanoparticles (LNPs) to their function as smart polymers, highly efficient corrosion inhibitors, and metal-free organocatalysts. We will delve into the core mechanisms that underpin these functions, present detailed experimental workflows, and offer insights into the rational design of these versatile molecules for researchers, scientists, and drug development professionals.

Section 1: Fundamental Principles of Tertiary Long-Chain Amines

The utility of any functional molecule is dictated by its structure and resulting properties. For tertiary long-chain amines, the synergy between the hydrophilic amine "head" and the lipophilic alkyl "tail(s)" is the foundation of their versatility.

Molecular Architecture and Physicochemical Properties

The defining feature of a tertiary amine is a nitrogen atom connected to three carbon substituents. In long-chain variants, at least one of these substituents is an extended alkyl chain (typically C8-C20). This structure confers two critical properties:

  • Amphiphilicity: The molecule possesses both a polar, hydrophilic tertiary amine head and a nonpolar, hydrophobic tail. This dual nature drives their self-assembly in aqueous solutions to form structures like micelles or bilayers, and it is fundamental to their function as surfactants and stabilizers.

  • pH-Responsiveness: The tertiary amine group typically has a pKa value in the range of 6.0-7.0, although this can be tuned by molecular design.[1] At a physiological pH of ~7.4, the amine is largely deprotonated and electrically neutral. In acidic environments (pH < pKa), the lone pair of electrons on the nitrogen atom accepts a proton, rendering the head group positively charged.[1] This reversible transition from a neutral, hydrophobic state to a cationic, hydrophilic state is the key mechanistic switch exploited in numerous applications.

G cluster_neutral Physiological pH (~7.4) cluster_acidic Acidic Environment (pH < pKa) Neutral R₃N (Neutral, Hydrophobic Head) Protonated R₃N⁺-H (Cationic, Hydrophilic Head) Neutral->Protonated + H⁺ (Protonation) Protonated->Neutral - H⁺ (Deprotonation)

Caption: Reversible protonation of a tertiary amine group in response to environmental pH.

Synthesis and Characterization Strategies

The synthesis of novel tertiary long-chain amines is an active area of research, as it allows for the fine-tuning of properties like pKa, biodegradability, and potency. While numerous methods exist, reductive amination remains a cornerstone.[2] More recent protocols leverage Brønsted acids or photocatalysis to achieve high efficiency under milder conditions.[2][3][4]

Synthetic Method Description Key Advantages Common Reagents Reference(s)
Reductive Amination A two-step or one-pot reaction involving the formation of an enamine or iminium ion from a secondary amine and a carbonyl compound, followed by reduction.High versatility, broad substrate scope.Secondary amine, aldehyde/ketone, NaBH(OAc)₃, NaBH₃CN, H₂/Pd.[2][5]
Alkylation of Amines Direct reaction of a secondary amine with an alkyl halide. Can be difficult to control and may lead to quaternization.Simple procedure.Secondary amine, alkyl halide.[6]
Amide Reduction A secondary amine is first reacted with an acid chloride to form an amide, which is then reduced to the tertiary amine.Good for specific architectures, avoids over-alkylation.Secondary amine, acid chloride, LiAlH₄.[5]
Brønsted Acid Catalysis Utilizes a strong acid like triflic acid to promote the direct reductive amination of carbonyl compounds.Metal-free, practical, and efficient.Carbonyl compound, amine, silane reductant, triflic acid.[2][7]
Photocatalysis Uses light and a photocatalyst to generate radical intermediates for C-N bond formation.Mild reaction conditions, high functional group tolerance.Secondary amine, alkyl halide, photocatalyst (e.g., copper-based).[4]

Characterization of these molecules is typically performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure, Mass Spectrometry (MS) verifies the molecular weight, and techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used for separation and purity assessment.[8][9]

Section 2: Revolutionizing Drug Delivery and Gene Therapy

Perhaps the most impactful application of tertiary long-chain amines is in the field of drug and gene delivery, where their pH-responsive nature is masterfully exploited to overcome critical biological barriers.

Ionizable Lipids in Lipid Nanoparticle (LNP) Technology

Tertiary amines are the central component of the "ionizable lipids" that enabled the successful clinical translation of siRNA and mRNA therapies, most notably the COVID-19 vaccines.[][11] These lipids, such as ALC-0315 and SM-102, are ingeniously designed to navigate the complex journey from injection to intracellular payload release.[][12]

Mechanism of Action: The process is a multi-stage, pH-driven workflow:

  • Encapsulation (Acidic pH): During LNP formulation, an ethanolic lipid mixture is rapidly mixed with an acidic aqueous buffer (pH ~4) containing the negatively charged nucleic acid (mRNA, siRNA). At this low pH, the tertiary amine is protonated and becomes cationic, enabling it to electrostatically bind and condense the nucleic acid into a compact core.[13]

  • Circulation (Neutral pH): After formulation, the LNPs are neutralized to physiological pH (~7.4). The tertiary amine deprotonates, becoming neutral. This neutralization of surface charge is crucial for preventing aggregation and minimizing nonspecific interactions with blood components, thereby prolonging circulation time.[1]

  • Endosomal Escape (Acidic pH): Upon cellular uptake via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops to 5.0-6.5. This acidic environment again protonates the tertiary amine, restoring its positive charge. The now-cationic lipid is believed to interact with negatively charged lipids in the endosomal membrane, leading to membrane destabilization, disruption, and the release of the nucleic acid cargo into the cytoplasm where it can be translated (mRNA) or exert its function (siRNA).[1][14] This is often referred to as the "proton sponge" effect.

G cluster_formulation 1. LNP Formulation (pH 4) cluster_circulation 2. Circulation (pH 7.4) cluster_uptake 3. Cellular Uptake & Release formulation Lipids in Ethanol + mRNA in Acidic Buffer (Tertiary Amine is R₃N⁺-H) lnp_formation Self-Assembly into LNP (mRNA Encapsulated) formulation->lnp_formation circulation Neutral LNP in Bloodstream (Tertiary Amine is R₃N) lnp_formation->circulation endocytosis Endocytosis by Target Cell circulation->endocytosis endosome LNP in Acidifying Endosome (pH drops, R₃N -> R₃N⁺-H) endocytosis->endosome release Endosomal Escape (mRNA Released into Cytoplasm) endosome->release

Caption: Workflow of LNP-mediated mRNA delivery, driven by the pH-responsive tertiary amine.

Experimental Protocol: Formulation of Tertiary Amine-Based LNPs

This protocol describes a general method for formulating nucleic acid-loaded LNPs using a microfluidic mixing approach. Note: All work with RNA must be conducted in an RNase-free environment.

  • Preparation of Solutions:

    • Lipid Phase: Prepare a 10 mM stock solution of the lipid mixture in absolute ethanol. A typical molar ratio is 50% ionizable tertiary amine lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[1]

    • Aqueous Phase: Prepare the nucleic acid (e.g., mRNA) in a 25-50 mM sodium citrate buffer at pH 4.0.[13]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid phase into one syringe and the aqueous phase into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.[13]

    • Initiate mixing. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble around the nucleic acid, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is diluted and dialyzed against a neutral buffer (e.g., PBS, pH 7.4) for at least 18 hours to remove the ethanol and exchange the acidic buffer. This step is critical for neutralizing the LNP surface charge.[13]

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Target size is typically <100 nm with a PDI < 0.2.

    • Zeta Potential: Measure to confirm surface charge. It should be near-neutral (~0 mV) after buffer exchange to pH 7.4.

    • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye assay (e.g., RiboGreen). This is done by measuring fluorescence before and after lysing the LNPs with a detergent like Triton X-100.

pH-Responsive Polymeric Systems for Targeted Delivery

The same pH-responsive principle is applied to create "smart" polymers for cancer therapy. The tumor microenvironment is often slightly acidic (pH 6.5-6.8) compared to healthy tissue.[15] Polymers containing tertiary amine side chains can be designed to exploit this subtle difference.

  • pH-Sensitive Micelles and Polymersomes: Amphiphilic block copolymers with tertiary amine groups can self-assemble into core-shell micelles at physiological pH, encapsulating hydrophobic drugs.[16] When these micelles accumulate in the acidic tumor environment, the protonation of the amine groups increases the hydrophilicity of the core-forming block, leading to micelle swelling or disassembly and subsequent release of the drug payload directly at the target site.[16][17]

  • Stimuli-Responsive Hydrogels: Polypeptide or polymer-based hydrogels modified with tertiary amines can undergo pH-dependent sol-gel transitions.[18] These can be used as injectable depots that are liquid at the time of administration but form a gel in vivo, providing sustained, pH-triggered release of therapeutic agents.[18]

G cluster_stable Circulation (pH 7.4) cluster_release Tumor Microenvironment (pH < 6.8) micelle_stable Stable Micelle (Drug Encapsulated) micelle_disrupted Protonation of Tertiary Amines -> Micelle Swelling/Disassembly micelle_stable->micelle_disrupted Accumulation in Tumor drug_release Drug Released micelle_disrupted->drug_release

Caption: pH-triggered drug release from a polymeric micelle in an acidic tumor environment.

Section 3: Innovations in Material Science and Industrial Chemistry

Beyond biomedicine, the surface-active and reactive nature of tertiary long-chain amines makes them valuable in industrial applications.

Advanced Corrosion Inhibitors

Long-chain amines are highly effective corrosion inhibitors for metals in acidic environments, a critical need in the oil and gas industry.[19][20] The mechanism involves two key interactions:

  • Adsorption: The lone pair of electrons on the nitrogen atom of the amine head group adsorbs onto the metal surface.

  • Barrier Formation: The long, hydrophobic alkyl chains orient themselves away from the surface, forming a dense, nonpolar film that displaces water and prevents corrosive agents from reaching the metal.[20]

Research indicates that tertiary amines often exhibit not only superior corrosion inhibition but also lower ecotoxicity compared to their primary and secondary counterparts, making them a more environmentally favorable choice.[21]

Amine Type Relative Inhibition Efficiency Relative Ecotoxicity Reference
Primary AmineGoodHigher[21]
Secondary AmineVery GoodModerate[21]
Tertiary Amine Excellent Lower [21]
Surface Modification and Nanocrystal Synthesis

The amphiphilic character of long-chain amines allows them to function as powerful surface modifying agents and templates in nanotechnology.

  • Tuning Surface Wettability: Covalently grafting or physically adsorbing long-chain amines onto the surface of materials like graphene oxide can dramatically alter their surface energy. Increasing the density and length of the alkyl chains can transform a hydrophilic surface into a superhydrophobic one.[22]

  • Templates for Nanoparticle Synthesis: In the synthesis of metal nanoparticles, long-chain amines can act as both a reducing agent and a capping/stabilizing agent.[23] They control the size and shape of the growing nanocrystals and prevent their aggregation, enabling the formation of monodisperse nanoparticles with tailored properties.[24][25]

Section 4: Catalysis and Separation Science

The nucleophilic and basic properties of the tertiary amine group also enable applications in chemical synthesis and purification.

Organocatalysis

Tertiary amines are emerging as a class of simple, metal-free, and environmentally friendly organocatalysts.[26] They are particularly effective in activating substrates for reactions like the cycloaddition of CO₂ into epoxides to form cyclic carbonates—a key process for carbon capture and utilization.[26] Their basicity allows them to interact with CO₂, while their nucleophilicity facilitates the ring-opening of the epoxide, driving the catalytic cycle.[27]

Solvent Extraction and Separation

In analytical chemistry and hydrometallurgy, long-chain tertiary amines are used as liquid ion exchangers for solvent extraction.[28] In an organic phase, they can effectively extract mineral acids or metal-anion complexes from an aqueous phase. This process is reversible by altering the pH, allowing for the selective separation and recovery of valuable metals or the removal of impurities.

Section 5: Conclusion and Future Outlook

Tertiary long-chain amines are far more than simple molecules; they are highly adaptable platforms whose functionality can be precisely controlled by environmental pH. This "smart" behavior has cemented their role as a cornerstone of advanced drug delivery, enabling the clinical success of mRNA vaccines and paving the way for next-generation targeted therapies. Concurrently, their utility in material science, corrosion inhibition, and catalysis highlights their broad and enduring relevance across diverse scientific disciplines.

Future research will likely focus on synthesizing novel tertiary amines with even more finely tuned pKa values for sharper pH transitions, incorporating biodegradable linkages to improve their safety profile, and exploring their potential in integrated theranostic systems where they could trigger both therapeutic release and a diagnostic signal in response to specific disease markers. The continued exploration of these versatile molecules promises to unlock new solutions to pressing challenges in medicine and technology.

References

  • Li, Y., et al. (2021). pH-Sensitive Polycations for siRNA Delivery: Effect of Asymmetric Structures of Tertiary Amine Groups. Macromolecular Bioscience, 21(5), e2100025. Available at: [Link]

  • Wang, C., et al. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications. Available at: [Link]

  • Chem. (2020). Tertiary Amine Synthesis by Radical Carbonyl Alkylative Amination. Trends in Chemistry. Available at: [Link]

  • Han, X., et al. (2021). Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. Advanced Healthcare Materials. Available at: [Link]

  • Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)? Retrieved from [Link]

  • Mowlem, J. K., & Wilson, A. (1994). Amine derivatives as corrosion inhibitors. U.S. Patent No. 5,322,630.
  • Metcalfe, L. D. (1967). Rapid, Quantitative Determination of Tertiary Amines in Long Chain Amine Oxides by Thin Layer Chromatography. Analytical Chemistry, 39(8), 1007-1009. Available at: [Link]

  • Billingsley, M. M., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Pharmaceutical Medicine, 36(4), 213-228. Available at: [Link]

  • Wilson, A., & Mowlem, J. K. (1992). Amine derivatives as corrosion inhibitors in oil and gas fields. New Zealand Patent No. NZ243361A.
  • Jia, H., et al. (2017). Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. Molecules, 22(12), 2174. Available at: [Link]

  • Bio-Synthesis Inc. (n.d.). Lipids used for the formulation of lipid nanoparticles (LNPs). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 17). synthesis of tertiary amines [Video]. YouTube. Available at: [Link]

  • Willms, T. O., et al. (2004). Process of making long chain internal fatty tertiary amines. U.S. Patent No. 7,342,136.
  • Zhang, Y., et al. (2023). pH- and Temperature-responsive Hydrogels Based on Tertiary Amine-modified Polypeptides for Stimuli-responsive Drug Delivery. Chemistry – An Asian Journal, 18(8), e202300021. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tertiary amines and their inhibitive performance on carbon steel corrosion. Request PDF. Available at: [Link]

  • Gangwar, S., et al. (2016). Targeted delivery of tertiary amine-containing drug substances. WIPO Patent Application No. WO/2016/040684.
  • ResearchGate. (n.d.). Tertiary amines: A new class of highly efficient organocatalysts for CO2 fixations. Available at: [Link]

  • Caton, L., et al. (2020). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 12(10), 2378. Available at: [Link]

  • ResearchGate. (n.d.). Acidic pH-sensitive linkages and polymers used for nucleic acid delivery. Available at: [Link]

  • Bai, Y., et al. (2024). Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applications. Pharmaceutics, 16(10), 1425. Available at: [Link]

  • Leitch, J. A., et al. (2020). Photocatalytic α‐Tertiary Amine Synthesis via C−H Alkylation of Unmasked Primary Amines. Angewandte Chemie International Edition, 59(35), 14986-14990. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and surface wettability properties of amine functionalized graphene oxide films with varying amine chain lengths. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Use of long chain amine as a reducing agent for the synthesis of high quality monodisperse iron(0) nanoparticles. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Polymers with tertiary amine groups for drug delivery and bioimaging. Available at: [Link]

  • ChemRxiv. (2020). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. Available at: [Link]

  • Nakagawa, M., & Kawai, T. (2017). Exploring the Multifunctionality of a Novel Long-Chain Amidoamine Amphiphile. Journal of Oleo Science, 66(1), 13-19. Available at: [Link]

  • Moore, F. L. (1960). Long-Chain Amines. Versatile Acid Extractants. Analytical Chemistry, 32(9), 1075-1079. Available at: [Link]

  • Tokyo University of Science. (2017). Exploring the multifunctionality of a novel long-chain amidoamine amphiphile. Retrieved from [Link]

  • ResearchGate. (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Available at: [Link]

  • Liu, B., et al. (2020). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 12(5), 1158. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applications. Available at: [Link]

  • Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]

  • Metcalfe, L. D. (1963). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Journal of Chromatographic Science, 1(1), 7-11. Available at: [Link]

  • ChemRxiv. (2024). Signal-triggered release of allyl-caged tertiary amine drugs from polymer hydrogels. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2024). Synthesis of tertiary alkyl amines via photoinduced copper-catalysed nucleophilic substitution. Nature Chemistry. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2022, April 20). Assembly Line Synthesis of Tertiary Amines [Video]. YouTube. Available at: [Link]

  • Dalvie, D., et al. (2012). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Chemical Research in Toxicology, 25(1), 15-43. Available at: [Link]

  • Smets, G., & Samyn, C. (1970). Synthesis of tertiary amine polymers. Journal of Polymer Science Part C: Polymer Symposia, 28(1), 69-80. Available at: [Link]

  • Vasu, D., et al. (2019). Primary α-tertiary amine synthesis via α-C–H functionalization. Chemical Science, 10(11), 3147-3153. Available at: [Link]

  • ResearchGate. (n.d.). Structure-Function Relationships of a Tertiary Amine-Based Polycarboxybetaine. Request PDF. Available at: [Link]

Sources

safety and handling guidelines for di-C14-18-alkylmethyl amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Di-C14-18-alkylmethyl Amines

Executive Summary

Di-C14-18-alkylmethyl amines are tertiary amines with long alkyl chains, utilized across various industrial and commercial applications, including as anti-static agents, corrosion inhibitors, emulsifiers, and chemical intermediates.[1] While possessing a low potential for acute systemic toxicity, their chemical nature as amines presents significant localized hazards, primarily severe skin and eye irritation or damage, and potential respiratory irritation.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential safety protocols and handling guidelines required to mitigate risks associated with their use in a laboratory or research setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical Identification and Physicochemical Properties

Di-C14-18-alkylmethyl amines (CAS No. 67700-99-6) are classified as a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials).[4][5] The substance is a mixture of tertiary amines with C14 to C18 alkyl chains. The tertiary amine functional group is strongly basic, which is a key determinant of its chemical reactivity and toxicological profile.[1]

Table 1: Physicochemical Properties of Di-C14-18-alkylmethyl Amines

PropertyValueSource
CAS Number 67700-99-6[4][6][7]
EC Number 266-923-8[7]
Molecular Formula C33H69N (Representative)[6]
Molecular Weight 479.9 g/mol (Representative)[6]
Appearance Amber to yellow colored liquid
Odor Fish-like or ammonia-like
Boiling Point 540.6°C at 760 mmHg[6]
Flash Point 241.2°C[6]
Density 0.826 g/cm³[6]
Water Solubility Soluble

Hazard Identification and Toxicological Profile

The primary hazards associated with di-C14-18-alkylmethyl amines stem from their corrosive and irritant properties. While systemic toxicity is low, direct contact can cause significant local effects.

GHS Hazard Classification

Based on aggregated data, related long-chain alkyl amines are classified with the following hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][3]

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[3][5]

Toxicological Summary

Toxicological studies on di-C14-18-alkyl amines and structurally similar compounds indicate low acute toxicity following oral exposure. However, the corrosive nature of the amine functional group is the primary concern.

Table 2: Summary of Toxicological Data

EndpointResultSpeciesObservationsSource
Acute Oral LD50 >5,000 mg/kg bwRatNo macroscopic abnormalities observed in surviving animals.[1]
Acute Oral LD50 (di-C14-18-alkyl amines) >10,000 mg/kg bwRatAt highest doses, signs included depression, ataxia, and mucoid diarrhea. Animals appeared normal after 5-6 days.[8]
Skin Irritation Corrosive / IrritantN/AExpected to be corrosive or irritant based on data from similar long-chain amines.[8] Causes severe skin burns.[2][3][2][3][8]
Eye Irritation Severe DamageN/ACauses severe eye damage.[2][3][2][3]
Mutagenicity NegativeS. typhimuriumSeveral Ames tests on related dialkyl methyl amines were negative.[1]

Exposure Control and Personal Protective Equipment (PPE)

A systematic approach to exposure control is paramount. This involves engineering controls (e.g., fume hoods), administrative controls (safe work practices), and finally, appropriate PPE.

Engineering Controls
  • Ventilation: Always handle di-C14-18-alkylmethyl amines in a well-ventilated area.[9] Use of a chemical fume hood is required when heating the substance, creating aerosols, or handling large quantities to prevent the buildup of vapors.

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[9]

Personal Protective Equipment (PPE)

PPE selection must be based on a thorough risk assessment of the specific procedures being performed.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_specs Specifications Start Identify Task (e.g., weighing, transfer, reaction) CheckSplash Potential for Splash or Aerosol Generation? Start->CheckSplash Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) + Inner Gloves CheckVent Adequate Ventilation? (e.g., Fume Hood) CheckSplash->CheckVent Proceed GogglesShield Chemical Splash Goggles + Face Shield CheckSplash->GogglesShield Yes Goggles Chemical Splash Goggles CheckSplash->Goggles No Coat Lab Coat CheckSplash->Coat No ChemCoat Chemical-Resistant Apron or Coveralls CheckSplash->ChemCoat Yes Respirator Air-Purifying Respirator with Organic Vapor Cartridge CheckVent->Respirator No NoResp None Required CheckVent->NoResp Yes EyeProtection Eye/Face Protection HandProtection Hand Protection BodyProtection Body Protection RespProtection Respiratory Protection GogglesShield->EyeProtection Goggles->EyeProtection Gloves->HandProtection Coat->BodyProtection ChemCoat->BodyProtection Respirator->RespProtection NoResp->RespProtection Storage_Guidelines cluster_conditions Environmental Conditions cluster_containment Containment & Segregation Storage Safe Storage of di-C14-18-alkylmethyl amines Cool Cool & Dry Area Storage->Cool Ventilated Well-Ventilated Storage->Ventilated Sunlight Away from Direct Sunlight & Heat Sources Storage->Sunlight Container Tightly Sealed, Compatible Containers (e.g., HDPE) Storage->Container Segregate Segregate from Incompatible Materials (Acids, Oxidizers) Storage->Segregate Temp Store below 30°C (86°F) Cool->Temp Label Clearly Labeled with Hazards Container->Label Spill_Response_Flowchart Spill Spill Detected Isolate Isolate Spill Area (min. 50 meters for liquids) Spill->Isolate Immediate Action PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Isolate->PPE Ignition Remove All Ignition Sources PPE->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Contain Contain Spill (Use inert absorbent material, e.g., sand, vermiculite) Ventilate->Contain For Small Spills Collect Carefully Collect Absorbed Material into a Labeled Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step flowchart for responding to a spill.

  • Evacuate and Isolate: Immediately evacuate non-essential personnel and isolate the spill area. For liquids, a minimum isolation distance of 50 meters is recommended. 2[10]. Protect Personnel: Wear appropriate PPE, including respiratory protection if vapors are present. 3[2]. Control Vapors and Ignition Sources: Remove all sources of ignition. U[2]se a water spray or fog to damp down vapors, but prevent runoff from entering drains. 4[11]. Containment and Cleanup: Contain the spill using an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal. 6. Decontamination: Clean the spill area thoroughly.

  • Environmental Precautions: Prevent the spill from entering sewers, surface water, or ground water. I[2][11]f a significant spill enters a waterway, notify the relevant environmental authorities.

Waste Disposal

Chemical waste must be managed in accordance with all applicable local, regional, and national regulations.

  • Containers: Collect waste di-C14-18-alkylmethyl amines and contaminated materials in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the waste through a licensed chemical waste disposal company. Do not dispose of it down the drain or with regular trash. C[12]ontaminated packaging should be treated as unused product.

[12]***

References

  • Amines, di-C14-18-alkylmethyl | CAS#:67700-99-6 | Chemsrc. (n.d.). Chemsrc.
  • Fatty amines, dialkyl methyl: Human health tier II assessment. (2017). Australian Government Department of Health.
  • Safety Data Sheet - Alkyl Amines Chemicals Limited. (2015). Alkyl Amines Chemicals Ltd.
  • Fatty amines, di(long chain)alkyl: Human health tier II assessment. (2017). Australian Government Department of Health.
  • ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE] - CAMEO Chemicals. (n.d.). NOAA.
  • Safety Data Sheet - 2(2-aminoethoxy)ethanol. (2020). Alkyl Amines Chemicals Ltd.
  • Alkylamines: Hazard and Safety A Detail Guide. (n.d.). CloudSDS.
  • This compound - Substance Details. (n.d.). US EPA.
  • Aliphatic amines: Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines.
  • RISCTOX: Toxic and hazardous substances d
  • Amines, di-C14-18-alkyl - PubChem. (n.d.). NIH.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Guidance for Selection of Personal Protective Equipment for TDI Users. (n.d.). American Chemistry Council.
  • Amines, (C14-18 and C16-18-unsatd. alkyl)dimethyl - PubChem. (n.d.). NIH.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • Safety assessment of the substance amines, di‐C14‐C20‐alkyl, oxidised, for use in food contact m
  • SAFETY D
  • (C14-C18) And (C16-C18)
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • SAFETY DATA SHEET - N-(Diphenylmethyl)methylamine. (2024). AWS.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).

Sources

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Dialkylmethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Environmental Lifecycle of Dialkylmethylamines

Dialkylmethylamines (DAMAs) are a class of tertiary amines characterized by a nitrogen atom bonded to two long alkyl chains and one methyl group. This amphiphilic structure imparts surfactant-like properties, making them valuable intermediates in the synthesis of a wide range of specialty chemicals, including cationic surfactants, biocides, corrosion inhibitors, and fabric softeners.[1][2] As their use becomes more widespread, a thorough understanding of their environmental lifecycle—their ultimate fate and biodegradability—is paramount for researchers, scientists, and drug development professionals to ensure environmental stewardship and regulatory compliance. This guide provides a comprehensive technical overview of the key factors governing the environmental distribution, degradation, and potential ecotoxicological impact of DAMAs.

Physicochemical Properties: The Foundation of Environmental Behavior

The journey of any chemical through the environment begins with its fundamental physicochemical properties. These parameters dictate how a DAMA partitions between air, water, soil, and biota. For long-chain DAMAs, such as didecylmethylamine and N-methyldodecylamine, the two substantial alkyl chains dominate their behavior.

Key properties for representative DAMAs are summarized below:

PropertyDidecylmethylamine (C21H45N)N-Methyldodecylamine (C13H29N)Significance for Environmental Fate
Molecular Weight 311.6 g/mol [3]199.38 g/mol [4][5]Influences diffusion and volatility.
Physical State Clear, colorless to pale yellow liquid[1][3][6]Colorless liquid[4][5]Determines the initial phase upon environmental release.
Water Solubility Insoluble[1][3]Not miscible[4][5]Low water solubility leads to partitioning into soil, sediment, and biosolids.
Density 0.807 g/mL at 20°C[1]0.795 g/mL at 25°C[5][7]Being less dense than water, it will float if not dispersed.[3][6]
Log K_ow_ (Octanol-Water Partition Coefficient) 9.3 (Computed)[3]5.4 (Computed)[4][8]High values indicate a strong tendency to adsorb to organic matter and a high potential for bioaccumulation.
pKa ~10.6 (Estimated for similar amines)[9]10.78 (Predicted)[5]Indicates that in most environmental waters (pH 5-9), DAMAs will be protonated, existing as cations.

Causality Behind the Properties: The defining feature of DAMAs is their dual nature. The long, nonpolar alkyl chains render the molecule hydrophobic, leading to very low water solubility and a high Log K_ow_.[1][3][10] This high lipophilicity is the primary driver for their strong partitioning from the aqueous phase to organic matrices like soil organic carbon and sludge. The nitrogen atom, however, provides a site for protonation, giving the molecule a cationic character in acidic to neutral waters, which influences its interaction with negatively charged surfaces like sediments and microbial cell walls.

Environmental Fate and Transport: Where Do They Go?

Once released into the environment, the physicochemical properties of DAMAs dictate their distribution across different compartments.

Partitioning in Aquatic and Terrestrial Systems

Due to their high Log K_ow_ and low water solubility, DAMAs are not expected to remain dissolved in the water column for extended periods. Instead, they will rapidly partition to:

  • Suspended Solids and Sediments: The hydrophobic alkyl chains drive adsorption to organic matter in suspended particles and bed sediments.

  • Wastewater Treatment Sludge: During wastewater treatment, DAMAs will be predominantly removed from the water phase and concentrated in the activated sludge.

  • Soil: If released to land or via sludge application, DAMAs will be largely immobile, binding strongly to the organic fraction of the soil.[9]

Volatilization and Atmospheric Fate

Simple aliphatic amines can be volatile; however, long-chain DAMAs have relatively high molecular weights and low vapor pressures. Furthermore, their tendency to be protonated in aqueous environments makes volatilization from water an insignificant fate process.[9] For any minor amounts that might reach the atmosphere, photolysis (degradation by sunlight) is not expected to be a significant pathway, as simple aliphatic amines do not absorb light in the tropospheric UV range.[11] The primary atmospheric degradation mechanism would be photo-oxidation initiated by hydroxyl radicals.[11]

Abiotic Degradation: Chemical Stability in the Environment

Abiotic degradation refers to the breakdown of a chemical without the involvement of microorganisms. For DAMAs, the key potential pathways are hydrolysis and photolysis.

  • Hydrolysis: This involves reaction with water. The carbon-nitrogen bond in aliphatic amines is generally stable to hydrolysis under typical environmental conditions (pH 5-9, ambient temperature). Therefore, hydrolysis is not considered a significant degradation pathway for dialkylmethylamines.

  • Photolysis: As previously mentioned, direct degradation by sunlight in water is not expected to be a significant removal mechanism due to the lack of a suitable chromophore to absorb environmental UV radiation.[11]

Biodegradation: The Primary Removal Mechanism

Biodegradation, the breakdown of organic matter by microorganisms, is the most critical process for the ultimate removal of DAMAs from the environment. The assessment of biodegradability is typically conducted using standardized international protocols, such as the OECD 301 series for "Ready Biodegradability".

Defining Biodegradability
  • Ready Biodegradability: This is a high standard indicating that a substance will undergo rapid and ultimate degradation in the environment.[12] Tests are stringent, using a low concentration of microorganisms and a limited timeframe (typically 28 days).[13][14] A pass level of >60% of theoretical CO2 evolution or oxygen demand within a 10-day window is required for a substance to be classified as "readily biodegradable".[13][15]

  • Inherent Biodegradability: This classification applies to substances that show biodegradation under less stringent conditions, such as a higher inoculum density or a longer test duration.[12] A positive result in an inherent test suggests the substance will not persist indefinitely but may degrade more slowly in the environment.[12][16]

Biodegradability of Dialkylmethylamines

The long alkyl chains and low water solubility of DAMAs present challenges for standard biodegradability testing. The high lipophilicity can lead to low bioavailability for microorganisms in aqueous tests, and at higher concentrations, their surfactant properties can be toxic to the microbial inoculum.[17]

Despite these challenges, studies have been conducted. For a representative dialkylmethylamine:

  • In a Closed Bottle Test (OECD 301D) , which is a ready biodegradability test, 46% degradation was observed in 28 days.[3] This result does not meet the strict >60% pass level for "ready biodegradability".

  • In a Zahn-Wellens Test , an inherent biodegradability test, 76% degradation was achieved in 28 days.[3]

Interpretation of Results: The failure to meet the "ready" criteria in the OECD 301D test, coupled with the positive result in the inherent test, suggests that while dialkylmethylamines may not degrade rapidly enough to be classified as "readily biodegradable," they are inherently biodegradable .[3][12][16] This means they are not expected to persist indefinitely in the environment and will be removed, particularly in environments with adapted microbial populations like wastewater treatment plants. For similar structures like amine oxides, removal rates in activated sludge treatment are reported to be very high (>98%).[18]

The Microbial Degradation Pathway

The breakdown of tertiary amines by microorganisms is a multi-step process. For long-chain DAMAs, the proposed metabolic pathway involves an initial attack at the carbon-nitrogen bond, followed by the breakdown of the constituent parts.

  • Initial C-N Cleavage: The degradation is initiated by an enzymatic cleavage of a C-N bond.[9] For tertiary amines, this can occur via N-oxidation followed by demethylation or via direct oxidation of the carbon adjacent to the nitrogen (α-C-oxidation).[19]

  • Formation of Intermediates: Studies on long-chain primary and secondary amines suggest a pathway that is likely analogous for tertiary amines. The cleavage yields a long-chain aldehyde and a secondary amine (didecylamine) or primary amine (decylamine) after successive dealkylation.

  • Fatty Acid Oxidation: The long-chain aldehyde is rapidly oxidized to the corresponding carboxylic acid (fatty acid).[9][11][20]

  • β-Oxidation: The resulting fatty acid is then completely mineralized by the well-established β-oxidation pathway, where two-carbon units are sequentially cleaved to produce acetyl-CoA, which enters the central metabolic cycle of the microorganism.

The following diagram illustrates this proposed aerobic degradation pathway.

Biodegradation_Pathway DAMA Dialkylmethylamine (e.g., Didecylmethylamine) Intermediate Long-Chain Aldehyde + Secondary Amine DAMA->Intermediate C-N Cleavage (Monooxygenase) FattyAcid Long-Chain Fatty Acid Intermediate->FattyAcid Oxidation (Aldehyde Dehydrogenase) BetaOx β-Oxidation Pathway FattyAcid->BetaOx Mineralization CO2 + H2O + Biomass BetaOx->Mineralization

Caption: Proposed aerobic biodegradation pathway for Dialkylmethylamines.

Ecotoxicological Profile

Given their surfactant properties and cationic nature at environmental pH, DAMAs can interact with the negatively charged cell membranes of aquatic organisms, leading to toxicity. The ecotoxicity is an important consideration for a complete environmental risk assessment.

Trophic LevelSpeciesEndpointValue (mg/L)Significance
Invertebrate Daphnia magna48h EC50 (Immobilisation)6.2 - 9Indicates high toxicity to aquatic invertebrates.
Invertebrate Daphnia pulexLC50 (Mortality)1.4 - 15Confirms high toxicity to aquatic invertebrates.[3]
Algae Microalgae species96h EC50 (Growth Inhibition)0.69 - 6.34 (for DTMAC*)Cationic surfactants are generally very toxic to algae.[1]
Fish -96h LC50 (Mortality)No specific data found; expected to be in the low mg/L range based on surfactant properties.-

*Data for Dodecyl Trimethyl Ammonium Chloride (DTMAC), a structurally related cationic surfactant.

Expert Interpretation: The available data clearly indicate that dialkylmethylamines are toxic to very toxic to aquatic organisms .[3] The EC50 and LC50 values are in the low mg/L range. However, the environmental risk is a function of both toxicity and exposure. The strong tendency of DAMAs to bind to sludge and sediment significantly reduces their concentration in the water column, thereby lowering the exposure concentration for pelagic organisms.[3] This rapid partitioning is a critical mitigating factor in the overall environmental risk profile.

Standardized Methodologies: A Practical Guide

For researchers needing to assess the biodegradability of DAMAs or similar compounds, adhering to standardized protocols is essential for generating reliable and comparable data. The OECD 301 guideline for "Ready Biodegradability" is the internationally recognized standard.[13]

Experimental Protocol: OECD 301B (CO₂ Evolution Test)

This method is suitable for water-soluble and, with modifications, poorly soluble non-volatile compounds. It measures the CO₂ produced from the ultimate aerobic biodegradation of the test substance.

Principle: A defined concentration of the test substance is incubated in a mineral medium with a microbial inoculum. The system is aerated with CO₂-free air. The CO₂ evolved from microbial respiration is trapped in a barium hydroxide or sodium hydroxide solution and quantified by titration or with an inorganic carbon analyzer.[20][21]

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This provides essential nutrients for the microorganisms but no organic carbon.

  • Inoculum Preparation: Obtain inoculum from a source of mixed microorganisms, typically the secondary effluent of a wastewater treatment plant serving a predominantly domestic population.[20]

  • Test Substance Preparation (Critical for DAMAs): Due to low water solubility, DAMAs must be adequately dispersed. This can be achieved by:

    • Adsorbing the substance onto an inert carrier like silica gel.

    • Using an emulsifying agent (a control without the test substance must be run to ensure the agent itself is not biodegradable or toxic).

    • Direct addition as a powder or liquid if sufficient dispersion can be achieved through agitation.

  • Apparatus Setup: Assemble the test flasks (bioreactors) and CO₂ trapping vessels as shown in the diagram below. Each setup includes:

    • Test Flask: Containing mineral medium, inoculum, and the test substance.

    • Blank Control: Containing medium and inoculum only (to measure endogenous CO₂ production).

    • Reference Control: Containing medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) to validate the activity of the inoculum.

    • Toxicity Control: Containing the test substance and the reference substance to check for inhibitory effects.

  • Incubation: Incubate the flasks at 20-25°C in the dark for 28 days, continuously bubbling with CO₂-free air.[21]

  • CO₂ Measurement: At regular intervals, quantify the CO₂ trapped in the absorption solution.

  • Calculation: Calculate the percentage of biodegradation by comparing the cumulative CO₂ produced from the test substance (corrected for the blank) to its theoretical maximum (ThCO₂).

OECD_301B_Workflow cluster_prep 1. Preparation cluster_setup 2. Test Setup cluster_run 3. Incubation & Measurement cluster_analysis 4. Data Analysis P1 Prepare Mineral Medium S1 Assemble Test Flasks: - Test Substance - Blank Control - Reference Control P1->S1 P2 Prepare Inoculum (Activated Sludge) P2->S1 P3 Prepare Test Substance (e.g., on Silica Gel) P3->S1 R1 Incubate at 22±2°C for 28 days S1->R1 R3 Trap Evolved CO₂ in Ba(OH)₂ or NaOH R1->R3 R2 Aerate with CO₂-free air R2->R1 R4 Quantify CO₂ (e.g., Titration) R3->R4 A1 Calculate Cumulative CO₂ R4->A1 A2 Calculate % Biodegradation vs. ThCO₂ A1->A2 A3 Assess vs. Pass Criteria (>60% in 10-d window) A2->A3

Caption: Experimental workflow for the OECD 301B CO₂ Evolution Test.

Analytical Methods for Environmental Monitoring

To monitor the concentration of DAMAs and their degradation products in environmental samples, highly sensitive and specific analytical methods are required. The method of choice is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline: DAMA Analysis in Water by SPE-LC-MS/MS

  • Sample Collection & Preservation: Collect water samples in clean glass bottles. Preserve by adding a suitable agent (e.g., ascorbic acid to quench residual chlorine) and store at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by deionized water.

    • Pass a known volume of the water sample (e.g., 100-500 mL) through the cartridge. DAMAs will be retained on the sorbent.

    • Wash the cartridge with a weak solvent (e.g., water/methanol) to remove interferences.

    • Elute the DAMAs from the cartridge using a small volume of an appropriate solvent (e.g., methanol containing a small percentage of ammonia or formic acid).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the concentrated extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both containing a modifier like formic acid or ammonium acetate to ensure protonation of the amines for good peak shape and ionization.[22][23]

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.[22] Monitor the transition of the protonated molecular ion ([M+H]⁺) to specific product ions (Multiple Reaction Monitoring - MRM mode) for highly selective and sensitive quantification.

Conclusion and Outlook

Dialkylmethylamines are chemicals that, due to their high lipophilicity, will predominantly partition to solids such as soil, sediment, and sludge upon entering the environment. Abiotic degradation processes like hydrolysis and photolysis are not significant removal pathways. The primary mechanism for their environmental removal is biodegradation. While they do not meet the stringent criteria for "ready biodegradability," they are classified as "inherently biodegradable," indicating they will not persist indefinitely. The proposed degradation pathway involves enzymatic cleavage of the C-N bonds, leading to intermediates that are funneled into common metabolic pathways like fatty acid β-oxidation. From an ecotoxicological perspective, DAMAs are toxic to aquatic organisms; however, their strong adsorption tendency substantially reduces their bioavailability and concentration in the water column, mitigating the overall environmental risk. For professionals in research and development, it is crucial to consider both the inherent biodegradability and the partitioning behavior of these molecules when assessing their environmental profile.

References

  • Whamine. (n.d.). Didecyl Methylamines For Sale | 7396-58-9.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81880, 1-Decanamine, N-decyl-N-methyl-. PubChem.
  • CymitQuimica. (n.d.). CAS 7396-58-9: didecylmethylamine.
  • OECD. (n.d.).
  • ECHEMI. (n.d.). Didecylmethylamine SDS, 7396-58-9 Safety Data Sheets.
  • NILU. (2010).
  • Rose, J., & Castagnoli Jr., N. (1983). The metabolism of tertiary amines. Medical Research Reviews, 3(1), 73-88.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests.
  • Microbe Investigations. (n.d.).
  • Van Ginkel, C. G. (1996).
  • van Ginkel, C. G., Kroon, A. G. M., & van der Laan, J. (2007). Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge. Antonie van Leeuwenhoek, 91(3), 283-290.
  • ECHA. (n.d.). N-methyldidecylamine - Registration Dossier.
  • ECETOC. (1986). Biodegradation Tests for Poorly-Soluble Compounds. Technical Report No. 21.
  • Pesticide Registration Toolkit. (n.d.). Ready biodegradability.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13583, Dodecylamine. PubChem.
  • Eastman. (n.d.). Biodegradability Information | Solvents and Coalescents.
  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3.
  • Situ Biosciences. (n.d.).
  • Santos. (2021). Qualitative Tier 2 Assessment – Amine oxides, cocoalkyldimethyl.
  • INCHEM. (n.d.).
  • IEAGHG. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81746, N-Methyl-1-dodecanamine. PubChem.
  • ChemicalBook. (n.d.). 7311-30-0(N-METHYLDODECYLAMINE) Product Description.
  • EPA. (n.d.).
  • California Department of Toxic Substances Control. (n.d.).
  • U.S. Fish and Wildlife Service. (1982). Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates.
  • De Witte, B., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1847-1856.
  • Sigma-Aldrich. (n.d.). N-Methyldodecylamine 97 7311-30-0.
  • National Center for Biotechnology Information. (n.d.).
  • EPA. (n.d.).
  • Bartesaghi, S., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 15(3), 967.
  • Save My Exams. (2025). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note.

Sources

Methodological & Application

The Role and Application of di-C14-18-Alkylmethyl Amines in the Synthesis of Advanced Nanoparticles for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Tertiary amines with long alkyl chains, such as those in the di-C14-18-alkylmethyl amine class, are cornerstone components in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Their function as ionizable cationic lipids is critical to the success of nucleic acid-based drugs, including siRNA and mRNA vaccines.[1][2][3] This guide provides an in-depth exploration of the mechanism, formulation parameters, and practical application of these lipids in nanoparticle synthesis. We offer a detailed protocol for LNP production using microfluidic mixing, methods for comprehensive characterization, and insights into troubleshooting common formulation challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced materials for effective therapeutic delivery.

Introduction: The Pivotal Role of Ionizable Lipids

The groundbreaking success of mRNA vaccines has illuminated the critical role of advanced drug delivery systems, with lipid nanoparticles (LNPs) at the forefront.[1][4] A key innovation enabling this technology is the development of ionizable cationic lipids. Di-C14-18-alkylmethyl amines and structurally similar synthetic lipids, such as the widely used DLin-MC3-DMA, belong to this essential class.[5][6][7]

Unlike permanently charged cationic lipids which can be associated with toxicity, ionizable lipids possess a unique pH-dependent charge.[2][3][8] They are typically tertiary amines that remain neutral at physiological pH (~7.4) but become protonated and thus positively charged in acidic environments (pH < 6.5).[9][10] This property is the linchpin of their function, allowing for:

  • Efficient Encapsulation: During formulation under acidic conditions, their positive charge facilitates the complexation and encapsulation of negatively charged nucleic acid payloads like mRNA or siRNA.[11]

  • Systemic Stability: In circulation (at physiological pH), their near-neutral surface charge reduces interactions with blood components and minimizes clearance by the immune system, prolonging circulation time.[9][11]

  • Intracellular Delivery: Following cellular uptake via endocytosis, the LNP is trafficked into the acidic environment of the endosome. Here, the lipid becomes protonated again, disrupting the endosomal membrane and releasing the therapeutic cargo into the cytoplasm where it can be translated.[10][12][13]

This guide will focus on the practical application of these tertiary amines, providing the scientific rationale behind their use and a robust protocol for reproducible nanoparticle synthesis.

Mechanism of Action: A pH-Gated System for Delivery

The efficacy of LNPs formulated with di-C14-18-alkylmethyl amines or their analogues hinges on their pH-responsive behavior, which governs both payload encapsulation and endosomal escape.

Encapsulation in an Acidic Environment

LNP synthesis is typically performed by mixing an organic phase (lipids dissolved in ethanol) with an aqueous phase (nucleic acid in an acidic buffer, e.g., pH 4.0).[11] In this acidic environment, the tertiary amine headgroup of the ionizable lipid (with a pKa typically between 6.0 and 6.9) becomes protonated, acquiring a positive charge.[10][14] This positive charge drives a strong electrostatic interaction with the negatively charged phosphate backbone of the nucleic acid, initiating the formation of a condensed core structure.[8][11] Helper lipids, discussed in the next section, co-assemble around this core to form the final nanoparticle structure.

Endosomal Escape and Cytoplasmic Release

Once administered and taken up by a target cell through endocytosis, the LNP resides within an endosome. The cell progressively acidifies the endosomal lumen, dropping the pH from ~6.5 to ~5.5. This drop in pH is the trigger for payload release. The ionizable lipids within the LNP become protonated, leading to a net positive charge on the nanoparticle.

This charge reversal is hypothesized to facilitate endosomal escape through several mechanisms, most notably by interacting with the anionic phospholipids of the endosomal membrane.[9] This interaction disrupts the membrane's integrity, allowing the nucleic acid cargo to be released from the endosome into the cell's cytoplasm, where it can be translated by ribosomes to produce the desired protein.[12]

G cluster_formulation LNP Formulation (Acidic pH ~4.0) cluster_circulation Systemic Circulation (Physiological pH ~7.4) cluster_delivery Cellular Uptake & Delivery (Endosomal pH ~5.5-6.5) Lipid_Ethanol Lipids in Ethanol (Ionizable Lipid is Neutral) Protonation Ionizable Lipid becomes Positively Charged (+) Lipid_Ethanol->Protonation NA_Acidic Nucleic Acid in Acidic Buffer (pH 4) NA_Acidic->Protonation Encapsulation Electrostatic complexation & LNP Self-Assembly Protonation->Encapsulation LNP_Formed Formulated LNP (Neutralized to pH 7.4) Encapsulation->LNP_Formed Buffer Exchange Neutral_Surface Ionizable Lipid is Neutral (Stealth Properties) LNP_Formed->Neutral_Surface Endocytosis LNP enters cell via Endocytosis Neutral_Surface->Endocytosis Uptake by Target Cell ReProtonation Acidic Endosome re-protonates Lipid (+) Endocytosis->ReProtonation Escape Endosomal Membrane Destabilization ReProtonation->Escape Release mRNA released into Cytoplasm for Translation Escape->Release

Diagram 1: Mechanism of pH-responsive LNP delivery.

Key Formulation Components and Parameters

A successful LNP formulation is a finely tuned composition of multiple lipid components. The ratio of these components is critical and dictates the final physicochemical properties and biological efficacy of the nanoparticles.[1] A typical four-component system includes:

  • Ionizable Cationic Lipid (e.g., di-C14-18-alkylmethyl amine type): The core functional component for nucleic acid encapsulation and release.

  • Helper Phospholipid (e.g., DSPC): A zwitterionic lipid that provides structural integrity to the nanoparticle, forming the lipid bilayer.[2][15]

  • Cholesterol: A structural "helper" lipid that fills gaps in the lipid layer, enhancing particle stability and promoting membrane fusion.[10][15]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG). It forms a protective hydrophilic layer on the LNP surface, which prevents aggregation and reduces opsonization (recognition by the immune system), thereby extending circulation half-life.[9][11][16]

ComponentExampleTypical Molar Ratio (%)Primary Function
Ionizable Lipid DLin-MC3-DMA50pH-dependent encapsulation and endosomal escape.[6][10]
Phospholipid DSPC10Structural stability, formation of lipid bilayer.[10][15]
Cholesterol Cholesterol38.5Enhances particle stability and membrane fusion.[10][15]
PEG-Lipid DMG-PEG 20001.5Steric stabilization ("stealth"), prevents aggregation.[9][16]

Table 1: Standard components and molar ratios for LNP formulations.

Critical Formulation Ratios
  • Nitrogen-to-Phosphate (N:P) Ratio: This represents the molar ratio of the nitrogen atoms in the ionizable lipid's amine group to the phosphate groups in the nucleic acid backbone.[4][8] It is a key parameter for ensuring efficient complexation. An N:P ratio between 3 and 6 is commonly used to ensure robust encapsulation.[8][17]

  • Lipid-to-Payload Weight Ratio: This ratio influences encapsulation efficiency and the final dose of the active ingredient. Ratios typically range from 10:1 to 30:1 (total lipid to nucleic acid).[8][17]

Protocol: LNP Synthesis via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for LNP synthesis, offering precise control over particle size and distribution by ensuring rapid and homogenous mixing of the lipid and aqueous phases.[18][19]

Materials and Equipment
  • Lipids: Ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, PEG-lipid.

  • Payload: mRNA or siRNA.

  • Solvents/Buffers: Anhydrous Ethanol (USP grade), Citrate Buffer (50 mM, pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equipment: Microfluidic mixer (e.g., NanoAssemblr® or similar), syringe pumps, microfluidic chip/cartridge.

  • Purification: Dialysis cassettes (10 kDa MWCO) or Tangential Flow Filtration (TFF) system.

Stock Solution Preparation
  • Lipid Stock (in Ethanol): Prepare a stock solution of the four lipid components in anhydrous ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). A typical total lipid concentration is 10-20 mM. Ensure all lipids are fully dissolved.

  • Aqueous Stock (in Buffer): Dissolve the nucleic acid payload in 50 mM citrate buffer (pH 4.0) to a final concentration (e.g., 0.1-0.2 mg/mL). Gently mix to avoid shearing the nucleic acid.

Microfluidic Mixing Procedure
  • System Setup: Prime the microfluidic system with ethanol and then with the respective buffers (citrate buffer for the aqueous line, ethanol for the organic line) to ensure no air bubbles are present.

  • Loading Syringes: Load one syringe with the prepared lipid stock solution and another with the aqueous nucleic acid stock.

  • Mixing: Set the syringe pumps to the desired flow rate ratio (FRR) and total flow rate (TFR). A common FRR is 3:1 (Aqueous:Organic). A TFR of 12 mL/min is a typical starting point.

  • Initiate Mixing: Start the pumps simultaneously. The two streams will converge in the microfluidic chip, inducing rapid nanoprecipitation and self-assembly of the LNPs.

  • Collection: Collect the milky-white output solution, which contains the newly formed LNPs in an ethanol/buffer mixture.

G cluster_mixing Microfluidic Mixing cluster_purification Dialysis or TFF cluster_characterization Quality Control prep_lipid Prepare Lipid Stock (in Ethanol) load_syringes Load Syringes prep_lipid->load_syringes prep_na Prepare Nucleic Acid Stock (in Citrate Buffer, pH 4) prep_na->load_syringes pump_setup Set Flow Rate Ratio (e.g., 3:1) & Total Flow Rate (e.g., 12 mL/min) load_syringes->pump_setup mix Initiate Pumping & Mixing pump_setup->mix collect Collect LNP Suspension mix->collect purify Purification & Buffer Exchange collect->purify dialysis Dialyze against PBS (pH 7.4) to remove ethanol and neutralize particles purify->dialysis characterize Characterization dialysis->characterize dls Size & PDI (DLS) characterize->dls els Zeta Potential (ELS) characterize->els ribogreen Encapsulation Efficiency (RiboGreen Assay) characterize->ribogreen

Diagram 2: LNP synthesis and characterization workflow.

Purification and Buffer Exchange
  • Dialysis: Transfer the collected LNP solution to a dialysis cassette. Dialyze against sterile PBS (pH 7.4) for at least 18 hours, with several buffer changes. This step is crucial to remove the ethanol and, importantly, to raise the pH to the physiological range, which neutralizes the surface charge of the LNPs.

  • Concentration: After dialysis, the sample can be concentrated if necessary using centrifugal filter units.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.

Nanoparticle Characterization

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized LNPs.[20][21]

ParameterMethodTypical Target ValueRationale
Particle Size Dynamic Light Scattering (DLS)60 - 120 nmInfluences biodistribution, cellular uptake, and clearance. Sizes >200 nm are rapidly cleared by the liver and spleen.[20][]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2A measure of the size distribution homogeneity. Lower values indicate a more monodisperse and uniform sample.[19]
Zeta Potential Electrophoretic Light Scattering (ELS)-10 mV to +10 mV (at pH 7.4)Indicates surface charge and stability. A near-neutral potential at physiological pH is desired to reduce immunogenicity.[18][20][]
Encapsulation Efficiency (EE) RiboGreen® Assay> 90%Quantifies the percentage of nucleic acid successfully encapsulated within the LNPs. High EE is critical for therapeutic potency.[19]

Table 2: Key characterization parameters for therapeutic LNPs.

Protocol: Encapsulation Efficiency (RiboGreen Assay)
  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids but is quenched by LNP components or cannot access encapsulated nucleic acids. By measuring fluorescence before and after disrupting the LNPs with a surfactant (e.g., Triton X-100), the amount of encapsulated material can be determined.

  • Procedure: a. Prepare a standard curve of the free nucleic acid. b. Dilute the LNP sample in TE buffer to two aliquots. c. To one aliquot, add Triton X-100 (to a final concentration of 0.5%) to lyse the particles. Leave the other aliquot untreated. d. Add RiboGreen reagent to all samples and standards. e. Measure fluorescence (Ex/Em ~480/520 nm). f. Calculate EE% = (Total RNA - Free RNA) / Total RNA * 100.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Large Particle Size (>150 nm) or High PDI (>0.3) - Inefficient mixing (clogged chip, incorrect flow rates).- Poor lipid quality or solubility.- Incorrect buffer pH.- Check microfluidic chip for blockages; re-optimize TFR and FRR.- Ensure lipids are fully dissolved in ethanol.- Verify the pH of the citrate buffer is ~4.0.
Low Encapsulation Efficiency (<80%) - Suboptimal N:P ratio.- Incorrect buffer pH.- Degradation of nucleic acid.- Adjust the amount of ionizable lipid to achieve a higher N:P ratio (e.g., 6:1).- Ensure aqueous buffer pH is low enough to protonate the lipid.- Handle nucleic acid stocks with care on ice.
Particle Aggregation after Formulation - Insufficient PEG-lipid concentration.- Incomplete removal of ethanol.- Improper storage conditions.- Increase the molar percentage of the PEGylated lipid.- Extend dialysis time or perform an extra buffer change.- Store at 4°C; do not freeze unless cryoprotectants are used.

Table 3: Common issues and solutions in LNP formulation.

Conclusion

Di-C14-18-alkylmethyl amines and their synthetic analogues are indispensable tools in the field of nanomedicine, providing the pH-sensitive functionality required for safe and effective intracellular delivery of nucleic acids. Their intelligent design allows for a multi-stage delivery process that addresses the complex biological barriers to gene therapy. By understanding the core mechanisms and carefully controlling formulation parameters using precise methods like microfluidics, researchers can develop highly potent nanoparticle systems for a wide range of therapeutic applications, from vaccines to advanced gene therapies.

References

  • Gavas, S., Quazi, S., & Karpiński, T. M. (2023). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. Journal of Liposome Research, 33(4), 305-324. [Link]

  • Tenchov, R., Bird, R., Curtze, A. E., & Zhou, Q. (2023). Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond. The Journal of Gene Medicine, 25(11), e3534. [Link]

  • Cordouan Technologies. (n.d.). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. AZoNano. [Link]

  • Ar Rasyid, M. I., & Cárdenas, M. (2023). Review of structural design guiding the development of lipid nanoparticles for nucleic acid delivery. Current Opinion in Colloid & Interface Science, 66, 101705. [Link]

  • Waters | Wyatt Technology. (2024). Comprehensive assessment of LNP size, particle concentration, and zeta potential. News-Medical.net. [Link]

  • E-Polymer. (2024). Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. [Link]

  • Li, S. D., & Huang, L. (2006). Lipid-based nanoparticles for nucleic acid delivery. Molecular Therapy, 14(4), 494-504. [Link]

  • Characterization of solid lipid nanoparticles: Significance and symbolism. (2024). ScienceDirect. [Link]

  • Lin, Y. X., Wang, Y., & Ding, Y. (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. Pharmaceutics, 16(10), 1435. [Link]

  • Patsnap. (2024). mRNA Lipid Nanoparticle Delivery Mechanisms in Healthcare. Patsnap Eureka. [Link]

  • Wang, Y., et al. (2024). Tertiary amine N-oxide zwitterionic lipids facilitate muscle-selective mRNA vaccine delivery for enhancing cDC1-mediated antitumor efficacy. Journal of Nanobiotechnology, 22(1), 324. [Link]

  • Leung, C. S., et al. (2024). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Accounts of Chemical Research, 57(21), 3295-3307. [Link]

  • Allen, J. (2024). Lipid Nanoparticles for Nucleic Acid Delivery and Gene Therapy: A Comprehensive Review. ResearchGate. [Link]

  • Kulkarni, J. A., & Tam, Y. K. (2024). Lipid Nanoparticles – The Enablers for Nucleic Acids Delivery. American Pharmaceutical Review. [Link]

  • Willis, C. R., et al. (2024). Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4. Communications Biology, 7(1), 473. [Link]

  • Warzecha, H., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Advanced Drug Delivery Reviews, 186, 114324. [Link]

  • PreciGenome. (n.d.). DLin-MC3-DMA Ionizable Cationic Lipid. [Link]

  • Bookstaver, M., et al. (2024). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. Bioconjugate Chemistry, 35(8), 1435-1445. [Link]

  • Wang, M., et al. (2023). Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. Nature Communications, 14(1), 4036. [Link]

  • Billingsley, M. M., et al. (2022). Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA). Journal of Controlled Release, 345, 165-175. [Link]

Sources

Application Note: Protocol for Creating Stable Oil-in-Water Emulsions with Di-C14-18-Alkylmethyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architecture of Cationic Emulsions

Oil-in-water (O/W) emulsions are biphasic systems where oil droplets are dispersed within a continuous aqueous phase. Their ability to simultaneously carry hydrophobic and hydrophilic substances makes them invaluable delivery vehicles in pharmaceuticals, cosmetics, and food science. The inherent instability of these systems, driven by the tendency of oil and water to separate, necessitates the use of emulsifying agents.

This guide focuses on the use of di-C14-18-alkylmethyl amines, a class of cationic surfactants, for the formulation of stable O/W emulsions. These molecules possess long, hydrophobic alkyl chains (C14-18) and a hydrophilic tertiary amine headgroup.[1][2][3] This amphiphilic nature allows them to act as highly effective stabilizers. Cationic emulsions are of particular interest for applications involving interaction with negatively charged biological surfaces, such as hair, skin, or mucous membranes.[4] This document provides a comprehensive protocol, explains the underlying scientific principles, and offers methods for robust characterization.

Mechanism of Stabilization: The Power of Electrostatic Repulsion

The stability of an emulsion formulated with di-C14-18-alkylmethyl amines is primarily governed by electrostatic repulsion. The mechanism can be understood through the following principles:

  • Interfacial Adsorption: The hydrophobic alkyl tails of the amine have a strong affinity for the oil phase, while the polar methylamine headgroup prefers the aqueous phase. This causes the surfactant molecules to spontaneously arrange themselves at the oil-water interface, forming a stabilizing film around each oil droplet.[5]

  • Generation of Surface Charge: The tertiary amine headgroup is basic. In an aqueous environment with a pH below its pKa (typically in the acidic to neutral range), the amine group becomes protonated, acquiring a positive charge (-NH(CH₃)⁺-).[6][7]

  • Electrostatic Repulsion: This protonation results in a net positive charge on the surface of every oil droplet. The magnitude of this charge can be quantified by measuring the Zeta Potential .[8] When oil droplets approach each other, a strong repulsive force is generated between their respective positive charges, preventing them from aggregating and coalescing.[8][9] A zeta potential value greater than +30 mV is generally considered indicative of a stable, electrostatically stabilized emulsion.[10]

The interplay between pH and ionic strength is critical. An appropriate acidic pH ensures the amine is protonated, while high concentrations of counter-ions (anions) in the aqueous phase can screen the positive charge, reduce the zeta potential, and compromise stability.[11][12][13]

G cluster_water Aqueous Phase (pH < 7) Oil Oil Phase (e.g., Triglycerides) Surfactant Di-C14-18-Alkylmethyl Amine Oil->Surfactant H2O Water + H⁺ Surfactant->H2O Repulsion Electrostatic Repulsion H2O->Surfactant p1->Repulsion < > p2->Repulsion < >

Caption: Mechanism of cationic emulsion stabilization.

Pre-Formulation and Component Selection

Careful selection of components is paramount for a successful formulation.

ComponentSelection Criteria & Rationale
Oil Phase Examples: Medium-Chain Triglycerides (MCT), Soybean Oil, Castor Oil, Mineral Oil. Rationale: Must be biocompatible and non-toxic for the intended application. The choice often depends on the solubility of the active pharmaceutical ingredient (API) to be encapsulated. The oil's viscosity can also influence the ease of emulsification.
Aqueous Phase Examples: Purified Water, Citrate Buffer, Acetate Buffer. Rationale: The primary role is to act as the continuous phase and to control the pH. A pH between 4.0 and 6.5 is typically optimal to ensure the amine headgroup is fully protonated and positively charged.[7] Avoid buffers with high concentrations of multivalent anions (e.g., phosphate), which can neutralize the surface charge.
Di-C14-18-Alkylmethyl Amine Concentration: Typically 0.5% to 5.0% (w/w). Rationale: The concentration must be sufficient to fully coat the surface of the oil droplets. The optimal concentration depends on the oil-to-water ratio and the desired droplet size. Insufficient surfactant will lead to instability and coalescence.
Active Ingredient Loading: Varies based on solubility and therapeutic dose. Rationale: Hydrophobic APIs should be dissolved in the oil phase prior to emulsification. Hydrophilic APIs are dissolved in the aqueous phase. Ensure the API does not adversely interact with the cationic surfactant.

Detailed Experimental Protocol

This protocol describes the preparation of a stable O/W nanoemulsion using a high-pressure homogenizer.

Step 1: Preparation of the Aqueous Phase
  • To 85 mL of purified water in a sterile beaker, add the desired buffering agents (e.g., citric acid and sodium citrate).

  • If incorporating a water-soluble active ingredient, add and dissolve it at this stage.

  • Adjust the pH of the solution to the target range (e.g., pH 5.0 ± 0.2) using dilute HCl or NaOH.

  • Bring the final volume to 90 mL with purified water and stir until fully homogenous.

Step 2: Preparation of the Oil Phase
  • In a separate beaker, combine 10 g of the selected oil phase (e.g., MCT oil) with 1.0 g of di-C14-18-alkylmethyl amine.

  • If incorporating an oil-soluble active ingredient, add and dissolve it completely in this mixture.

  • Gently warm the mixture to 40-50°C while stirring to ensure the surfactant is fully dissolved and the phase is uniform.

Step 3: Formation of the Coarse Emulsion
  • While vigorously stirring the aqueous phase with a high-shear mixer (e.g., at 10,000 rpm), slowly add the oil phase dropwise.[14]

  • Continue mixing for 5-10 minutes after all the oil has been added. The result will be a milky, white liquid, which is a coarse emulsion with large, unstable droplets.

Step 4: High-Pressure Homogenization (Droplet Size Reduction)
  • Immediately transfer the coarse emulsion to the feed reservoir of a high-pressure homogenizer (HPH).

  • Process the emulsion for 5-10 cycles at a pressure of 100-150 MPa (15,000-22,000 psi).[15] The exact parameters may require optimization.

  • Collect the resulting nanoemulsion in a sterile container. It should appear as a more uniform, often slightly bluish-white, translucent liquid.

  • Allow the emulsion to cool to room temperature before characterization.

Caption: Experimental workflow for nanoemulsion preparation.

Emulsion Characterization and Quality Control

Thorough characterization is essential to validate the protocol and ensure batch-to-batch consistency.[8]

ParameterMethodTypical SpecificationRationale for Stability
Mean Droplet Size Dynamic Light Scattering (DLS)< 200 nmSmaller particles reduce the rate of creaming (gravitational separation) and are less prone to coalescence.[9][14]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.25A low PDI indicates a narrow, uniform size distribution, which is crucial for preventing Ostwald ripening and ensuring long-term stability.[16]
Zeta Potential Electrophoretic Light Scattering (ELS)> +30 mVA high positive value confirms a strong electrostatic repulsive barrier between droplets, which is the primary mechanism of stabilization.[10][17]
pH pH Meter4.0 - 6.5Confirms the environment is suitable for maintaining the cationic charge on the surfactant and ensures the stability of the API.
Long-Term Stability Visual Inspection & DLS/Zeta over timeNo phase separation, creaming, or significant change in size/zeta potential after 30-90 days at specified storage conditions (e.g., 4°C and 25°C).[17][18]Direct evidence of the formulation's shelf-life and robustness.

Troubleshooting Common Formulation Issues

ProblemPotential Cause(s)Suggested Solution(s)
Immediate Phase Separation - Insufficient surfactant concentration.- Incorrect pH (too high).- Inadequate pre-emulsification.- Increase the concentration of di-C14-18-alkylmethyl amine.- Verify and lower the pH of the aqueous phase.- Increase the speed or duration of high-shear mixing.
Large Droplet Size (>500 nm) - Insufficient homogenization pressure or cycles.- High viscosity of the oil phase.- Increase HPH pressure and/or the number of passes.- Consider blending the oil with a lower viscosity oil or gently heating the system during homogenization.
Low Zeta Potential (< +20 mV) - pH of the aqueous phase is too high (approaching the pKa of the amine).- High concentration of anionic salts in the buffer.- Lower the pH of the aqueous phase to ensure full protonation.- Use a buffer with monovalent ions (e.g., acetate) instead of multivalent ones (e.g., phosphate). Reduce overall ionic strength.[12]
Droplet Size Increases Over Time - Coalescence due to low zeta potential.- Ostwald ripening (common in polydisperse systems).- Address the cause of low zeta potential (see above).- Optimize homogenization to achieve a lower PDI (<0.2).

References

  • ACS Publications. (2018). Formulation and Stabilization of Concentrated Edible Oil-in-Water Emulsions Based on Electrostatic Complexes of a Food-Grade Cationic Surfactant (Ethyl Lauroyl Arginate) and Cellulose Nanocrystals. Biomacromolecules.
  • Cosmetics & Toiletries. (2014). Zeta Potential and Particle Size to Predict Emulsion Stability.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Stability study of O/W emulsions using zeta potential.
  • MDPI. (2019). An Evaluation of the Physicochemical Properties of Stabilized Oil-In-Water Emulsions Using Different Cationic Surfactant Blends for Potential Use in the Cosmetic Industry.
  • Anton Paar Wiki. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (2022). Characterization of Physicochemical Properties of Oil-in-Water Emulsions Stabilized by Tremella fuciformis Polysaccharides.
  • Smart Science & Technology. (n.d.). Emulsion Stability Of Heavy Oil With Surfactants And Nanoparticles.
  • MDPI. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • CONICET. (n.d.). Evaluation of oil-in-water emulsions with cationic–anionic surfactants mixtures for potential use in the oil industry.
  • National Institutes of Health (NIH). (2020).
  • PubMed. (2023).
  • Chinese Journal of Natural Medicines. (n.d.). Preparation and evaluation of a water-in-oil nanoemulsion drug delivery system loaded with salidroside.
  • MDPI. (2023).
  • MDPI. (n.d.).
  • ResearchGate. (2017).
  • Chemsrc. (2025). Amines, di-C14-18-alkylmethyl.
  • ChemBK. (2024). (C14-C18) And (C16-C18)
  • National Institutes of Health (NIH). (n.d.). Amines, di-C14-18-alkyl - PubChem.
  • US EPA. (n.d.). This compound - Substance Details - SRS.

Sources

Application Notes and Protocols for the Formulation of Lipid Nanoparticles with Ionizable Amines for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Ionizable Lipid Nanoparticles in Modern Therapeutics

Lipid nanoparticles (LNPs) have revolutionized the field of drug delivery, transitioning from a promising concept to a clinically validated platform, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines.[1][2][3] These sophisticated delivery vehicles are essential for protecting fragile nucleic acid payloads, such as messenger RNA (mRNA) and small interfering RNA (siRNA), from degradation and facilitating their entry into target cells.[4][5] At the heart of these delivery systems are ionizable lipids, a class of cationic lipids that are ingeniously designed to be neutral at physiological pH and become positively charged in the acidic environment of the endosome.[2][][7] This pH-responsive behavior is critical for both encapsulating the negatively charged nucleic acid cargo during formulation and for promoting the release of the payload into the cytoplasm, a crucial step known as endosomal escape.[1][8]

This guide provides a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro application of LNPs incorporating ionizable di-C14-18-alkylmethyl amines and structurally similar lipids. These lipids, characterized by their tertiary amine headgroup and multiple hydrophobic alkyl chains, are representative of the core structures that have proven successful in clinical applications.[1] We will delve into the rationale behind the selection of each LNP component, provide a step-by-step protocol for formulation using microfluidics, detail the essential characterization techniques, and offer a standardized method for evaluating their transfection efficiency in a cell-based model.

The Critical Components of a High-Efficacy LNP Formulation

A typical LNP formulation is a carefully balanced composition of four key lipid components, each serving a distinct and vital function.[1][4][7]

  • Ionizable Lipid: As the central component, the ionizable lipid is responsible for complexing with and encapsulating the nucleic acid payload.[2][] Its pKa is engineered to be in the range of 6.2-6.8, ensuring a positive charge in the acidic formulation buffer (typically pH 4) for efficient encapsulation and a neutral charge in the bloodstream at physiological pH (~7.4) to minimize toxicity.[7] Upon endocytosis, the acidification of the endosome protonates the amine headgroup, leading to a positive charge that interacts with the negatively charged endosomal membrane, ultimately disrupting it and releasing the cargo into the cytoplasm.[2][9]

  • Helper Lipid (Phospholipid): A neutral, zwitterionic phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), is included to stabilize the lipid bilayer of the nanoparticle.[1][10] It contributes to the structural integrity of the LNP and can influence its fusogenicity.[4]

  • Cholesterol: Cholesterol is a crucial structural component that modulates the fluidity and rigidity of the lipid bilayer.[1][2] It fills the gaps between the other lipid molecules, enhancing the stability of the nanoparticles and preventing the leakage of the encapsulated drug.[2]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000), is incorporated to control the particle size during formulation and to provide a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[1][4]

The molar ratio of these components is a critical parameter that must be optimized for each specific application and ionizable lipid used. A commonly employed starting point for formulation development is a molar ratio in the range of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[10]

LNP Formulation via Microfluidics: A Scalable and Reproducible Approach

Microfluidic mixing has emerged as the preferred method for LNP synthesis due to its ability to rapidly and precisely control the mixing of the lipid and aqueous phases, resulting in the formation of monodisperse nanoparticles with high encapsulation efficiency.[11][12] The principle lies in the rapid nanoprecipitation of lipids as the ethanol stream containing the lipids is rapidly diluted by the aqueous buffer containing the nucleic acid payload.[12]

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_post Downstream Processing Lipid_Mix Lipid Mixture (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Device Microfluidic Mixer (e.g., Herringbone) Lipid_Mix->Microfluidic_Device Organic Phase NA_Mix Nucleic Acid (e.g., mRNA) in Acidic Buffer (pH 4) NA_Mix->Microfluidic_Device Aqueous Phase Dialysis Buffer Exchange (Dialysis/TFF) to PBS (pH 7.4) Microfluidic_Device->Dialysis LNP Formation Concentration Concentration Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm filter) Concentration->Sterilization Final_LNP Final_LNP Sterilization->Final_LNP Final LNP Product

Caption: Workflow for LNP formulation using a microfluidic device.

Protocol 1: Microfluidic Formulation of mRNA-LNPs

Materials:

  • Ionizable lipid (e.g., a di-C14-18-alkylmethyl amine analog)

  • DSPC

  • Cholesterol

  • DMG-PEG2000

  • Firefly Luciferase mRNA (or other desired mRNA)

  • 200 proof, anhydrous ethanol

  • Citrate buffer (50 mM, pH 4.0), nuclease-free

  • Phosphate-buffered saline (PBS), pH 7.4, nuclease-free

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette (e.g., 20 kDa MWCO)

  • Sterile, nuclease-free microcentrifuge tubes and conical tubes

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in 200 proof ethanol at appropriate concentrations (e.g., 10-50 mg/mL).

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[10]

    • Add ethanol to reach the final desired total lipid concentration (e.g., 10 mg/mL).

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target nitrogen-to-phosphate (N/P) ratio, which is a critical parameter for optimal encapsulation. A common starting N/P ratio is around 6.[13]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A typical FRR is 3:1.[14]

    • Set the total flow rate (TFR). The TFR will influence the mixing time and resulting particle size. A higher TFR generally leads to smaller particles.

    • Initiate the mixing process and collect the resulting LNP dispersion.

  • Buffer Exchange and Concentration:

    • Transfer the collected LNP dispersion to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 2 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

    • If necessary, concentrate the LNPs using a centrifugal filter device.

  • Sterile Filtration:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[15]

    • Store the sterile LNPs at 4°C. For long-term storage, consult stability data for the specific formulation, as freezing may be required.

Physicochemical Characterization of LNPs

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy.[16][17] Key parameters to assess include particle size, polydispersity, zeta potential, and encapsulation efficiency.

ParameterTechniqueTypical ValueImportance
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 120 nmAffects biodistribution, cellular uptake, and immune response.[18][19]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the uniformity of the particle size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at pH 7.4Predicts colloidal stability and influences interactions with biological membranes.[18][][21]
Encapsulation Efficiency (EE) RiboGreen® Assay> 90%Determines the percentage of the drug payload successfully encapsulated within the LNPs.[2][22]
Protocol 2: LNP Size and Zeta Potential Measurement

Instrumentation: A dynamic light scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).

Procedure for Size Measurement (DLS):

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4) to an appropriate concentration for DLS analysis (typically a 1:50 to 1:100 dilution).[15]

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and the Polydispersity Index (PDI).[19][23]

Procedure for Zeta Potential Measurement (ELS):

  • Dilute the LNP formulation in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl) to prevent charge screening effects.

  • Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

  • Place the cell in the instrument.

  • Perform the measurement to determine the electrophoretic mobility, which the software converts to zeta potential using the Smoluchowski equation.[][21]

Protocol 3: mRNA Encapsulation Efficiency using RiboGreen® Assay

This assay quantifies the amount of mRNA that is protected within the LNPs versus the total amount of mRNA in the formulation.[24]

Materials:

  • Quant-iT™ RiboGreen® RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • A surfactant solution (e.g., 2% Triton™ X-100 or Tween® 20 in nuclease-free water)[24][25]

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare mRNA Standard Curve:

    • Prepare a series of mRNA standards of known concentrations (e.g., 0 to 1000 ng/mL) in TE buffer.

  • Prepare Samples:

    • Sample A (Total mRNA): Dilute the LNP formulation in TE buffer containing 0.5% surfactant to disrupt the nanoparticles and release the encapsulated mRNA.[25] Incubate for 10 minutes at room temperature. Further dilute to a concentration that falls within the standard curve.

    • Sample B (Free mRNA): Dilute the LNP formulation to the same final dilution factor as Sample A, but using only TE buffer (without surfactant). This measures only the mRNA that is not encapsulated.

  • RiboGreen® Assay:

    • Prepare the RiboGreen® working solution by diluting the reagent in TE buffer according to the manufacturer's protocol.

    • Add the RiboGreen® working solution to each standard and sample well in the 96-well plate.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement and Calculation:

    • Measure the fluorescence intensity of all wells using the microplate reader.

    • Subtract the fluorescence of the blank (0 ng/mL mRNA) from all readings.

    • Generate a linear regression from the standard curve (fluorescence vs. mRNA concentration).

    • Use the standard curve to determine the mRNA concentration in Sample A (Total mRNA) and Sample B (Free mRNA).

    • Calculate the Encapsulation Efficiency (EE) using the following formula:[26] EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vitro Functional Assessment: mRNA Transfection

The ultimate test of an LNP formulation is its ability to deliver its cargo into cells and elicit a functional response, such as the expression of an encoded protein.[27]

In_Vitro_Transfection_Workflow Cell_Seeding Seed Cells in 96-well plate (24h prior) Transfection Add LNP-mRNA Complexes to Cells Cell_Seeding->Transfection LNP_Prep Prepare LNP-mRNA Dilutions in Complete Media LNP_Prep->Transfection Incubation Incubate for 24-48 hours Transfection->Incubation Assay Perform Reporter Assay (e.g., Luciferase Assay) Incubation->Assay Analysis Analyze Protein Expression Assay->Analysis

Caption: General workflow for in vitro mRNA transfection using LNPs.

Protocol 4: In Vitro Transfection of Luciferase mRNA-LNPs

Materials:

  • Hepatocellular carcinoma cells (e.g., HepG2) or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase mRNA-LNP formulation

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection (e.g., 10,000 cells/well).[15]

  • Transfection:

    • On the day of transfection, prepare serial dilutions of the Luciferase mRNA-LNP formulation in complete cell culture medium to achieve a range of final mRNA concentrations (e.g., 10 to 500 ng/well).

    • Carefully remove the old medium from the cells and replace it with the medium containing the LNP dilutions.[28]

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours to allow for mRNA translation and protein expression.

  • Luciferase Assay:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase assay reagent to each well and mix. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of expressed luciferase protein.

  • Data Analysis:

    • Plot the luminescence (Relative Light Units, RLU) against the mRNA concentration to determine the dose-dependent transfection efficiency of the LNP formulation.

Conclusion and Future Perspectives

The formulation of lipid nanoparticles with ionizable amines represents a cornerstone of modern drug delivery, enabling the clinical translation of nucleic acid therapeutics. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and functional evaluation of these advanced delivery systems. As the field continues to evolve, the development of novel ionizable lipids with improved efficacy and safety profiles, potentially accelerated by machine learning and high-throughput screening, will further expand the therapeutic applications of LNP technology.[29][30] A thorough understanding of the principles and methodologies presented here is crucial for any researcher aiming to innovate in this exciting and impactful area of nanomedicine.

References

  • Accounts of Chemical Research. (2025, October 8). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape.
  • STAR Protocols. (2025, October 27).
  • Malvern Panalytical. (2024, April 24). 3 tools for better lipid nanoparticle size measurements.
  • Journal of Materials Chemistry B. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles. RSC Publishing.
  • Current Opinion in Biotechnology. (2025, November 7). Ionizable lipids empowered with artificial intelligence for mRNA delivery. PubMed.
  • The Journal of Physical Chemistry B. Ionizable Lipids from Click Reactions for Lipid Nanoparticle Assembling and mRNA Delivery.
  • Beckman Coulter. Lipid Nanoparticle (LNP)
  • LS Instruments. Lipid Nanoparticle (LNP)
  • BOC Sciences. Ionizable Lipids for RNA Delivery.
  • PubMed. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay.
  • BOC Sciences. LNP Parameters Explained: Particle Size and Zeta Potential.
  • Cordouan Technologies. Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability.
  • ResearchGate. Mechanism of action of ionizable lipid nanoparticles.
  • JoVE. Microfluidic Production and Application of Lipid Nanoparticles for Nucleic Acid Transfection.
  • MDPI. (2024, May 22).
  • Izon Science. (2024, July 24). The Critical Role of Zeta Potential Measurements in Advancing Medicine.
  • ResearchGate. (2025, December 20).
  • Allan Chemical Corporation. (2025, September 18). Dynamic Light Scattering for Pharmaceutical Nanoparticles.
  • Waters Corporation. An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot.
  • DTU Inside. (2024, October 28). Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay.
  • Izon Science. How To Accurately Measure The Zeta Potential of Individual Particles.
  • Mason Publishing Journals. (2019, November 19). Determination of the Firefly Luciferase mRNA Concentration and Encapsulation Efficiency in Nanoparticles Using RiboGreen Assay.
  • AZoM. (2025, April 4). Characterizing Lipid Nanoparticles and Liposomes.
  • YouTube. (2025, February 11).
  • PMC. (2022, July 3). The role of lipid components in lipid nanoparticles for vaccines and gene therapy.
  • SCIEX. A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis wit.
  • Select Science. (2022, December 16).
  • FormuMax. (2025, February 10). Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies.
  • Springer Protocols.
  • Izon Science. (2023, July 5). Which Method to Use? TRPS and DLS Compared for Particle Size Measurement in Nanomedicine.
  • Malvern Panalytical. (2024, April 26). Why you need to measure mRNA-LNP surface charge (and how to do it).
  • MITCHELL LAB. (2023, January 20).
  • MDPI. (2022, November 23). Microfluidic Manufacture of Lipid-Based Nanomedicines.
  • Elveflow. (2023, February 8). Lipid Nanoparticle (LNP)
  • AZoM. (2024, September 6).
  • PubMed Central. (2025, April 17). Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4.
  • Inside Therapeutics. (2025, February 10). Microfluidic synthesis of lipid nanoparticles.
  • Absin. (2025, June 17). Deliver mRNA with LNP, transfection is so easy!.
  • JoVE. (2022, July 15). Video: Efficient Transfection of In vitro Transcribed mRNA in Cultured Cells Using Peptide-Poloxamine Nanoparticles.
  • NIH. (2024, November 4). High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery.
  • NIH. (2024, July 9).
  • ResearchGate. High-throughput synthesis and optimization of ionizable lipids through A coupling for efficient mRNA delivery.
  • PMC - NIH. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo.
  • PMC - PubMed Central.
  • PubMed. (2025, April 8).
  • ResearchGate. (2024, September 26).
  • Google Patents.
  • PMC - PubMed Central. Recent Advances in Lipid Nanoparticles for Delivery of mRNA.

Sources

Application Notes & Protocols: di-C14-18-Alkylmethyl Amines as Non-Viral Vectors for Gene Transfection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Non-Viral Gene Delivery

Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. A cornerstone of its success lies in the development of safe and efficient vectors to deliver therapeutic nucleic acids into target cells. While viral vectors are known for their high transduction efficiency, concerns regarding immunogenicity, insertional mutagenesis, and manufacturing complexity have spurred intensive research into non-viral alternatives.[1][2]

Among non-viral methods, cationic lipid-based systems have emerged as one of the most promising strategies.[3][4] These synthetic vectors offer significant advantages, including a favorable safety profile, low intrinsic immunogenicity, the ability to carry large genetic payloads, and relative ease of large-scale production.[1][5] This guide focuses on a specific, highly efficacious subclass of cationic lipids: di-C14-18-alkylmethyl amines . These molecules are characterized by a positively charged methylamine headgroup, which electrostatically binds to the nucleic acid cargo, and two hydrophobic alkyl chains (ranging from 14 to 18 carbons) that anchor the lipid into a bilayer structure. The length of these alkyl chains is a critical design parameter, profoundly influencing the stability, transfection efficiency, and cytotoxicity of the resulting delivery vehicle.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth explanation of the underlying mechanisms, detailed protocols for formulation and characterization, and step-by-step methodologies for in vitro gene transfection using di-C14-18-alkylmethyl amines.

Mechanism of Action: From Lipoplex to Gene Expression

The journey of a gene from the lab bench into the nucleus of a target cell, mediated by di-C14-18-alkylmethyl amines, involves a series of critical biological and physicochemical steps. Understanding this pathway is essential for rational design and optimization.

Lipoplex Formation: Spontaneous Self-Assembly

The process begins with the spontaneous self-assembly of the cationic lipids and the negatively charged nucleic acids (plasmid DNA, mRNA, or siRNA) into condensed nanoparticles known as "lipoplexes."

  • Driving Force : The primary interaction is electrostatic attraction between the positively charged tertiary amine headgroup of the lipid and the negatively charged phosphate backbone of the nucleic acid.[8]

  • Structure : This interaction neutralizes the charge on the nucleic acid, allowing it to condense into a compact structure. The lipids then arrange themselves around the cargo, typically forming a multi-layered sandwich structure where the nucleic acid is layered between lipid bilayers (LαC phase).[9][10] The hydrophobic alkyl chains drive the formation of the lipid bilayer, creating a stable particle.

Cellular Uptake and Endosomal Escape

Once formed, the lipoplexes, which carry a net positive surface charge, are introduced to the target cells.

  • Cellular Binding : The positive charge of the lipoplex facilitates binding to the negatively charged proteoglycans on the surface of the cell membrane.[8]

  • Internalization : The primary route of entry into the cell is via endocytosis, where the cell membrane engulfs the lipoplex to form an intracellular vesicle called an endosome.[11][12][13]

  • Endosomal Escape (The Critical Barrier) : For the gene to be expressed, it must escape the endosome before it is degraded by lysosomal enzymes. Di-C14-18-alkylmethyl amines facilitate this escape primarily through the "proton sponge effect." [12] The amine headgroup has a pKa that allows it to become protonated in the acidic environment of the late endosome (pH ~5-6). This influx of protons is followed by a passive influx of chloride ions and water to maintain charge and osmotic balance. The resulting osmotic swelling eventually ruptures the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.[12][14]

Once in the cytoplasm, mRNA can be immediately translated by ribosomes, while plasmid DNA must be transported to the nucleus for transcription and subsequent protein expression.[8]

Visualizing the Pathway

G cluster_0 Extracellular Space cluster_1 Cellular Processes lipid Cationic Lipid (di-C14-18-alkylmethyl amine) lipoplex Lipoplex Formation (Self-Assembly) lipid->lipoplex Electrostatic Interaction na Nucleic Acid (e.g., pDNA, mRNA) na->lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (Proton Sponge Effect) endosome->escape Acidification (pH drop) cytoplasm Cytoplasmic Release escape->cytoplasm nucleus Nucleus (for DNA) cytoplasm->nucleus translation Translation (for mRNA) cytoplasm->translation

Caption: Workflow of cationic lipid-mediated gene delivery.

Protocols: Formulation and Characterization

Scientific rigor demands reproducible formulation and thorough characterization. The following protocols provide a robust framework.

Protocol 1: Preparation of Cationic Liposomes

This protocol describes the thin-film hydration method, a common and effective technique for preparing liposomes. The inclusion of a "helper lipid" is crucial; Dioleoylphosphatidylethanolamine (DOPE) is often used as it can promote the formation of non-bilayer hexagonal phases, which aids in endosomal membrane destabilization and cargo release.[10][15]

Materials:

  • di-C14-18-alkylmethyl amine lipid

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Sterile, nuclease-free buffer (e.g., HEPES-buffered saline (HBS) or DEPC-treated water)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Syringe-based extruder with polycarbonate membranes (optional, for uniform size)

Procedure:

  • Lipid Dissolution: In a clean round-bottom flask, dissolve the di-C14-18-alkylmethyl amine and the helper lipid (e.g., at a 1:1 molar ratio) in chloroform. Ensure complete dissolution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (just above the solvent's boiling point) to evaporate the organic solvent. This will deposit a thin, uniform lipid film on the inner surface of the flask.

  • Residual Solvent Removal: For complete removal of any residual chloroform, place the flask under high vacuum for at least 2 hours (or overnight). This step is critical to avoid cellular toxicity.

  • Hydration: Warm the sterile, nuclease-free buffer to a temperature above the phase transition temperature (Tc) of the lipids. Add the warmed buffer to the flask containing the lipid film. The final lipid concentration is typically between 1-5 mg/mL.

  • Vesicle Formation: Gently agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs). The suspension will appear milky.

  • Size Reduction (Sonication): To create smaller, unilamellar vesicles (SUVs), sonicate the suspension. A bath sonicator can be used for 5-15 minutes, or until the suspension becomes translucent. Note: Sonication can be harsh; monitor temperature to avoid lipid degradation.

  • Size Reduction (Extrusion - Recommended): For a more uniform size distribution, pass the hydrated lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a syringe-based extruder. Repeat this process 11-21 times.

  • Sterilization & Storage: The final liposome solution can be sterilized by passing it through a 0.22 µm filter. Store the liposomes at 4°C. They are typically stable for several weeks.

Protocol 2: Formulation of Lipoplexes (Lipid-Nucleic Acid Complexes)

The ratio of cationic lipid to nucleic acid is a paramount factor for success. This is expressed as the N/P ratio: the molar ratio of positively charged N itrogens in the lipid to negatively charged P hosphate groups in the nucleic acid.[16] Optimization of the N/P ratio is required to balance high efficiency with low cytotoxicity.

Materials:

  • Prepared cationic liposome solution

  • Nucleic acid stock solution (in nuclease-free water or TE buffer)

  • Serum-free cell culture medium (e.g., Opti-MEM™)

Procedure:

  • Calculate Required Volumes: Determine the desired final amount of nucleic acid and the target N/P ratio (common starting points are between 2:1 and 8:1).

    • Calculation Insight: To calculate the moles of phosphate, use the average molecular weight of a nucleotide (~330 g/mol ). Moles of Nitrogen are calculated from the molar concentration of your cationic lipid.

  • Dilution: In separate sterile microcentrifuge tubes, dilute the required amounts of the liposome solution and the nucleic acid solution in equal volumes of serum-free medium.

    • Causality: Diluting the components before mixing prevents the formation of large, heterogeneous aggregates and ensures more uniform lipoplex formation.

  • Complexation: Add the diluted nucleic acid solution to the diluted liposome solution (or vice-versa, but be consistent) and mix gently by pipetting up and down. Do not vortex.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes. This allows for the electrostatic interactions to stabilize and for the lipoplexes to form completely.

  • The lipoplexes are now ready for addition to cells. Use them immediately for best results.

Protocol 3: Characterization of Lipoplexes

Characterization validates the quality of your formulation.

1. Size and Zeta Potential Measurement:

  • Method: Use Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to measure the hydrodynamic diameter (particle size) and surface charge (zeta potential), respectively.

  • Rationale: Size influences the mechanism of cellular uptake; a size of 100-200 nm is often optimal. A positive zeta potential (+20 to +40 mV) confirms successful nucleic acid complexation and is required for binding to the cell membrane.

2. Nucleic Acid Condensation Assay (Gel Retardation):

  • Method: Prepare lipoplexes at various N/P ratios. Run the samples on a 1% agarose gel alongside a "naked" (uncomplexed) nucleic acid control. Visualize with an appropriate stain (e.g., Ethidium Bromide or SYBR Safe).

  • Rationale: When the nucleic acid is fully complexed and condensed by the cationic lipid, its negative charge is neutralized. It will therefore fail to migrate into the gel towards the positive electrode. The N/P ratio at which the nucleic acid band disappears from the gel indicates the point of complete complexation.[6]

Data Presentation: Formulation Parameters
ParameterTypical RangeMethod of AnalysisRationale for Importance
Particle Size (Diameter) 80 - 250 nmDynamic Light Scattering (DLS)Affects cellular uptake mechanism and biodistribution.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Measures the homogeneity of the particle population.
Zeta Potential +20 to +50 mVElectrophoretic Light Scattering (ELS)Indicates surface charge, stability against aggregation, and ability to bind to cell membranes.
N/P Ratio 2:1 to 10:1Calculation / Gel RetardationCritical determinant of transfection efficiency and cytotoxicity.
Encapsulation Efficiency > 90%Quant-iT™ RiboGreen™ AssayDetermines the percentage of nucleic acid successfully loaded into the nanoparticles.

In Vitro Transfection Protocol

This protocol provides a general workflow for transfecting adherent mammalian cells. Optimization is essential for each cell type and nucleic acid combination.

G A Day 1: Seed Cells (Target 70-90% confluency) B Day 2: Transfection Step 1: Prepare Lipoplexes (Lipid + NA in Serum-Free Media) A->B C Step 2: Incubate Lipoplexes (15-30 min at RT) B->C D Step 3: Add Complexes to Cells (Gently, drop-wise) C->D E Step 4: Incubate Cells (4-6 hours at 37°C) D->E F Step 5: Change Medium (Replace with complete growth medium) E->F G Day 3-4: Analysis (24-72h post-transfection) F->G H Assess Transfection Efficiency (e.g., GFP via Microscopy/FACS) G->H I Assess Cytotoxicity (e.g., MTT Assay) G->I

Caption: General experimental workflow for in vitro transfection.

Materials:

  • Healthy, actively dividing cultured cells (e.g., HEK293, HeLa, A549)

  • Complete cell culture medium (with serum, without antibiotics)

  • Serum-free medium (e.g., Opti-MEM™)

  • Prepared lipoplexes

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: The day before transfection, seed cells into a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.[6][17] Note: Transfecting cells that are over-confluent or too sparse will significantly reduce efficiency.

  • Lipoplex Preparation: On the day of transfection, prepare the lipoplexes as described in Protocol 2 .

  • Cell Preparation: Gently aspirate the complete growth medium from the cells. Wash the cells once with sterile PBS or serum-free medium to remove any residual serum. Add fresh, pre-warmed serum-free medium to each well.

  • Transfection: Add the prepared lipoplex solution drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

    • Expert Tip: Do not use antibiotics in the medium during transfection, as cationic lipids can increase cell permeability to the antibiotics, leading to cytotoxicity.[8]

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Medium Change: After the incubation period, aspirate the medium containing the lipoplexes and replace it with fresh, pre-warmed complete growth medium (containing serum). This step reduces cytotoxicity associated with prolonged exposure to the cationic lipids.

  • Gene Expression: Return the cells to the incubator and allow them to grow for 24-72 hours, depending on the gene of interest and the assay to be performed.

Post-Transfection Analysis

1. Assessing Transfection Efficiency:

  • Reporter Gene (e.g., GFP): If using a plasmid encoding a fluorescent protein, efficiency can be qualitatively assessed using a fluorescence microscope. For quantitative data, cells can be harvested and analyzed by flow cytometry to determine the percentage of fluorescent cells and the mean fluorescence intensity.[6]

  • Reporter Gene (e.g., Luciferase): If using a luciferase reporter plasmid, cells are lysed 24-48 hours post-transfection, and the luciferase activity is measured using a luminometer and a suitable substrate kit.[17][18]

2. Assessing Cytotoxicity (MTT Assay):

  • Method: 24-48 hours post-transfection, add MTT reagent to the cells and incubate. The reagent is converted by viable cells into a purple formazan product. After solubilizing the crystals, the absorbance is read on a plate reader.

  • Rationale: This assay measures mitochondrial activity and serves as a reliable indicator of cell viability.[7] It is crucial to test a range of N/P ratios to identify a "therapeutic window" that provides maximum transfection efficiency with minimal toxicity.

Troubleshooting and Key Considerations

  • Low Transfection Efficiency:

    • Optimize N/P Ratio: This is the most common issue. Test a matrix of ratios (e.g., 2:1, 4:1, 6:1, 8:1).

    • Check Cell Health & Confluency: Only use healthy, low-passage cells. Ensure confluency is between 70-90%.

    • Nucleic Acid Quality: Use high-purity, endotoxin-free nucleic acid.

    • Alkyl Chain Length: The choice of alkyl chain (C14, C16, C18) matters. Studies have shown that C14 often provides a good balance of high transfection efficiency and lower cytotoxicity compared to longer chains.[6][7]

  • High Cytotoxicity:

    • Lower the N/P Ratio: Excess positive charge is often toxic.

    • Reduce Lipid Concentration: Use the lowest amount of lipoplex that still gives acceptable efficiency.

    • Reduce Incubation Time: Limit the cells' exposure to the lipoplexes to 4 hours or less.

    • Ensure Complete Solvent Removal: Residual organic solvent from the liposome preparation phase is highly toxic.

  • Serum Interference: Serum proteins can bind to lipoplexes, neutralizing their charge and inhibiting their interaction with the cell surface.[15][19] Always perform the initial complexation and cell incubation steps in serum-free medium.

References

  • Characterization of DNA-lipid complexes commonly used for gene delivery.
  • Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA.
  • Cationic Lipid-DNA Complexes for Gene Therapy: Understanding the Relationship Between Complex Structure and Gene Delivery Pathways
  • Non-viral vectors vs. viral vectors in gene therapy.
  • Characterization of cationic lipid-protamine-DNA (LPD) complexes for intravenous gene delivery.
  • Advantages and Limitations of Current Nonviral Gene Delivery Systems.
  • C
  • Viral vs Non-Viral Vectors in Gene Therapy: Pros, Cons & Future Outlook.
  • Application Notes and Protocols for Gene Therapy Research Utilizing Novel C
  • Cellular uptake pathways of lipid-modified cationic polymers in gene delivery to primary cells.
  • Appraisal for the Potential of Viral and Nonviral Vectors in Gene Therapy: A Review.
  • Structure and cellular entry mechanisms of lipid-based gene delivery...
  • Cationic lipids used in non-viral gene delivery systems.
  • Preparation of Cationic Liposomes & Transfection of Cells.
  • Gene Delivery Systems: Viral vs. Non-Viral Vectors.
  • Structure Relationship of Cationic Lipids on Gene Transfection Mediated by C
  • A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles.
  • Characterization of cationic lipid-protamine–DNA (LPD) complexes for intravenous gene delivery.
  • Protocol for in vitro transfection of mRNA-encapsul
  • Role of Lipid-Based and Polymer-Based Non-Viral Vectors in Nucleic Acid Delivery for Next-Gener
  • Novel gemini cationic lipids with carbam
  • Engineering Nanoparticles for Targeted Delivery of Nucleic Acid Therapeutics in Tumor.
  • Development of highly stable and low toxic c
  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery.

Sources

Application Notes and Protocols for Di-C14-18-Alkylmethyl Amines as Corrosion Inhibitors for Steel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Corrosion of steel and its alloys is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The application of corrosion inhibitors is a cornerstone of material preservation strategies. Among the various classes of inhibitors, long-chain aliphatic amines have garnered considerable attention due to their efficacy in forming protective films on metal surfaces. This guide provides a detailed technical overview and practical protocols for the application of di-C14-18-alkylmethyl amines as corrosion inhibitors for steel.

Di-C14-18-alkylmethyl amines are a type of secondary amine characterized by two long alkyl chains (ranging from 14 to 18 carbon atoms) and a methyl group attached to a central nitrogen atom. These compounds are recognized for their film-forming properties, which provide a barrier against corrosive environments.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the evaluation and application of corrosion inhibitors.

Mechanism of Action: The Protective Barrier

The primary mechanism by which di-C14-18-alkylmethyl amines inhibit corrosion is through adsorption onto the steel surface, forming a thin, persistent, and hydrophobic film.[3] This process can be understood through the following key principles:

  • Surface Adsorption: The nitrogen atom in the amine group possesses a lone pair of electrons, which facilitates its adsorption onto the metallic surface. This interaction can be either physisorption, involving electrostatic forces between the charged metal surface and the amine molecule, or chemisorption, which involves the formation of a coordinate bond between the lone pair of electrons of the nitrogen atom and the vacant d-orbitals of iron atoms.[4]

  • Hydrophobic Film Formation: The long C14-C18 alkyl chains are nonpolar and orient themselves away from the metal surface, creating a dense hydrophobic layer. This layer acts as a physical barrier, displacing water and aggressive ions (such as chlorides and sulfates) from the steel surface, thereby preventing the electrochemical reactions that lead to corrosion.[3]

  • Mixed Inhibition: Generally, long-chain amines can function as mixed-type inhibitors, meaning they can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions of the corrosion process.[5][6][7] This is achieved by blocking the active sites on the steel surface where these reactions occur.

Experimental Protocols for Performance Evaluation

To quantitatively assess the effectiveness of di-C14-18-alkylmethyl amines as corrosion inhibitors, a series of standardized experimental protocols are employed. The following sections detail the methodologies for three common techniques: Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Measurement

This gravimetric method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency.[8][9][10][11]

Objective: To determine the corrosion rate of steel in a corrosive medium with and without the inhibitor and to calculate the inhibitor's efficiency.

Materials and Equipment:

  • Steel coupons (e.g., mild steel, carbon steel) of known dimensions and surface area

  • Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)

  • Di-C14-18-alkylmethyl amine inhibitor

  • Analytical balance (precision ± 0.1 mg)

  • Water bath or thermostat for temperature control

  • Desiccator

  • Beakers, glass hooks, and polishing paper

Protocol:

  • Coupon Preparation: Mechanically polish the steel coupons with progressively finer grades of emery paper, rinse with deionized water and then acetone, and dry in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare a stock solution of di-C14-18-alkylmethyl amine in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 10, 50, 100, 200 ppm) in the corrosive medium. A blank solution (corrosive medium without the inhibitor) must also be prepared.

  • Immersion Test: Immerse the weighed coupons in the blank and inhibitor-containing solutions using glass hooks. Ensure the coupons are fully submerged. The immersion period can range from several hours to days, depending on the corrosivity of the medium.[8] Maintain a constant temperature throughout the experiment.

  • Coupon Cleaning and Final Weighing: After the immersion period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, rinse with deionized water and acetone, and dry in a desiccator. Accurately weigh the coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where:

      • K = 8.76 × 10^4 (a constant)

      • ΔW = Weight loss in grams

      • A = Surface area of the coupon in cm^2

      • T = Immersion time in hours

      • D = Density of the steel in g/cm^3

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

      • CR_blank = Corrosion rate in the blank solution

      • CR_inhibitor = Corrosion rate in the inhibitor solution

Data Presentation:

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)N/A
10
50
100
200
Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[6][7][12][13][14]

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes to evaluate the inhibition mechanism.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Steel specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive medium and inhibitor solutions as prepared for the weight loss method.

Protocol:

  • Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss coupons.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (blank or with inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log |current density| vs. potential).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic branches of the curve.

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 Where:

      • i_corr_blank = Corrosion current density in the blank solution

      • i_corr_inhibitor = Corrosion current density in the inhibitor solution

Data Presentation:

Inhibitor Concentration (ppm)E_corr (mV vs. RE)i_corr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)N/A
10
50
100
200
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation and properties of the inhibitor film.[15][16][17]

Objective: To evaluate the charge transfer resistance and double-layer capacitance to understand the corrosion inhibition mechanism and the protective film's characteristics.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Corrosive medium and inhibitor solutions

Protocol:

  • Cell Setup and Stabilization: Prepare and set up the electrochemical cell as described for the potentiodynamic polarization experiment and allow the OCP to stabilize.

  • EIS Measurement: Perform the EIS measurement at the OCP by applying a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • The Nyquist plot for a simple corrosion process often shows a single semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.

    • The data is often modeled using an equivalent electrical circuit to extract quantitative parameters. A common simple model includes the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 Where:

      • R_ct_blank = Charge transfer resistance in the blank solution

      • R_ct_inhibitor = Charge transfer resistance in the inhibitor solution

Data Presentation:

Inhibitor Concentration (ppm)R_s (Ω·cm²)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)N/A
10
50
100
200

Visualization of Concepts

Corrosion Inhibition Workflow

G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Coupon_Prep Steel Coupon Preparation Weight_Loss Weight Loss Measurement Coupon_Prep->Weight_Loss Solution_Prep Inhibitor Solution Preparation Solution_Prep->Weight_Loss Polarization Potentiodynamic Polarization Solution_Prep->Polarization EIS Electrochemical Impedance Spectroscopy Solution_Prep->EIS CR_Calc Corrosion Rate Calculation Weight_Loss->CR_Calc IE_Calc Inhibition Efficiency Calculation Polarization->IE_Calc Mechanism_Det Mechanism Determination Polarization->Mechanism_Det EIS->IE_Calc EIS->Mechanism_Det CR_Calc->IE_Calc

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Mechanism of Adsorption and Film Formation

G cluster_system Corrosive Environment cluster_inhibition Inhibition Process Steel Steel Surface Fe Corrosive_Ions H₂O, Cl⁻, SO₄²⁻ Corrosive_Ions->Steel:f0 Corrosion Attack Inhibitor Di-C14-18-alkylmethyl Amine N CH₃ Adsorption Adsorption of Amine Group (N) on Steel Surface Inhibitor:n->Adsorption Adsorption Adsorption->Steel:f0 Coordination Film_Formation Formation of Hydrophobic Alkyl Chain Barrier Adsorption->Film_Formation Film_Formation->Corrosive_Ions Repels

Sources

Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Quantification of di-C14-18-Alkylmethyl Amines in Complex Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective method for the quantification of long-chain di-C14-18-alkylmethyl amines in complex mixtures, such as pharmaceutical formulations. These tertiary amines are challenging to analyze due to their hydrophobicity, basicity, and potential for chromatographic peak tailing. Furthermore, as potential process-related impurities or degradants, they may require monitoring at trace levels, sometimes approaching the limits for genotoxic impurities (GTIs).[1][2] The method detailed herein utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in a regulated environment.[3][4][5]

Introduction and Scientific Rationale

Di-C14-18-alkylmethyl amines represent a class of tertiary amines characterized by two long alkyl chains (ranging from 14 to 18 carbons) and a methyl group attached to a nitrogen atom. They are utilized in various industrial applications and can be present in pharmaceutical products as manufacturing intermediates, impurities, or functional excipients, for instance, as cationic lipids in nanoparticle-based drug delivery systems.

The analytical challenge stems from their physicochemical properties. The long, non-polar alkyl chains impart high hydrophobicity, while the tertiary amine group provides a site for protonation, making their chromatographic behavior highly dependent on pH. In complex matrices, co-eluting components can interfere with quantification, a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal in the mass spectrometer.[6][7]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this application due to its inherent selectivity and sensitivity.[6][8] By employing a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, we can selectively monitor specific precursor-to-product ion transitions, effectively filtering out background noise and ensuring accurate quantification even at parts-per-million (ppm) levels.[8][9]

This guide provides a comprehensive framework, from sample preparation to data analysis, grounded in established scientific principles and validated against international regulatory standards.[10][11][12]

Experimental Design

Materials and Reagents
  • Analytes: Reference standards for Dimethylditetradecylamine (di-C14), Dimethyldihexadecylamine (di-C16), and Dimethyldioctadecylamine (di-C18).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analogue is recommended (e.g., d6-Dimethyldioctadecylamine). If unavailable, a close structural analogue not present in the samples can be used.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water.

  • Additives: Ammonium hydroxide (≥99.99% trace metals basis), Formic acid (LC-MS grade).

  • SPE Cartridges: Mixed-Mode Cation-Exchange SPE Cartridges (e.g., Oasis MCX or equivalent). These cartridges leverage both reversed-phase and ion-exchange retention mechanisms for superior cleanup of basic compounds.[13]

Instrumentation
  • UHPLC System: A system capable of delivering stable gradients at high pressures (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad series, Thermo Fisher TSQ series, or equivalent).

Chromatographic and Mass Spectrometric Conditions

The following conditions provide a starting point for method development and should be optimized for the specific analytes and system used.

Table 1: UHPLC Conditions

Parameter Setting Rationale
Column C18 Reversed-Phase, <2 µm particle size (e.g., 2.1 x 100 mm) Provides hydrophobic retention for the long alkyl chains. Small particles enhance efficiency.
Mobile Phase A 0.1% Ammonium Hydroxide in Water (approx. pH 10.5) High pH suppresses the ionization of column silanols and neutralizes the basic amine, preventing peak tailing.
Mobile Phase B Acetonitrile Strong organic solvent for eluting the highly retained hydrophobic amines.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 70% B to 98% B over 5 min, hold for 2 min, re-equilibrate A gradient is essential to elute the homologous series from C14 to C18 within a reasonable time.
Column Temp. 45 °C Reduces mobile phase viscosity and can improve peak shape.

| Injection Vol. | 5 µL | To be optimized based on sensitivity requirements and sample concentration. |

Table 2: Mass Spectrometer Conditions

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Tertiary amines readily form stable positive ions ([M+H]+) via ESI.
Scan Type Multiple Reaction Monitoring (MRM) Provides the highest sensitivity and selectivity for quantification.
Source Temp. 550 °C Optimized for efficient desolvation of the mobile phase.
IonSpray Voltage +5500 V Optimized for maximum ion generation.

| MRM Transitions | Analyte-specific (see below) | A unique precursor ion is selected and fragmented to a specific product ion. |

Table 3: Example MRM Transitions (Illustrative)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
di-C14-methyl amine 424.5 58.1 (Quantifier) 50 35
di-C16-methyl amine 480.6 58.1 (Quantifier) 50 40
di-C18-methyl amine 536.7 58.1 (Quantifier) 50 45
Internal Standard (IS-specific) (IS-specific) 50 (IS-specific)

Note: The product ion m/z 58.1 often corresponds to the [CH2=N(CH3)2]+ fragment, which is characteristic of this class. Precursor and product ions must be empirically determined by infusing a standard solution of each analyte.

Analytical Workflow and Protocols

Overall Workflow Diagram

The following diagram illustrates the complete analytical procedure from sample receipt to final report generation.

Analytical_Workflow cluster_analysis Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Login StdPrep Standard & QC Preparation SamplePrep Sample Preparation (SPE) SST System Suitability Test (SST) SamplePrep->SST LCMS LC-MS/MS Sequence Acquisition SST->LCMS Integration Peak Integration & Quantification LCMS->Integration Review Data Review & Approval Integration->Review Report Final Report Generation Review->Report

Caption: High-level workflow for the quantification of di-C14-18-alkylmethyl amines.

Protocol 1: Preparation of Standard Solutions
  • Primary Stock (1 mg/mL): Accurately weigh ~10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with Methanol.

  • Intermediate Stock (10 µg/mL): Dilute the primary stocks 1:100 with a 50:50 Methanol:Water mixture.

  • Working Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock with the 50:50 Methanol:Water mixture.

  • Internal Standard (IS) Working Solution (50 ng/mL): Prepare a working IS solution to be used for spiking all samples, standards, and blanks.

Protocol 2: Sample Preparation via Mixed-Mode SPE

This protocol is designed to isolate the basic amine analytes from a complex, neutral, or acidic matrix.

SPE_Protocol start Sample + IS node_condition Condition 1. Methanol (1 mL) 2. Water (1 mL) node_load Load Diluted Sample (1 mL) node_condition->node_load Activate sorbent node_wash1 Wash 1 0.1% Formic Acid in Water (1 mL) node_load->node_wash1 Retain analytes via hydrophobic & ionic interaction node_wash2 Wash 2 Methanol (1 mL) node_wash1->node_wash2 Wash off polar interferences node_elute Elute 5% NH4OH in Methanol (1 mL) node_wash2->node_elute Wash off non-polar, neutral/acidic interferences end Evaporate & Reconstitute for LC-MS/MS node_elute->end Disrupt ionic bond & elute analyte

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) cleanup.

  • Sample Pre-treatment: Dilute 100 µL of the sample matrix with 900 µL of 4% Phosphoric Acid in water. Spike with the Internal Standard solution.

  • SPE Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of Methanol followed by 1 mL of Water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). The basic analytes are retained by both reversed-phase and strong cation-exchange mechanisms.

  • Washing:

    • Wash with 1 mL of 0.1% Formic Acid in water to remove polar, non-basic interferences.

    • Wash with 1 mL of Methanol to remove less polar, non-basic interferences (e.g., lipids).

  • Elution: Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, disrupting the ionic bond with the sorbent and allowing for elution.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (70% Acetonitrile / 30% Water with 0.1% NH4OH).

Method Validation

The analytical method was validated following ICH Q2(R1) guidelines.[3][4] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[5][14]

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analytes, and matrix spiked with known impurities. No significant interfering peaks at the retention times of the analytes.
Linearity & Range Analyze calibration standards at 7 concentration levels in triplicate. R² ≥ 0.995. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy Analyze Quality Control (QC) samples at Low, Mid, and High levels (n=6). Mean recovery within 85-115% of nominal (80-120% at LLOQ).
Precision Repeatability: Analyze QC samples (n=6). Intermediate Precision: Repeat on a different day with a different analyst. RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) Determined as the lowest standard on the calibration curve that meets accuracy and precision criteria. S/N ratio > 10. Accuracy within 80-120%, Precision ≤ 20% RSD.

| Robustness | Systematically vary parameters like column temperature (±5°C) and mobile phase pH (±0.2 units). | No significant impact on quantification results (e.g., results remain within precision limits). |

Conclusion

The UHPLC-MS/MS method described provides a highly selective, sensitive, and reliable tool for the quantification of di-C14-18-alkylmethyl amines in complex pharmaceutical matrices. The use of a mixed-mode solid-phase extraction protocol is critical for removing interfering matrix components and achieving the low detection limits required for impurity analysis.[13] The method is fully validated according to ICH guidelines, demonstrating its suitability for use in regulated quality control and drug development environments.[15]

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • Quality Guidelines.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry.
  • Review on identification and quantification of genotoxic impurities. (2022). ScienceScholar.
  • Review on identification and quantification of genotoxic impurities. (2022).
  • Dong, M. W. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America.
  • Rajput, M. (2017). Determination of Genotoxic Impurity by Chromatographic Method. Pharma Science Monitor.
  • Rapid Preparation of Pharmaceutical Samples for Analysis. University of Calgary.
  • Guideline on the limits of genotoxic impurities. European Medicines Agency.
  • Zhang, D., et al. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules.
  • Bults, P., et al. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects.
  • Li, W., & Cohen, L. H. (2024).
  • Van De Velde, M., et al. (2014). LC-MS/MS in forensic toxicology: what about matrix effects?

Sources

HPLC-MS method for the analysis of long-chain alkylamines

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I've initiated a deep dive into HPLC-MS analysis of long-chain alkylamines. My focus is on existing protocols and identification of common challenges and optimization strategies. I'm currently sifting through a growing body of information from Google searches, identifying the most relevant and authoritative resources.

Structuring Application Note Outline

I'm now analyzing the search results to form the skeleton of an application note. My aim is a logical flow from introductory concepts to detailed troubleshooting advice. I'm prioritizing the rationale behind each method element, from column choice to MS parameters, aiming for a smooth narrative.

Formulating Note Sections

I'm now drafting the core sections of the application note. I'm starting with an introduction to long-chain alkylamines, including their analytical hurdles. Then, I'm working on the methods, step-by-step sample prep, and a detailed HPLC-MS protocol, clarifying the reasoning for each element.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Emulsions Stabilized by di-C14-18-Alkylmethyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with emulsions stabilized by di-C14-18-alkylmethyl amines. This guide is designed to offer practical, field-proven insights and troubleshooting strategies to help you achieve stable and robust emulsion formulations.

Introduction to di-C14-18-Alkylmethyl Amines as Cationic Emulsifiers

Di-C14-18-alkylmethyl amines are cationic surfactants that are effective in stabilizing oil-in-water (O/W) emulsions. Their stabilizing properties are primarily due to the electrostatic repulsion between the positively charged amine head groups adsorbed at the oil-water interface. The long alkyl chains (C14-18) provide the necessary hydrophobicity to anchor the molecule in the oil phase, while the amine group imparts the cationic charge in acidic to neutral conditions.

The stability of emulsions formulated with these amines is highly dependent on several factors, including pH, ionic strength, temperature, and the presence of other excipients. Understanding and controlling these parameters is critical to preventing common instability issues such as creaming, flocculation, coalescence, and phase inversion.

Troubleshooting Guide

This section addresses common issues encountered during the formulation of emulsions with di-C14-18-alkylmethyl amines and provides a systematic approach to troubleshooting.

Issue 1: Phase Separation (Creaming or Coalescence)

Question: My O/W emulsion is separating, with an oil layer forming at the top (creaming) or visible oil droplets merging (coalescence). What are the likely causes and how can I resolve this?

Answer: Phase separation is a clear indicator of emulsion instability. For emulsions stabilized by di-C14-18-alkylmethyl amines, several factors can contribute to this issue.

Root Cause Analysis and Solutions

Potential Cause Explanation Troubleshooting Steps
Incorrect pH The cationic charge of the amine is pH-dependent. If the pH of the aqueous phase is too high (alkaline), the amine will be deprotonated, losing its positive charge and its ability to provide electrostatic stabilization. The pKa of long-chain tertiary amines is typically in the range of 9.5-11.0.[1][2]1. Measure the pH of the aqueous phase. 2. Adjust the pH to a value at least 2 units below the pKa of the amine to ensure sufficient protonation. A pH range of 4-7 is often a good starting point. 3. Use a suitable buffer to maintain the optimal pH throughout the shelf life of the emulsion.
Insufficient Emulsifier Concentration There may not be enough emulsifier to adequately cover the surface of the oil droplets, leading to their coalescence.1. Gradually increase the concentration of the di-C14-18-alkylmethyl amine in small increments (e.g., 0.1-0.5% w/w). 2. Evaluate the impact on droplet size and stability after each addition. Note that excessively high concentrations can lead to the formation of micelles, which might not be desirable.
Incompatible Excipients Anionic ingredients such as carbomers, xanthan gum, and certain preservatives can interact with the cationic amine, leading to the formation of insoluble complexes and loss of emulsifying capacity.[3]1. Review all excipients in the formulation for potential anionic character. 2. Replace anionic thickeners with non-ionic or cationic alternatives (e.g., hydroxyethyl cellulose, cationic guar gum). 3. Ensure any preservatives used are compatible with cationic systems.
High Ionic Strength The presence of electrolytes can compress the electrical double layer around the oil droplets, reducing the electrostatic repulsion and promoting flocculation and coalescence.1. Minimize the concentration of salts in the formulation. 2. If salts are necessary, evaluate the effect of different salt concentrations on emulsion stability. 3. Consider the use of non-ionic co-surfactants to provide steric hindrance, which is less sensitive to ionic strength.
Inadequate Homogenization If the oil phase is not broken down into sufficiently small and uniform droplets, the emulsion will be inherently unstable.1. Increase the homogenization speed and/or duration. 2. Optimize the type of homogenizer (e.g., high-shear mixer, microfluidizer) for your specific formulation. 3. Monitor the droplet size distribution using techniques like dynamic light scattering to ensure a narrow and small particle size is achieved.

Logical Flow for Troubleshooting Phase Separation:

start Phase Separation Observed check_ph Measure and Adjust pH (Target: 4-7) start->check_ph check_conc Increase Emulsifier Concentration check_ph->check_conc pH is optimal reassess Re-evaluate Formulation Strategy check_ph->reassess pH adjustment fails check_excipients Review for Anionic Excipients check_conc->check_excipients Concentration is optimal check_conc->reassess Concentration increase fails check_ions Assess Ionic Strength check_excipients->check_ions No incompatible excipients check_excipients->reassess Incompatible excipients present check_homo Optimize Homogenization check_ions->check_homo Ionic strength is low check_ions->reassess High ionic strength is necessary stable Stable Emulsion check_homo->stable Homogenization is optimal check_homo->reassess Further optimization fails

Caption: Troubleshooting workflow for phase separation.

Issue 2: Increased Viscosity or Gelation Over Time

Question: My emulsion has significantly thickened or turned into a gel upon storage. What could be the cause?

Answer: An unexpected increase in viscosity or gelation can be due to several factors, often related to interactions within the formulation.

Root Cause Analysis and Solutions

Potential Cause Explanation Troubleshooting Steps
Interaction with Polymeric Thickeners Some non-ionic polymers can interact with cationic surfactants, leading to the formation of a network structure that increases viscosity.1. Evaluate the compatibility of the di-C14-18-alkylmethyl amine with the chosen thickener at different concentrations. 2. Consider using a different class of non-ionic polymer or a cationic polymer.
Temperature Fluctuations Temperature cycling can affect the solubility of the emulsifier and other components, potentially leading to structural changes in the emulsion.1. Conduct stability studies under different temperature conditions, including freeze-thaw cycles.[4] 2. Incorporate a co-surfactant that can help maintain stability over a broader temperature range.
Phase Inversion Under certain conditions (e.g., high internal phase volume, temperature changes), an O/W emulsion can invert to a W/O emulsion, which is typically more viscous.[5]1. Determine the phase type of the emulsion (e.g., using a conductivity meter or by observing the dispersion of a dye). 2. Adjust the oil-to-water ratio to favor the desired O/W emulsion. 3. Ensure the processing temperature is well below the phase inversion temperature of the system.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for emulsions stabilized by di-C14-18-alkylmethyl amines?

A1: The ideal pH range is typically between 4 and 7. This ensures that the amine group is protonated and carries a positive charge, which is essential for electrostatic stabilization. The optimal pH will depend on the specific pKa of the amine and the other components in the formulation. It is recommended to maintain the pH at least 2 units below the pKa of the amine.[1][2]

Q2: What are some common excipients that are incompatible with di-C14-18-alkylmethyl amines?

A2: The primary incompatibility is with anionic compounds. This includes:

  • Anionic polymers: Carbomers, xanthan gum, alginates, and hyaluronic acid.

  • Anionic surfactants: Sodium lauryl sulfate (SLS) and other sulfate- or sulfonate-based surfactants.

  • Certain preservatives: Sodium benzoate, for example, can be problematic.

It is crucial to review the entire formulation for potential ionic interactions.[3]

Q3: What is a typical use concentration for di-C14-18-alkylmethyl amines in an O/W emulsion?

A3: The optimal concentration can vary depending on the oil phase content, desired droplet size, and the presence of other stabilizers. A good starting point is typically in the range of 0.5% to 5% by weight of the total formulation. It is recommended to perform a concentration optimization study to determine the minimum amount of emulsifier needed for a stable emulsion.

Q4: How does temperature affect the stability of these emulsions?

A4: Temperature can have a significant impact. Increased temperature can:

  • Decrease the viscosity of the continuous phase, which may accelerate creaming.

  • Increase the kinetic energy of the droplets, leading to more frequent collisions and potentially coalescence.

  • Affect the solubility of the emulsifier and its partitioning between the oil and water phases.

It is important to conduct stability testing at various temperatures, including accelerated stability studies at elevated temperatures, to ensure the robustness of the formulation.[4]

Experimental Protocols

Protocol 1: Preparation of a Model O/W Emulsion

This protocol outlines the preparation of a basic oil-in-water emulsion stabilized by di-C14-18-alkylmethyl amine.

Materials:

  • di-C14-18-alkylmethyl amine

  • Oil phase (e.g., mineral oil, isopropyl myristate)

  • Deionized water

  • Acidifier (e.g., hydrochloric acid, citric acid) to adjust pH

  • High-shear homogenizer

Procedure:

  • Prepare the aqueous phase:

    • Disperse the di-C14-18-alkylmethyl amine in deionized water.

    • Adjust the pH of the aqueous phase to the desired value (e.g., pH 5.0) using the acidifier.

    • Heat the aqueous phase to 70-75°C.

  • Prepare the oil phase:

    • Heat the oil phase to 70-75°C.

  • Form the coarse emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring with a propeller mixer.

  • Homogenization:

    • Immediately transfer the coarse emulsion to a high-shear homogenizer.

    • Homogenize at a high speed for 3-5 minutes. The optimal time and speed should be determined experimentally.

  • Cooling:

    • Cool the emulsion to room temperature with gentle stirring.

Workflow for Emulsion Preparation:

prep_aq Prepare Aqueous Phase (Amine + Water + Acid) Heat to 70-75°C mix Combine Phases (Oil into Aqueous) with Propeller Mixing prep_aq->mix prep_oil Prepare Oil Phase Heat to 70-75°C prep_oil->mix homogenize High-Shear Homogenization (3-5 min) mix->homogenize cool Cool to Room Temperature with Gentle Stirring homogenize->cool final_emulsion Final O/W Emulsion cool->final_emulsion

Caption: Step-by-step workflow for preparing an O/W emulsion.

Protocol 2: Characterization of Emulsion Stability

A multi-faceted approach is recommended to thoroughly characterize the stability of the emulsion.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small sample of the emulsion with deionized water (previously pH-adjusted to match the emulsion's continuous phase) to an appropriate concentration for DLS analysis.

    • Measure the particle size distribution and PDI at a controlled temperature (e.g., 25°C).

    • A narrow PDI (typically < 0.3) indicates a more uniform droplet size distribution, which is generally desirable for stability.[6]

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Prepare the sample as for DLS analysis.

    • Measure the electrophoretic mobility of the droplets to determine the zeta potential.

    • For a stable cationic emulsion, a positive zeta potential of at least +30 mV is generally recommended to ensure sufficient electrostatic repulsion between droplets.[7][8]

3. Rheological Analysis:

  • Method: Rotational rheometer.

  • Procedure:

    • Perform a flow sweep to determine the viscosity profile of the emulsion as a function of shear rate. This can reveal shear-thinning behavior, which is common for emulsions.

    • Conduct an oscillatory sweep (amplitude and frequency) to evaluate the viscoelastic properties (storage modulus G' and loss modulus G''). A higher G' indicates a more structured and potentially more stable emulsion at rest.[9][10]

4. Accelerated Stability Testing:

  • Method: Centrifugation and thermal cycling.

  • Procedure:

    • Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and observe for any phase separation.

    • Thermal Cycling: Subject the emulsion to several freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) and evaluate for any changes in appearance, droplet size, or viscosity.[4]

    • Elevated Temperature Storage: Store the emulsion at an elevated temperature (e.g., 40°C) for a period of time (e.g., 1-3 months) and monitor for any signs of instability.[11]

References

  • Bruxel, F., et al. (2011).
  • CD Formulation.
  • EPFL. Protocol Zeta potential 1.
  • Scribd.
  • ResearchGate.
  • ResearchGate. Dissociation Constants (pKa)
  • ResearchGate. The elongation of the alkyl chain leads to increased pKa values of...
  • Entegris. (2023). Guide for Making Zeta Potential Measurements.
  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
  • ResearchGate.
  • PubMed Central.
  • SciSpace. (2021).
  • Scientific.Net.
  • Agno Pharmaceuticals. Emulsion Stability And Testing.
  • ResearchGate.
  • MDPI. In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases.
  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
  • Benchchem.
  • PubMed Central.
  • ResearchGate. Domain and droplet sizes in emulsions stabilized by colloidal particles.
  • RICE UNIVERSITY.
  • 75th Annual Meeting of the Division of Fluid Dynamics. (2022).
  • Pharmaguideline. Stability Problems of Emulsions and Methods to Overcome.
  • MDPI.
  • PubMed. (2012). Characterisation of alkyl amines at the water/air surface with the drop and bubble profile analysis tensiometry.
  • MDPI.
  • Aidic.
  • ResearchGate.
  • ResearchGate. (A and B) Droplet size distribution of freshly prepared emulsions...
  • Lund University Publications.
  • US EPA. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.
  • Florida Gulf Coast University. Rheological Characterization of a Novel Cationic Hydrogel: Gelation Kinetics and Equilibrium Elastic Response.
  • ResearchGate.
  • ResearchGate. Rheological characterization of O/W emulsions incorporated with neutral and charged polysaccharides.
  • ResearchGate. (PDF)
  • MDPI. Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants.
  • NIH. (2025).
  • ResearchGate. Fig.
  • ResearchGate. (PDF)
  • ResearchGate. (2023).
  • MDPI. The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs)
  • ResearchGate. Composition of O/W basic emulsions containing oils with different polarity.
  • ResearchGate. (PDF) The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs)

Sources

Technical Support Center: Controlling Nanoparticle Size and Morphology with Di-C14-18-Alkylmethyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team Last Updated: January 14, 2026

Introduction

Welcome to the technical support guide for utilizing di-C14-18-alkylmethyl amines in nanoparticle synthesis. These long-chain tertiary amines are powerful capping agents and stabilizers, offering precise control over the size, morphology, and stability of a wide range of nanoparticles, including lipid nanoparticles (LNPs) for drug delivery and metallic nanoparticles for diagnostics and catalysis.[1][2][3] Their efficacy stems from the steric hindrance provided by their long alkyl chains (C14-C18) and the coordinating ability of the amine headgroup.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting workflows, and detailed protocols to help you overcome common experimental hurdles and achieve consistent, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of di-C14-18-alkylmethyl amines in nanoparticle synthesis?

A1: Di-C14-18-alkylmethyl amines primarily function as surface stabilizing or "capping" agents. The amine headgroup coordinates to the nanoparticle surface, while the long, hydrophobic C14-C18 alkyl chains project into the solvent. This creates a steric barrier that prevents nanoparticles from aggregating, thereby controlling their final size and morphology and ensuring colloidal stability.[1][3] In some systems, particularly metallic nanoparticles, they can also participate in a process called "digestive ripening," which narrows the particle size distribution over time.[4]

Q2: For which types of nanoparticles are these amines most effective?

A2: These amines are highly versatile. They are a critical component in the formulation of Lipid Nanoparticles (LNPs) , often as part of an ionizable cationic lipid, which is essential for encapsulating nucleic acids like mRNA and siRNA.[2][5] They are also widely used in the synthesis of metallic nanoparticles , such as gold (Au) and silver (Ag), where they help control size and prevent aggregation during chemical reduction methods.[6][7]

Q3: How does the alkyl chain length (C14 vs. C18) affect the final nanoparticles?

A3: The length of the alkyl chain has a significant impact on the steric barrier and, consequently, the nanoparticle's characteristics. Generally, longer alkyl chains (like C18) provide a more effective steric shield, which can lead to smaller, more uniform nanoparticles by preventing Oswald ripening and aggregation more efficiently.[4] However, the optimal chain length can depend on the specific nanoparticle material and solvent system used.[4]

Q4: Are these amines considered surfactants or ligands?

A4: They can be considered both, depending on the context. In nanoparticle synthesis, they are most accurately described as ligands because the amine group forms a coordinative bond with the nanoparticle surface.[8][9] However, their amphiphilic nature—a polar amine headgroup and nonpolar alkyl tails—gives them surfactant-like properties that are crucial for stabilizing particles in a given solvent.

Troubleshooting Guide

This guide addresses specific issues encountered during nanoparticle synthesis. Each section outlines a common problem, its probable causes, and actionable solutions grounded in scientific principles.

Problem 1: Inconsistent Nanoparticle Size & High Polydispersity Index (PDI)

A high Polydispersity Index (PDI > 0.2) indicates a wide distribution of nanoparticle sizes, which is undesirable for most applications.[5][10]

Probable Cause Scientific Explanation Recommended Solution & Protocol Adjustment
Inefficient Mixing or Inhomogeneous Nucleation If the chemical precursors (e.g., metal salt or lipid mixture) are not mixed rapidly and uniformly, nucleation will occur at different rates throughout the solution, leading to a broad size distribution.Optimize Mixing: For LNP synthesis, use a microfluidic mixing device to ensure rapid, reproducible mixing of the lipid-ethanol and aqueous phases.[11] For metallic nanoparticle synthesis, ensure vigorous and consistent stirring during the addition of the reducing agent.
Incorrect Amine-to-Precursor Ratio An insufficient amount of the di-C14-18-alkylmethyl amine results in incomplete surface coverage. Growing nanoparticles can then fuse together (aggregate), leading to larger, irregular particles and a high PDI.[12]Titrate Amine Concentration: Systematically vary the molar ratio of the amine to the nanoparticle precursor. Start with a 2:1 molar ratio of amine:precursor and increase to 5:1 or 10:1. Characterize the size and PDI at each concentration using Dynamic Light Scattering (DLS) to find the optimal ratio.
Suboptimal Reaction Temperature Temperature affects both nucleation and growth kinetics.[9] Fluctuations can cause secondary nucleation events or uncontrolled particle growth, widening the size distribution.Implement Strict Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or a precise hot plate with an external thermocouple). For gold nanoparticles, consider a "digestive ripening" step where the solution is heated to a constant temperature (e.g., 80°C) for several hours after initial synthesis to allow the amine to narrow the size distribution.[4]
Impure Reagents or Solvents Impurities can act as nucleation sites or interfere with the amine's ability to bind to the nanoparticle surface, leading to uncontrolled growth.Verify Reagent Purity: Use high-purity solvents and precursors. Filter solvents before use if necessary. Ensure the di-C14-18-alkylmethyl amine has not oxidized (often indicated by a color change).
Troubleshooting Workflow: High PDI

Here is a logical workflow to diagnose and solve issues with nanoparticle size distribution.

high_pdi_workflow start Problem: High PDI (>0.2) check_mixing Is mixing rapid and reproducible? (e.g., microfluidics) start->check_mixing optimize_mixing Action: Implement microfluidic mixing or increase stirring speed. check_mixing->optimize_mixing No check_ratio Is the amine:precursor molar ratio optimized? check_mixing->check_ratio Yes final_review Re-characterize Size & PDI optimize_mixing->final_review titrate_amine Action: Titrate amine concentration. (e.g., from 2:1 to 10:1) check_ratio->titrate_amine No check_temp Is temperature strictly controlled and constant? check_ratio->check_temp Yes titrate_amine->final_review control_temp Action: Use jacketed reactor. Consider digestive ripening step. check_temp->control_temp No check_reagents Are all reagents and solvents of high purity? check_temp->check_reagents Yes control_temp->final_review purify_reagents Action: Use fresh, high-purity reagents. Filter solvents. check_reagents->purify_reagents No check_reagents->final_review Yes purify_reagents->final_review

Caption: Troubleshooting workflow for high PDI.

Problem 2: Undesired Morphology (Aggregation, Non-Spherical Particles)

The goal is often monodisperse, spherical nanoparticles. Deviations from this indicate issues with the stabilization layer or growth kinetics.

Probable Cause Scientific Explanation Recommended Solution & Protocol Adjustment
Irreversible Aggregation This occurs when the steric barrier provided by the amine is insufficient to overcome van der Waals attractive forces between particles. This is common during purification steps (e.g., centrifugation) when particles are forced into close contact.Increase Surface Coverage: Increase the amine concentration as described in Problem 1. Co-ligand Addition: Consider adding a secondary, smaller ligand that can pack into spaces the larger di-alkylmethyl amine cannot, improving overall surface passivation. For LNPs, ensure the correct ratio of helper lipids (e.g., phospholipids, cholesterol) is used to create a stable membrane structure.[10][13]
Formation of Nanorods or Other Shapes (When Spheres are Desired) Non-spherical growth occurs when the amine ligand preferentially binds to certain crystallographic faces of the nanoparticle, slowing growth on those faces while allowing faster growth on others.[3] This is more common in metallic nanoparticle synthesis.Modify Reaction Kinetics: Slow down the reaction rate to favor isotropic (uniform) growth. This can be achieved by lowering the reaction temperature or using a milder reducing agent. Change the Solvent: The solvent can influence how the amine interacts with the nanoparticle surface.[14] Switching from a non-coordinating solvent (like toluene) to a weakly coordinating one might alter the binding dynamics and favor spherical growth.
Mechanism of Amine-Mediated Stabilization

The diagram below illustrates how di-C14-18-alkylmethyl amines create a steric barrier to prevent aggregation.

stabilization_mechanism cluster_0 Stabilized Nanoparticles cluster_1 Amine Structure NP1 NP Core L1_1 L1_1 NP1->L1_1 L1_2 L1_2 NP1->L1_2 L1_3 L1_3 NP1->L1_3 L1_4 L1_4 NP1->L1_4 L1_5 L1_5 NP1->L1_5 L1_6 L1_6 NP1->L1_6 NP2 NP Core L2_1 L2_1 NP2->L2_1 L2_2 L2_2 NP2->L2_2 L2_3 L2_3 NP2->L2_3 L2_4 L2_4 NP2->L2_4 L2_5 L2_5 NP2->L2_5 L2_6 L2_6 NP2->L2_6 label_barrier Steric Barrier (Prevents Aggregation) Amine_Structure R-N(CH₃)-R (R = C14-18 Alkyl Chain) Amine Headgroup -> Binds to NP Core Alkyl Chains -> Create Barrier

Caption: Amine stabilization of nanoparticle cores.

Problem 3: Poor Nanoparticle Yield or Instability During Storage

Low yield or aggregation over time compromises the utility of the synthesized nanoparticles.

Probable Cause Scientific Explanation Recommended Solution & Protocol Adjustment
Incomplete Reaction The reduction of the precursor (for metallic NPs) or the self-assembly (for LNPs) may not have gone to completion, resulting in a low concentration of formed nanoparticles.Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration. For metallic NPs, gently increasing the temperature can sometimes drive the reaction to completion, but monitor the effect on size and PDI. Confirm Precursor Quality: Ensure the precursor has not degraded.
Loss During Purification Nanoparticles can be lost during purification steps like centrifugation if they are too small to pellet effectively, or through irreversible aggregation and precipitation.Optimize Centrifugation: Adjust the g-force and duration. Use a lower speed for a longer time to gently pellet the particles. Use Alternative Methods: Consider tangential flow filtration (TFF) for LNP purification, which is gentler and more scalable. For metallic NPs, precipitation with a non-solvent followed by gentle centrifugation can be effective.
Long-Term Instability (Aggregation) Over time, the amine ligands can slowly desorb from the nanoparticle surface, especially if stored in a suboptimal solvent or at elevated temperatures. This exposes the core and allows for aggregation.Optimize Storage Conditions: Store nanoparticles in a non-polar, aprotic solvent (e.g., toluene or hexane) at a low temperature (4°C). Avoid alcohols or water, which can displace the amine ligands. Ensure Excess Ligand: Store the purified nanoparticles in a solution containing a low concentration of free di-C14-18-alkylmethyl amine to maintain an equilibrium that favors the bound state.

Experimental Protocols

Protocol 1: General Synthesis of Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

This protocol describes a general method for forming LNPs using a di-C14-18-alkylmethyl amine as part of an ionizable lipid mixture, suitable for encapsulating mRNA or siRNA.

Materials:

  • Ionizable Lipid (containing a di-C14-18-alkylmethyl amine moiety)

  • Helper Lipids: DSPC, Cholesterol

  • PEG-Lipid

  • Ethanol (200 proof, RNase-free)

  • Nucleic Acid (mRNA/siRNA)

  • Aqueous Buffer (e.g., 50 mM Citrate buffer, pH 4.0, RNase-free)

  • Dialysis Buffer (e.g., PBS, pH 7.4, RNase-free)

Procedure:

  • Preparation of Lipid Stock: Prepare a stock solution of the lipids in ethanol. A typical molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid). The final total lipid concentration should be between 10-25 mg/mL.

  • Preparation of Aqueous Phase: Dissolve the nucleic acid in the citrate buffer (pH 4.0) at a desired concentration (e.g., 0.1 mg/mL).

  • Mixing and Formulation:

    • The preferred method is to use a microfluidic mixer (e.g., NanoAssemblr). Set the flow rate ratio (FRR) of aqueous to alcoholic phase to 3:1.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Initiate mixing at a total flow rate (TFR) of 2-12 mL/min. The rapid mixing neutralizes the ethanol, causing the lipids to precipitate and self-assemble around the nucleic acid, which is electrostatically attracted to the protonated ionizable lipid at low pH.

  • Purification and Buffer Exchange:

    • Collect the nanoparticle suspension from the mixer outlet.

    • Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours using a dialysis cassette (10 kDa MWCO) to remove ethanol and raise the pH. Raising the pH deprotonates the amine, resulting in a near-neutral surface charge.[15]

  • Concentration and Sterilization:

    • Concentrate the sample if necessary using centrifugal filters (100 kDa MWCO).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Immediately characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Standard Characterization Workflow

A consistent characterization cascade is crucial for validating nanoparticle synthesis.[10][16]

Technique Parameter Measured Typical Expected Result
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)Size: 50-150 nm (application dependent). PDI: < 0.2 for monodisperse samples.[17]
Zeta Potential Surface ChargeFor LNPs: Should be positive at pH 4 (~+10 to +30 mV) and near-neutral at pH 7.4 (-10 to +10 mV).[5] For metallic NPs in non-polar solvent: Near-neutral.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology, Core Size, Size DistributionVisually confirms particle shape (e.g., spherical), size, and state of aggregation. Provides core size, which may differ from DLS's hydrodynamic size.[18][19]
Quantification Assay (e.g., RiboGreen for RNA) Encapsulation Efficiency / Drug LoadingFor LNPs, encapsulation efficiency should typically be >90%.

References

  • Klabunde, K. J., et al. (2013). Alkyl and Aromatic Amines as Digestive Ripening/Size Focusing Agents for Gold Nanoparticles. Nanomaterials (Basel), 3(3), 370-392. [Link][1][4][20]

  • Schreiber, A., et al. (2014). Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene. The Journal of Physical Chemistry C, 118(25), 13447-13453. [Link]

  • Khomutov, G. B. (2013). Alkyl and Aromatic Amines as Digestive Ripening/Size Focusing Agents for Gold Nanoparticles. OSTI.GOV. [Link]

  • Shi, W., et al. (2020). Synthesis of Gold Nanostructures with Controlled Morphologies from AuCl(Oleylamine) Complex. Acta Physico-Chimica Sinica, 36(3), 1903047. [Link]

  • Dhumal, D., et al. (2022). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Journal of Controlled Release, 351, 633-656. [Link]

  • Li, X., et al. (2017). Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid. Molecules, 22(9), 1448. [Link]

  • Calvo, J., et al. (2020). The Interaction of Amines with Gold Nanoparticles. Chemistry – A European Journal, 26(6), 1256-1264. [Link]

  • Garg, A., et al. (2022). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Omega, 7(43), 38353-38379. [Link]

  • Kovaleva, E., et al. (2021). Polydispersity vs. Monodispersity. How the Properties of Ni-Ag Core-Shell Nanoparticles Affect the Conductivity of Ink Coatings. Nanomaterials (Basel), 11(5), 1121. [Link]

  • Wang, M., et al. (2024). Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. Nature Communications, 15(1), 5789. [Link]

  • Le, U. T., et al. (2022). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. Pharmaceutics, 14(11), 2487. [Link]

  • Gordillo-Galeano, A., & Mora-Huertas, C. E. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Foods, 12(23), 4323. [Link]

  • Conte, C., et al. (2020). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. Pharmaceutics, 12(11), 1037. [Link]

  • Klabunde, K. J., et al. (2013). Alkyl and Aromatic Amines as Digestive Ripening/Size Focusing Agents for Gold Nanoparticles. Nanomaterials, 3(3), 370-392. [Link]

  • Trefna, M., et al. (2017). A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles. Analytical Chemistry, 89(21), 11468-11475. [Link]

  • Sadeghi, B., et al. (2019). Colloidal nanoparticle size control: experimental and kinetic modeling investigation of the ligand–metal binding role in controlling the nucleation and growth kinetics. Nanoscale, 11(44), 21135-21146. [Link]

  • Singh, R., et al. (2023). A review on nanoparticles: characteristics, synthesis, applications, and challenges. Journal of Drug Delivery Science and Technology, 85, 104599. [Link]

  • Monopoli, M. P., et al. (2012). Nanoparticle dispersity in toxicology. Nature Nanotechnology, 7(12), 779-781. [Link]

  • nanoComposix. (n.d.). Nanoparticle Characterization Techniques. nanoComposix Knowledge Base. [Link]

  • Almjasheva, G. R. (2024). Characterization Methods for Nanomaterials. IntechOpen. [Link]

  • Wang, Z., et al. (2013). Techniques for physicochemical characterization of nanomaterials. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4175-4183. [Link]

  • Kumar, D. N., & M, M. (2023). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Pharmaceutics, 15(6), 1645. [Link]

  • Dheyab, M. A., et al. (2023). Current Overview of Metal Nanoparticles' Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles. Molecules, 28(15), 5783. [Link]

  • Gudise, V., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Polymers, 15(13), 2879. [Link]

  • Wang, J., et al. (2021). Analytical Methods for Characterization of Nanomaterial Surfaces. Analytical Chemistry, 93(5), 2539-2557. [Link]

  • Singh, R., & Kumar, P. (2021). Experimental Methodologies for the Characterization of Nanoparticles. Springer. [Link]

  • Iannitelli, A., et al. (2022). Synthesis, Characterization and Broad-Spectrum Bactericidal Effects of Ammonium Methyl and Ammonium Ethyl Styrene-Based Nanoparticles. Nanomaterials, 12(16), 2743. [Link]

  • Zielińska, A., et al. (2020). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Materials, 13(18), 4007. [Link]

  • Anselmo, A. C., & Mitragotri, S. (2014). Challenges in Development of Nanoparticle-Based Therapeutics. AAPS J, 16(5), 1045-1055. [Link]

  • Inside Therapeutics. (n.d.). A complete guide to understanding Lipid nanoparticles (LNP). Inside Therapeutics. [Link]

  • Shah, B., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Pharmaceutical Sciences, 109(9), 2335-2351. [Link]

  • Jiang, X., et al. (2010). Specific effects of surface amines on polystyrene nanoparticles in their interactions with mesenchymal stem cells. Biomacromolecules, 11(3), 748-53. [Link]

  • Park, J. H., et al. (2013). Polymeric nanoparticles for a drug delivery system. Current drug metabolism, 14(8), 840-6. [Link]

  • Iannitelli, A., et al. (2022). Synthesis, Characterization and Broad-Spectrum Bactericidal Effects of Ammonium Methyl and Ammonium Ethyl Styrene-Based Nanoparticles. ResearchGate. [Link]

  • Kim, J., et al. (2024). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. Polymers, 16(21), 2959. [Link]

  • Ghaffari, S. B., et al. (2019). PLGA fine nanoparticle for drug delivery systems: experimental and simulation. Journal of Nanostructure in Chemistry, 9, 21-34. [Link]

  • Frolov, A. V., et al. (2023). Drug Delivery Nano-Platforms for Advanced Cancer Therapy. Cancers, 15(13), 3326. [Link]

  • Singh, R., et al. (2023). A review on nanoparticles: characteristics, synthesis, applications, and challenges. Frontiers in Nanotechnology, 5. [Link]

  • Pugh, T., et al. (2013). Controlling nickel nanoparticle size in an organic/metal-organic matrix through the use of different solvents. Journal of Materials Chemistry C, 1(42), 7066-7073. [Link]

Sources

Technical Support Center: Strategies for Reducing Cytotoxicity in Di-C14-18-Alkylmethyl Amine-Based Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with di-C14-18-alkylmethyl amine-based formulations. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you mitigate cytotoxicity and optimize your experimental outcomes. As you navigate the complexities of lipid nanoparticle (LNP) design and application, this resource will serve as a practical tool to enhance the safety and efficacy of your formulations.

Understanding the Challenge: The Double-Edged Sword of Cationic Lipids

Di-C14-18-alkylmethyl amine (CAS No: 67700-99-6) is a tertiary amine lipid that is increasingly utilized in non-viral gene delivery systems due to its ability to efficiently complex with negatively charged nucleic acids and facilitate their entry into cells[1]. The long alkyl chains (C14-C18) contribute to the stability of the lipid nanoparticles and their interaction with cellular membranes. However, it is precisely these properties that can also lead to significant cytotoxicity.

The primary mechanism of cytotoxicity for cationic lipids is the disruption of cellular membranes. The positively charged amine group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization, increased permeability, and eventually cell lysis. Furthermore, these interactions can trigger downstream events such as mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and apoptosis[2]. The length of the alkyl chains plays a critical role, with longer chains potentially leading to stronger hydrophobic interactions with the lipid bilayer, thereby exacerbating cytotoxicity.

This guide will walk you through a systematic approach to formulation optimization to minimize these off-target effects while preserving the therapeutic efficacy of your di-C14-18-alkylmethyl amine-based LNPs.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our in vitro experiments. Could our di-C14-18-alkylmethyl amine be the cause?

A1: Yes, it is highly probable. The inherent positive charge of the amine headgroup and the hydrophobic nature of the long C14-C18 alkyl chains can lead to significant membrane disruption and cytotoxicity. The degree of toxicity is often dose-dependent and can vary between different cell types. It is crucial to perform a dose-response study to determine the concentration at which your formulation becomes toxic to your specific cell line.

Q2: What are the key formulation parameters we should consider to reduce cytotoxicity?

A2: The three most critical parameters to optimize are:

  • Molar ratio of the lipid components: The ratio of your di-C14-18-alkylmethyl amine to helper lipids (e.g., phospholipids and cholesterol) and PEGylated lipids is paramount.

  • N/P ratio: This is the molar ratio of the nitrogen atoms in your cationic lipid to the phosphate groups in your nucleic acid cargo. A lower N/P ratio generally correlates with lower cytotoxicity, but there is a trade-off with encapsulation efficiency and transfection efficacy[3][4].

  • Concentration of the PEGylated lipid: The PEG-lipid provides a hydrophilic shield that can reduce non-specific interactions with cell membranes, thereby lowering cytotoxicity. However, too much PEG can hinder cellular uptake and endosomal escape[5][6].

Q3: What are "helper lipids" and how can they help reduce cytotoxicity?

A3: Helper lipids are neutral or zwitterionic lipids that are incorporated into LNP formulations to improve their stability and biological performance. Common examples include 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and cholesterol. They can help to reduce the overall positive charge density of the LNP surface, which in turn decreases the disruptive interactions with the cell membrane. DOPE, for instance, can also facilitate the release of the nucleic acid cargo from the endosome into the cytoplasm, which can allow for a reduction in the amount of cationic lipid needed, further reducing toxicity[7][8].

Q4: Can the method of LNP formulation affect cytotoxicity?

A4: Absolutely. The method used to formulate your LNPs can significantly impact their physicochemical properties, such as size and polydispersity index (PDI), which in turn can influence their cytotoxic profile. Microfluidic mixing is a highly recommended technique as it allows for precise control over the mixing process, resulting in smaller, more uniform LNPs with high reproducibility[9][10][11]. Formulations with a low PDI (ideally <0.2) are generally safer and more effective[12][13][14].

In-Depth Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in Multiple Cell Lines

Symptoms:

  • Low cell viability in MTT or other viability assays.

  • Visible changes in cell morphology (e.g., rounding, detachment).

  • Significant apoptosis or necrosis detected by flow cytometry.

Troubleshooting Workflow:

start High Cytotoxicity Observed step1 Step 1: Titrate LNP Concentration (Determine IC50) start->step1 step2 Step 2: Optimize N/P Ratio (Test ratios from 3:1 to 10:1) step1->step2 If toxicity remains high at low concentrations step3 Step 3: Adjust Helper Lipid Content (Increase Cholesterol/Phospholipid ratio) step2->step3 If toxicity is still unacceptable step4 Step 4: Vary PEG-Lipid Percentage (Test 0.5% to 5% mol) step3->step4 Further optimization needed step5 Step 5: Characterize Physical Properties (Size, PDI, Zeta Potential) step4->step5 After each formulation change step5->step2 If PDI > 0.2 or size is too large end_node Optimized Formulation (Low Cytotoxicity) step5->end_node If cytotoxicity is reduced and physical properties are optimal

Caption: Troubleshooting workflow for addressing high LNP cytotoxicity.

Detailed Solutions:

  • Systematically Optimize Lipid Molar Ratios:

    • Reduce the Cationic Lipid: The most direct way to reduce cytotoxicity is to lower the molar percentage of the di-C14-18-alkylmethyl amine. Start by creating a series of formulations where you incrementally decrease the cationic lipid and proportionally increase the helper lipids.

    • Increase Cholesterol: Cholesterol is known to increase the stability of lipid bilayers and can help to mitigate the membrane-disrupting effects of cationic lipids[2]. Experiment with increasing the cholesterol content in your formulation.

    • Incorporate Phospholipids: Phospholipids like DSPC can help to create a more stable and biocompatible LNP structure. A systematic evaluation of different phospholipid to cationic lipid ratios is recommended[15].

  • Titrate the N/P Ratio:

    • The N/P ratio is a critical determinant of both efficacy and toxicity. While a higher N/P ratio can improve nucleic acid encapsulation, it also increases the positive surface charge of the LNP, leading to greater cytotoxicity.

    • It is advisable to test a range of N/P ratios (e.g., from 3:1 to 10:1) to find the optimal balance for your specific application. In some cases, surprisingly, the lowest N/P ratio may not be the least cytotoxic, so a systematic evaluation is key[3][4].

  • Optimize PEG-Lipid Concentration:

    • The PEGylated lipid component plays a crucial role in shielding the LNP from non-specific interactions. The length of the PEG chain and its concentration in the formulation can be tuned.

    • Start with a low molar percentage of PEG-lipid (e.g., 1-2%) and test increasing concentrations up to 5%. Be aware that higher PEG concentrations can sometimes reduce transfection efficiency by hindering cellular uptake[5][6][16].

Problem 2: High Batch-to-Batch Variability in Cytotoxicity

Symptoms:

  • Inconsistent results in cytotoxicity assays between different batches of LNPs formulated with the same protocol.

  • Significant variations in transfection efficiency that correlate with changes in cytotoxicity.

Potential Causes and Solutions:

  • Inconsistent Formulation Process:

    • Solution: Standardize your formulation protocol. If using manual mixing, ensure that the rate and duration of mixing are consistent. For superior reproducibility, it is highly recommended to use a microfluidic mixing system, which allows for precise control over flow rates and mixing times[9][10][11].

  • Variable Physicochemical Properties:

    • Solution: Characterize each batch of LNPs for size, Polydispersity Index (PDI), and zeta potential using Dynamic Light Scattering (DLS). A high PDI (>0.2) indicates a heterogeneous population of LNPs, which can lead to inconsistent biological effects. Aim for a PDI below 0.2 for reliable and reproducible results[12][13][14].

  • Inconsistent mRNA Encapsulation Efficiency:

    • Solution: Measure the mRNA encapsulation efficiency for each batch using an assay such as RiboGreen. Inconsistent encapsulation can lead to varying amounts of "free" cationic lipid in the formulation, which can contribute to cytotoxicity.

Quantitative Data Insights

Cationic LipidFormulationN/P RatioCell LineIC50 (µg/mL)Reference
DOTAPsiRNA-SLNs34:1J774A.1 Macrophages8.1 ± 0.37[3]
DOTAPsiRNA-SLNs20:1J774A.1 Macrophages23.9 ± 5.73[3]
DOTAPsiRNA-SLNs16:1J774A.1 Macrophages26.5 ± 5.92[3]
DOTAPsiRNA-SLNs12:1J774A.1 Macrophages26.1 ± 3.97[3]
DOTAPsiRNA-SLNs1:1J774A.1 Macrophages17.4 ± 2.25[3]

Note: This data is for illustrative purposes to demonstrate the relationship between N/P ratio and cytotoxicity for a different cationic lipid. Optimal values for di-C14-18-alkylmethyl amine formulations must be determined empirically.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol is adapted for the formulation of di-C14-18-alkylmethyl amine-based LNPs for mRNA delivery.

cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Sterilization prep1 Prepare Lipid Stock Solution (in Ethanol) mix1 Load Syringes prep1->mix1 prep2 Prepare mRNA Aqueous Solution (in Citrate Buffer, pH 4.0) prep2->mix1 mix2 Set Flow Rate Ratio (e.g., 3:1 Aqueous:Ethanol) mix1->mix2 mix3 Initiate Mixing mix2->mix3 mix4 Collect LNP Dispersion mix3->mix4 purify1 Dialysis or TFF against PBS (pH 7.4) mix4->purify1 purify2 Sterile Filtration (0.22 µm) purify1->purify2

Caption: Workflow for LNP formulation via microfluidic mixing.

Materials:

  • di-C14-18-alkylmethyl amine

  • DSPC (or other phospholipid)

  • Cholesterol

  • DMG-PEG2000 (or other PEGylated lipid)

  • mRNA

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes and tubing

Procedure:

  • Prepare the Lipid Stock Solution:

    • Dissolve the di-C14-18-alkylmethyl amine, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio. A common starting point is a 50:10:38.5:1.5 molar ratio.

  • Prepare the mRNA Aqueous Solution:

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Set up the Microfluidic System:

    • Prime the microfluidic cartridge according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

  • Formulate the LNPs:

    • Set the total flow rate and the flow rate ratio (FRR) of the aqueous to the organic phase (a typical starting FRR is 3:1).

    • Pump the two solutions through the microfluidic device. The rapid mixing will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.

  • Purify and Sterilize:

    • Remove the ethanol and unencapsulated mRNA by performing dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol provides a step-by-step guide for evaluating the cytotoxicity of your LNP formulations.

Materials:

  • 96-well cell culture plates

  • Your target cell line

  • Complete cell culture medium

  • LNP formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • LNP Treatment:

    • Prepare serial dilutions of your LNP formulation in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 24-72 hours, depending on your experimental design.

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the LNP concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

References

  • Amines, di-C14-18-alkylmethyl. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]

  • This compound - Substance Details - SRS. (n.d.). US EPA. Retrieved January 13, 2026, from [Link]

  • Amines, di-C14-18-alkyl. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles. (2023). International Journal of Pharmaceutics, 643, 123253.
  • Amines, (C14-18 and C16-18-unsatd. alkyl)dimethyl. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Reduction of cellular toxicity with hybrid nanoparticles for mRNA delivery. (2023). bioRxiv.
  • High-Purity Di(C14-C18 Alkyl) Dimethyl Ammonium Chloride (CAS 61789-80-8). (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

  • Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. (2023). Pharmaceutics, 15(7), 1898.
  • Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. (2023). Pharmaceutics, 15(1), 245.
  • Safflower-Derived Cationic Lipid Nanoparticles: Potential Impact on the Delivery of SARS-CoV-2 MRNA Transcripts. (2024). Molecules, 29(1), 123.
  • Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape. (2018). International Journal of Molecular Sciences, 19(4), 1225.
  • Application Notes and Protocols for Assessing Nanoparticle Effects on Cells using the MTT Assay. (2025). BenchChem.
  • Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells. (2021). Pharmaceutics, 13(11), 1876.
  • Impact of PEG-lipid structure and molar ratio on the physicochemical and efficacy of pDNA- and mRNA-LNPs. (2023). Journal of Drug Delivery Science and Technology, 80, 104153.
  • Safflower-Derived Cationic Lipid Nanoparticles: Potential Impact on the Delivery of SARS-CoV-2 MRNA Transcripts. (2024). ScienceOpen.
  • Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles. (2023). PubMed.
  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. (2024). European Journal of Pharmaceutics and Biopharmaceutics, 195, 114077.
  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. (2025). International Journal of Pharmaceutics, 682, 125941.
  • Development and optimisation of cationic lipid nanoparticles for mRNA delivery. (2023). bioRxiv.
  • The effect of PEG-lipids content on the resulting LNP size, mRNA... (n.d.).
  • Technical Support Center: Optimizing D-Lin-MC3-DMA LNP Formulation for Improved Stability. (2025). BenchChem.
  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. (2025). International Journal of Pharmaceutics, 682, 125941.
  • MTT (Assay protocol). (2023). Protocols.io.
  • The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism. (2023). Molecular Therapy - Nucleic Acids, 34, 102041.
  • Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo. (2008). Journal of the Korean Society for Applied Pharmacology, 16(1), 1-6.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles. (2023).
  • Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA). (2021).
  • Application Notes and Protocols for Microfluidic Formulation of D-Lin-MC3-DMA-Based Lipid Nanoparticles. (2025). BenchChem.
  • Fatty amines, dialkyl methyl: Human health tier II assessment. (2017).
  • Fundamentals of microfluidic mixing for LNP synthesis. (2025). Inside Therapeutics.
  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. (2025). PubMed.
  • Microfluidic synthesis of lipid nanoparticles. (2025). Inside Therapeutics.
  • Intro to Lipid Nanoparticle Formul
  • Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing. (2022). Nanoscale, 14(6), 2436-2451.
  • A General Guide to Lipid Nanoparticles. (n.d.). Beckman Coulter.
  • Fatty amines, di(long chain)alkyl: Human health tier II assessment. (2017).
  • A General Guide to Lipid Nanoparticles. (n.d.). Beckman Coulter.
  • Lipids and Lipid Derivatives for RNA Delivery. (2021). Chemical Reviews, 121(20), 12181-12267.
  • LNP characterization guidelines: Size, PDI, Morphology. (2025). Inside Therapeutics.
  • mRNA lipid nanoparticle formulation, characterization and evaluation. (2023).

Sources

Technical Support Center: Preventing Aggregation of Nanoparticles Capped with Di-C14-18-Alkylmethyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the common challenge of nanoparticle aggregation, specifically for systems stabilized by di-C14-18-alkylmethyl amines. Our focus is on providing not just solutions, but a foundational understanding of the underlying principles to empower your experimental success.

Introduction: The Stability Challenge

Nanoparticles possess a high surface area-to-volume ratio, making them inherently prone to aggregation to minimize their surface energy.[1] Capping agents, like di-C14-18-alkylmethyl amines, are crucial for preventing this by providing a stabilizing layer.[2] These long-chain amines primarily offer steric hindrance, a mechanism where the bulky alkyl chains create a physical barrier that prevents nanoparticles from coming into close contact and succumbing to attractive van der Waals forces.[3] However, the effectiveness of this steric stabilization is highly sensitive to the experimental environment. Understanding and controlling these factors is key to maintaining a stable, monodisperse nanoparticle suspension.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which di-C14-18-alkylmethyl amines stabilize my nanoparticles?

A1: The primary stabilization mechanism is steric hindrance . The long di-C14-18 alkyl chains of the amine molecules adsorb to the nanoparticle surface. These chains extend into the surrounding solvent, creating a dense protective layer. When two particles approach each other, these alkyl chains begin to overlap and compress, leading to a repulsive force that prevents the nanoparticle cores from getting close enough to aggregate.[3]

Q2: I've observed visible precipitates/cloudiness in my nanoparticle dispersion. What is the most likely cause?

A2: Visible precipitates or cloudiness are clear indicators of significant nanoparticle aggregation. The most common causes include:

  • Inappropriate Solvent: The solvent may not be compatible with the long alkyl chains of the capping agent, causing them to collapse onto the nanoparticle surface and reducing steric hindrance.

  • Incorrect pH: The pH of the medium can affect the charge of the amine headgroup, influencing its interaction with the nanoparticle surface and potentially leading to desorption.

  • High Ionic Strength: The presence of salts can disrupt the stabilizing layer and increase the likelihood of aggregation.

  • Insufficient Capping Agent Concentration: Inadequate surface coverage by the amine can leave exposed patches on the nanoparticle surface, promoting aggregation.[4]

Q3: How can I confirm if my nanoparticles are aggregated?

A3: Several characterization techniques can be used to assess aggregation:

  • Dynamic Light Scattering (DLS): This is a rapid method to measure the hydrodynamic diameter of particles in a suspension.[5][6] An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation. DLS is highly sensitive to the presence of even a small number of large aggregates.[7][8]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of your nanoparticles, allowing you to observe their size, shape, and whether they are present as individual particles or as clusters.[6][7]

  • UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold, silver), aggregation can cause a shift and broadening of the surface plasmon resonance peak.

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation Upon a Change in Solvent

Symptoms:

  • Immediate cloudiness or precipitation after adding the nanoparticle dispersion to a new solvent.

  • A significant increase in hydrodynamic diameter as measured by DLS.

Causality: The long, non-polar C14-18 alkyl chains of the capping agent require a compatible non-polar solvent to remain extended and provide effective steric stabilization. Transferring the nanoparticles to a more polar solvent can cause these chains to collapse, reducing the effectiveness of the steric barrier and leading to aggregation.

Troubleshooting Protocol:

  • Solvent Compatibility Check:

    • Principle: The "like dissolves like" principle applies here. The solvent must be able to solvate the long alkyl chains of the amine.

    • Action: Choose a solvent with a polarity similar to that of the initial dispersion medium. If a solvent exchange is necessary, consider a gradual transition by mixing the two solvents in increasing ratios. A study on oleylamine-capped gold nanoparticles highlighted that linear or planar hydrocarbon solvents (like n-hexane, toluene) were critical for maintaining monodispersity.[9]

  • Step-wise Solvent Exchange:

    • Protocol:

      • Start with your stable nanoparticle dispersion in the initial solvent.

      • In a separate vial, prepare a 75:25 mixture of the initial solvent and the target solvent.

      • Add a small aliquot of your nanoparticle dispersion to this mixture and monitor for any signs of aggregation.

      • If stable, proceed to a 50:50 mixture, and so on, until you have fully transitioned to the new solvent.

    • Rationale: This gradual change allows the capping agent's alkyl chains to adapt to the new solvent environment, minimizing the risk of sudden collapse.

Issue 2: Aggregation Induced by Changes in pH or Ionic Strength

Symptoms:

  • Aggregation is observed after adding a buffer, salt solution, or acidic/basic reagent.

  • The zeta potential of the nanoparticles approaches zero.

Causality:

  • pH: The methylamine headgroup of the capping agent can be protonated at low pH, acquiring a positive charge. This can alter the binding affinity of the capping agent to the nanoparticle surface. At very high pH, deprotonation can occur.[10][11] For some systems, a change in surface charge can disrupt stability if the initial stabilization had an electrostatic component.[12]

  • Ionic Strength: High concentrations of ions in the solution can screen any electrostatic repulsion between particles and can also have a "salting-out" effect on the alkyl chains of the capping agent, reducing their solubility in the medium and compromising steric stabilization.[13]

Troubleshooting Protocol:

  • Characterize the pH and Ionic Strength Stability Range:

    • Experiment: Prepare a series of buffers with varying pH values (e.g., from 4 to 10) and different salt concentrations (e.g., 1 mM to 1 M NaCl).

    • Procedure: Add a small, constant volume of your nanoparticle stock solution to each buffer.

    • Analysis: Monitor the hydrodynamic size using DLS over time (e.g., at 1, 6, and 24 hours).

    • Goal: To identify the "safe" operating window for pH and ionic strength where your nanoparticles remain stable.

  • Dialysis for Buffer Exchange:

    • When to Use: If you need to transfer your nanoparticles into a high ionic strength buffer that causes aggregation upon direct addition.

    • Method: Place your nanoparticle dispersion in a dialysis bag with an appropriate molecular weight cutoff and dialyze against the target buffer. The slow exchange of ions across the membrane is less disruptive to the stabilizing layer.

Data Summary: Stability Profile
ParameterConditionObservationStability Assessment
Solvent TolueneClear, stable dispersionExcellent
EthanolImmediate precipitationPoor
50:50 Toluene:EthanolStable for < 1 hourModerate
pH 4.0Gradual increase in sizePoor
7.0No change in sizeExcellent
10.0Slight increase in sizeGood
Ionic Strength 1 mM NaClNo change in sizeExcellent
100 mM NaClSignificant aggregationPoor
Experimental Workflow Visualization

Here is a typical workflow for assessing the stability of your amine-capped nanoparticles.

Stability_Workflow cluster_prep Preparation & Baseline cluster_stress Stress Testing cluster_analysis Analysis cluster_outcome Outcome NP_Synth Synthesize & Cap Nanoparticles Baseline_DLS Baseline DLS & TEM (Size, PDI) NP_Synth->Baseline_DLS Solvent_Test Solvent Exchange Baseline_DLS->Solvent_Test pH_Test pH Titration Baseline_DLS->pH_Test Ionic_Test Ionic Strength Variation Baseline_DLS->Ionic_Test Monitor_DLS Monitor Hydrodynamic Size (DLS) over time Solvent_Test->Monitor_DLS pH_Test->Monitor_DLS Ionic_Test->Monitor_DLS Final_TEM Final TEM of Stable/Unstable Samples Monitor_DLS->Final_TEM Stable_Window Determine Stability Window Final_TEM->Stable_Window Optimize Optimize Formulation/Protocol Stable_Window->Optimize

Caption: Workflow for Nanoparticle Stability Assessment.

Mechanism of Steric Stabilization

The following diagram illustrates how the long alkyl chains of di-C14-18-alkylmethyl amines provide a steric barrier against aggregation.

Caption: Steric Stabilization vs. Aggregation.

References

  • BenchChem. (n.d.). Troubleshooting aggregation in dioctadecyl sulfate-stabilized nanoparticles.
  • Delong America. (n.d.). Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM.
  • Nano-FCM. (2023, May 30). Comparing Analytical Techniques for Nanoparticle Characterization.
  • Maltseva, E., & Wagner, A. (2023, September 26). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. RSC Publishing.
  • Gallego-Urrea, J. A., et al. (n.d.). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. PMC - NIH.
  • Quora. (2016, September 23). How can the aggregation of nanoparticles be prevented?
  • Delong America. (2023, June 6). Guide to Nanoparticle Characterization Techniques.
  • ResearchGate. (2013, April 28). Solvent effect on the synthesis of monodisperse amine-capped Au nanoparticles.
  • ResearchGate. (n.d.). Steric stabilization of nanoparticles with grafted low molecular weight ligands in highly concentrated brines including divalent ions | Request PDF.
  • MDPI. (2024, October 18). Amine-Terminated Silver Nanoparticles Exhibit Potential for Selective Targeting of Triple-Negative Breast Cancer.
  • NIH. (2022, February 21). Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjugates for Biosensing.
  • ResearchGate. (n.d.). Capping agents in nanoparticle synthesis: Surfactant and solvent system | Request PDF.
  • ResearchGate. (n.d.). Impact of Environmental Conditions (pH, Ionic Strength, and Electrolyte Type) on the Surface Charge and Aggregation of Silver Nanoparticles Suspensions.
  • MDPI. (n.d.). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs.

Sources

Technical Support Center: Optimization of Di-C14-18-Alkylmethyl Amine Concentration in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of di-C14-18-alkylmethyl amine concentration in lipid nanoparticle (LNP) formulations. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the formulation of nucleic acid-based therapeutics, such as mRNA or siRNA.

Di-C14-18-alkylmethyl amines represent a class of ionizable cationic lipids that are fundamental to the success of modern drug delivery platforms.[1][2][3] Their concentration is not merely a formulation parameter but a critical determinant of therapeutic efficacy, stability, and safety. This document provides in-depth, experience-driven guidance to navigate the complexities of optimizing this crucial component.

Section 1: Foundational Concepts (FAQs)

This section addresses the fundamental questions regarding the role and importance of di-C14-18-alkylmethyl amine and similar ionizable lipids in LNP formulations.

Q1: What is di-C14-18-alkylmethyl amine and what is its primary role in an LNP formulation?

A1: Di-C14-18-alkylmethyl amine is a type of ionizable lipid, a key component in LNP formulations designed to deliver nucleic acid payloads.[3] Its structure typically includes a tertiary amine headgroup that can be protonated and long hydrocarbon tails.[4] Its primary roles are:

  • Nucleic Acid Encapsulation: During LNP assembly at an acidic pH (typically pH 3-5), the amine headgroup becomes positively charged.[4][5][6] This positive charge facilitates electrostatic interaction with the negatively charged phosphate backbone of nucleic acids (like mRNA or siRNA), driving efficient encapsulation.[7]

  • Endosomal Escape: After the LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops.[8] The ionizable lipid's headgroup again becomes protonated. This positive charge is thought to interact with negatively charged lipids in the endosomal membrane, disrupting the membrane and allowing the nucleic acid payload to escape into the cytoplasm where it can be translated (mRNA) or exert its silencing function (siRNA).[4][8][9] This pH-dependent activity is a critical design feature that distinguishes ionizable lipids from permanently cationic lipids, which are often associated with higher toxicity.[9]

Q2: Why is the concentration of the ionizable lipid so critical?

A2: The concentration of the ionizable lipid, often considered in relation to the nucleic acid payload (N:P ratio), is a master variable that influences nearly all critical quality attributes (CQAs) of the LNP formulation.[5][10] Optimizing this concentration is a balancing act to achieve:

  • High Encapsulation Efficiency (%EE): Sufficient lipid is needed to complex and protect the nucleic acid payload.[5]

  • Optimal Particle Size and Polydispersity: The lipid ratio affects LNP self-assembly, influencing particle size (typically 70-100 nm) and uniformity (Polydispersity Index, PDI < 0.2), which are crucial for biodistribution and cellular uptake.[11][12]

  • Enhanced Biological Activity: The amount of ionizable lipid directly impacts the efficiency of endosomal escape.[8]

  • Minimized Toxicity: Excessive positive charge at physiological pH can lead to cytotoxicity and rapid clearance by the immune system.[13] Ionizable lipids are designed to be near-neutral at blood pH (~7.4) to mitigate these effects.[6][13]

Q3: What is the N:P ratio and how does it relate to ionizable lipid concentration?

A3: The N:P ratio is the molar ratio of the nitrogen atoms (N) in the ionizable lipid's amine groups to the phosphate groups (P) in the nucleic acid backbone.[5][10] It is the most precise way to define the concentration of the ionizable lipid relative to its cargo.

  • Significance: This ratio governs the charge balance during formulation. A higher N:P ratio generally leads to more positively charged particles, which can enhance interaction with cell membranes but may also increase toxicity.[10]

  • Typical Range: N:P ratios for LNP formulations typically range from 3:1 to 6:1.[5][10] For instance, both Pfizer/BioNTech and Moderna reportedly use an N:P ratio of approximately 6:1 in their mRNA vaccine formulations.[10] The optimal ratio must be determined empirically for each specific ionizable lipid and nucleic acid combination.[5]

Q4: What is the apparent pKa and why is it a key parameter for ionizable lipids?

A4: The apparent pKa (pKaA) is the pH at which 50% of the ionizable lipids in a fully formulated LNP are protonated. It is a property of the particle as a whole, not just the lipid in solution.

  • Mechanism of Action: An optimal pKaA is crucial for efficacy. A value in the range of 6.0-7.0 is considered ideal.[13]

  • At Formulation (pH ~4): The pH is well below the pKaA, ensuring the lipid is positively charged for efficient mRNA encapsulation.[6]

  • In Bloodstream (pH ~7.4): The pH is above the pKaA, so the LNP surface is largely neutral, reducing toxicity and nonspecific interactions.[13]

  • In Endosome (pH ~5.0-6.5): As the endosome acidifies, the pH drops below the pKaA. The lipid becomes protonated, facilitating membrane disruption and payload release.[8][13][14]

Section 2: Experimental Design & Optimization Workflow

A systematic approach is essential for efficiently optimizing the di-C14-18-alkylmethyl amine concentration. A Design of Experiments (DoE) approach is highly recommended over a one-factor-at-a-time (OFAT) strategy to identify optimal ranges and understand interactions between components.

Workflow for LNP Formulation and Optimization

The following diagram outlines a logical workflow for optimizing the ionizable lipid concentration.

LNP_Optimization_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_analysis Phase 2: Characterization & Analysis cluster_refine Phase 3: Refinement & Validation Define_CQAs Define Critical Quality Attributes (CQAs) (Size, PDI, %EE, Potency) Select_Lipids Select Lipid Components (Ionizable, Helper, PEG, Cholesterol) Define_CQAs->Select_Lipids DoE_Design Design Experiment (DoE) (e.g., Fractional Factorial) Select_Lipids->DoE_Design Formulate Formulate LNPs (Microfluidic Mixing) DoE_Design->Formulate PhysicoChem Physicochemical Analysis (DLS for Size/PDI, Zeta Potential) Formulate->PhysicoChem EE_Assay Encapsulation Efficiency (RiboGreen Assay) Formulate->EE_Assay Analyze_Data Analyze DoE Data (Identify Key Factors & Ranges) PhysicoChem->Analyze_Data EE_Assay->Analyze_Data InVitro In Vitro Transfection (Reporter Gene Assay) InVitro->Analyze_Data Analyze_Data->InVitro Iterate Refine_DoE Refined DoE (e.g., Response Surface) Analyze_Data->Refine_DoE Proceed to Refinement Formulate_Opt Formulate Optimized LNPs Refine_DoE->Formulate_Opt Characterize_Opt Full Characterization (Physicochemical, In Vitro, Stability) Formulate_Opt->Characterize_Opt Validate Validate Lead Candidate (In Vivo Studies) Characterize_Opt->Validate LNP_Mechanism cluster_formulation Formulation Environment cluster_circulation Systemic Circulation cluster_endosome Cellular Endosome Formulation pH 4.0 Ionizable Lipid is Cationic (+) mRNA is Anionic (-) Result: Electrostatic complexation & high encapsulation efficiency. Circulation pH 7.4 Ionizable Lipid is Neutral (0) Result: Near-neutral surface charge minimizes toxicity & opsonization. Formulation->Circulation Buffer Exchange Endosome pH < 6.5 Ionizable Lipid becomes Cationic (+) Result: Interaction with anionic endosomal lipids, membrane disruption & payload release. Circulation->Endosome Endocytosis

Caption: pH-dependent mechanism of LNP encapsulation and payload release.

References

  • Beckman Coulter. Lipid Nanoparticle (LNP)
  • NanoSphere. (2024).
  • BOC Sciences. Lipid Nanoparticle Stability Testing and Solutions.
  • Garcês, A., et al. (2024).
  • SCIEX. A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis with laser-induced fluorescence detection.
  • BenchChem. (2025).
  • Kim, H. R., et al. (2024). Anion exchange-HPLC method for evaluating the encapsulation efficiency of mRNA-loaded lipid nanoparticles using analytical quality by design. Journal of Pharmaceutical and Biomedical Analysis.
  • AZoM. (2025). Characterizing Lipid Nanoparticles and Liposomes.
  • Society for Plant Research. (2025).
  • Zhang, Y., et al. (2021). Determination of lipid content and stability in lipid nanoparticles using ultra high-performance liquid chromatography in combination with a Corona Charged Aerosol Detector. Journal of Pharmaceutical and Biomedical Analysis.
  • Select Science. (2022).
  • Agilent.
  • LabRulez LCMS. Determination of mRNA Encapsulation Efficiency with the Agilent 1290 Infinity II Bio LC System.
  • Agilent. Determination of mRNA Encapsulation Efficiency with the Agilent 1290 Infinity II Bio LC System.
  • Inside Therapeutics. (2025).
  • Xu, C., et al. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. Pharmaceutics.
  • Ball, R. L., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization.
  • Kaczmarek, J. C., et al. (2016). Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs. Nano Letters.
  • Park, J., et al. (2024). Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. Pharmaceutics.
  • Tanaka, H., et al. (2022). Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. Pharmaceutics.
  • Zhang, H., et al. (2024). Transfection Potency of Lipid Nanoparticles Containing mRNA Depends on Relative Loading Levels.
  • Bioprocess Online.
  • BenchChem. (2025).
  • Sato, Y., et al. (2025). A Post-Encapsulation Method for the Preparation of mRNA-LNPs via the Nucleic Acid-Bridged Fusion of mRNA-Free LNPs. Molecular Pharmaceutics.
  • Gellenoncourt, S., et al. (2024). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. Molecular Pharmaceutics.
  • BenchChem. (2025). Dlin-MC3-DMA: Redefining Precision in Lipid Nanoparticle siRNA & mRNA Delivery.
  • ResearchGate.
  • de Weers, R., et al. (2024). Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. Journal of Extracellular Vesicles.
  • ResearchGate.
  • Cell and Gene. (2025). Ionizable Lipids To Optimize RNA-LNP Delivery.
  • Gerbault, C., et al. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. Vaccines.
  • Beck, J., et al. (2023). Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles. Journal of Controlled Release.
  • ResearchGate. A perspective on the apparent pKa of ionizable lipids in mRNA-LNPs.
  • Cardia, J. (2022). Endosomal Escape of Lipid Nanoparticles: Novel Insights Using Reflectivity Techniques.
  • Fluid Imaging Technologies. (2025).
  • Single Use Support. (2023). Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions.

Sources

challenges in the characterization of UVCB substances like di-C14-18-alkylmethyl amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of di-C14-18-alkylmethyl amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials) substances. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your analytical workflows effectively.

Introduction to Di-C14-18-alkylmethyl Amines as UVCB Substances

Di-C14-18-alkylmethyl amines are tertiary amines that fall under the regulatory definition of UVCB substances. This classification is due to the inherent variability in the lengths of the two long alkyl chains, which can be any combination of C14, C16, and C18 carbon chains. This variability stems from the manufacturing process, which often utilizes natural fats and oils with a distribution of fatty acid chain lengths.[1] Consequently, di-C14-18-alkylmethyl amines are not a single, well-defined chemical entity but rather a complex mixture of homologous and isomeric compounds.[2][3]

The primary challenge in characterizing these substances lies in analytically resolving and identifying the individual constituents within this complex mixture. This guide will address the common issues encountered during their analysis and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why are di-C14-18-alkylmethyl amines classified as UVCB substances?

A1: The term UVCB refers to substances of Unknown or Variable composition, Complex reaction products, or Biological materials. Di-C14-18-alkylmethyl amines fit this description because they consist of a complex mixture of molecules where the two long alkyl chains (C14 to C18) can vary. This results in a substance with a variable composition that is difficult to fully characterize as a single, discrete chemical.[2][3] Under regulations like REACH, such substances require a specific approach to identification and registration, often including detailed information about the manufacturing process.[1]

Q2: What are the main analytical challenges in characterizing this UVCB substance?

A2: The key challenges include:

  • Chromatographic Resolution: Separating the various homologues (e.g., C14/C14, C14/C16, C16/C18, etc.) and potential isomers can be difficult due to their similar physical and chemical properties.

  • Peak Shape Issues in GC: Long-chain amines are prone to peak tailing in Gas Chromatography (GC) due to their polarity and potential for interaction with active sites in the GC system.[4][5][6]

  • Mass Spectral Interpretation: The fragmentation patterns in Mass Spectrometry (MS) can be complex, and identifying unique fragments to differentiate between the various long-chain homologues requires careful interpretation.

  • Quantification: Accurately quantifying each constituent in a complex UVCB mixture is challenging and requires a well-thought-out analytical strategy.

  • Regulatory Compliance: Providing sufficient analytical data to meet the substance identification requirements of regulatory bodies like ECHA is a significant hurdle.[7][8]

Q3: Is derivatization necessary for the GC analysis of di-C14-18-alkylmethyl amines?

A3: While tertiary amines are generally less problematic than primary and secondary amines in GC analysis, derivatization is often not required. However, if you encounter issues with peak shape or thermal stability, derivatization can be considered. For tertiary amines, derivatization options are limited compared to primary and secondary amines. The primary goal of analyzing these large molecules by GC would be to ensure they are sufficiently volatile and do not interact with the column. Given their high molecular weight, high elution temperatures will be necessary, which can lead to on-column degradation. Therefore, careful optimization of GC conditions is critical.

Troubleshooting Guides

GC-MS Analysis: Troubleshooting Common Issues
Problem Potential Cause Troubleshooting Steps & Rationale
Severe Peak Tailing 1. Active Sites in the Inlet or Column: The lone pair of electrons on the nitrogen atom can interact with acidic silanol groups in the liner or at the head of the column.[4][9] 2. Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume.[4][9] 3. Column Overload: Injecting too much sample can saturate the stationary phase.1. Use a Deactivated Liner and Column: Employ liners and columns specifically designed for amine analysis. If peak tailing persists, consider trimming the first few centimeters of the column to remove accumulated active sites.[9] 2. Re-install the Column: Ensure a clean, square cut of the column and install it according to the manufacturer's instructions for your specific GC-MS system.[4] 3. Reduce Injection Volume or Dilute the Sample: This will ensure that the sample components are properly focused at the head of the column.
Poor Sensitivity / No Peaks 1. Analyte Adsorption: The amines may be irreversibly adsorbed in the inlet or on the column.[6] 2. Injector Temperature Too Low: Insufficient temperature will prevent the high molecular weight amines from volatilizing efficiently.[10] 3. Leaks in the System: Air leaks can degrade the column and affect detector performance.1. Check for System Activity: As with peak tailing, ensure all components in the sample path are inert. 2. Optimize Injector Temperature: Start with a high injector temperature (e.g., 280-300°C) and optimize. Be mindful of potential thermal degradation.[10] 3. Perform a Leak Check: Regularly check for leaks, especially after changing septa or columns.
Irreproducible Retention Times 1. Inconsistent Oven Temperature: Fluctuations in the oven temperature will directly impact retention times. 2. Variable Carrier Gas Flow: Changes in the carrier gas flow rate will alter the elution time of the analytes. 3. Column Bleed/Degradation: Over time, the stationary phase can degrade, leading to changes in retention.1. Verify Oven Temperature: Ensure your GC oven is properly calibrated and maintaining the set temperature. 2. Check Carrier Gas Supply and Flow Controller: Ensure a stable supply of high-purity carrier gas and that the electronic pressure control is functioning correctly. 3. Condition the Column: Regularly condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
LC-MS/MS Analysis: Troubleshooting Common Issues
Problem Potential Cause Troubleshooting Steps & Rationale
Low Signal Intensity 1. Poor Ionization: Long-chain tertiary amines can have variable ionization efficiency in ESI, depending on the mobile phase pH. 2. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes. 3. Suboptimal MS Parameters: Incorrect precursor/product ion selection or collision energy will result in a weak signal.1. Optimize Mobile Phase: Add a small amount of a weak acid (e.g., formic acid) to the mobile phase to promote protonation and enhance the signal in positive ion mode. 2. Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Consider using matrix-matched calibration standards. 3. Optimize MRM Transitions: Infuse a standard solution of a representative homologue to determine the optimal precursor and product ions and their corresponding collision energies.[11][12][13]
Inconsistent Quantification 1. Matrix Effects: As mentioned above, ion suppression or enhancement can lead to variability in the analytical response. 2. Carryover: The sticky nature of long-chain amines can lead to carryover between injections. 3. Standard Instability: The stability of the calibration standards can affect the accuracy of the quantification.1. Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in instrument response. If not available, a closely related homologue not present in the sample can be used. 2. Optimize Wash Solvents: Use a strong organic solvent, possibly with a small amount of acid, in the autosampler wash routine to minimize carryover. 3. Prepare Fresh Standards: Prepare calibration standards fresh and store them appropriately to ensure their accuracy.

Experimental Protocols

Protocol 1: GC-MS Analysis of Di-C14-18-alkylmethyl Amines

This protocol provides a starting point for the GC-MS analysis of di-C14-18-alkylmethyl amines. Optimization will be required for your specific instrument and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the UVCB substance into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a suitable solvent such as hexane or isooctane.
  • If analyzing from a complex matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the amines.

2. GC-MS Parameters:

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers good sensitivity and spectral quality.
Column DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar low-bleed, inert columnMinimizes interactions with the amines and provides good resolution for high molecular weight compounds.
Injector Split/SplitlessAllows for flexibility in sample concentration.
Injector Temperature 280 °CEnsures efficient vaporization of the high-boiling amines.[10][14]
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overload.[14]
Injection Volume 1 µLA standard volume to avoid backflash and column overload.[10]
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good chromatographic efficiency.
Oven Program 150 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold for 10 minA starting point to elute the C14-C18 homologues.
MS Transfer Line 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CA standard temperature for EI.
Quadrupole Temp. 150 °CA standard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library searching and structural elucidation.[4]
Scan Range 50 - 800 m/zCovers the expected mass range of the molecular ions and their fragments.

3. Data Analysis and Interpretation:

  • Homologue Identification: Look for a series of peaks corresponding to the different combinations of C14, C16, and C18 alkyl chains. The molecular ions will be odd due to the presence of a single nitrogen atom.[15][16]

  • Fragmentation Pattern: The primary fragmentation pathway for tertiary amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[10][15][17] For di-C14-18-alkylmethyl amines, this will result in the loss of an alkyl radical, leading to a stable iminium ion. The most abundant fragment will likely result from the loss of the largest alkyl chain.[15][18] For example, for N-methyl-N-tetradecyl-N-octadecylamine, the loss of a C17H35 radical (from the C18 chain) would be a favorable fragmentation. Expect to see a series of fragment ions corresponding to the loss of different alkyl chains.

  • Quantification: Use the peak area of a characteristic ion for each homologue for relative quantification. For absolute quantification, the use of authentic reference standards for each homologue is ideal, but may not be practical for a UVCB. An alternative is to use a representative standard and apply response factors.

Protocol 2: LC-MS/MS Analysis of Di-C14-18-alkylmethyl Amines

This protocol provides a starting point for a more sensitive and selective analysis using LC-MS/MS.

1. Sample Preparation:

  • Prepare a stock solution of the UVCB substance in a solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile).
  • Dilute the stock solution to an appropriate concentration (e.g., 1 µg/mL) with the initial mobile phase.
  • For complex matrices, a suitable extraction and clean-up procedure is essential to minimize matrix effects.

2. LC-MS/MS Parameters:

Parameter Recommended Setting Rationale
LC System Agilent 1290 Infinity II LC or equivalentProvides high-pressure capabilities for efficient separation.
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalentEnables sensitive and selective MRM analysis.
Column ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm or similar high-resolution C18 columnOffers good retention and separation for long-chain hydrophobic compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acid promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidStrong organic solvent to elute the hydrophobic amines.
Gradient Start with a high percentage of A and ramp to a high percentage of B over 10-15 minutes. Optimization is required.A gradient is necessary to elute the range of homologues.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CCan improve peak shape and reduce viscosity.
Injection Volume 2-5 µLAdjust based on sensitivity and concentration.
Ionization Mode Electrospray Ionization (ESI), PositiveTertiary amines readily form protonated molecules [M+H]+.
MS Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[11][12][13]

3. MRM Method Development:

  • Infuse a standard solution of a representative di-alkylmethyl amine (if available) to identify the precursor ion [M+H]+.
  • Perform a product ion scan to identify the most abundant and specific fragment ions. The primary fragmentation will likely be the neutral loss of one of the long alkyl chains.
  • Optimize the collision energy for each MRM transition.
  • Set up an MRM method with at least two transitions per homologue (one for quantification and one for confirmation).

Visualization of Analytical Workflows

Diagram 1: GC-MS Troubleshooting Workflow for Peak Tailing

UVCB_Characterization cluster_0 Substance Information cluster_1 Analytical Characterization cluster_2 Regulatory Submission (e.g., REACH) ManufacturingProcess Define Manufacturing Process StartingMaterials Identify Starting Materials & Ratios ManufacturingProcess->StartingMaterials AnalyticalMethods Select Analytical Methods (GC-MS, LC-MS/MS) StartingMaterials->AnalyticalMethods QualitativeAnalysis Qualitative Analysis: Identify Constituents AnalyticalMethods->QualitativeAnalysis QuantitativeAnalysis Quantitative Analysis: Determine Composition Range QualitativeAnalysis->QuantitativeAnalysis Variability Assess Batch-to-Batch Variability QuantitativeAnalysis->Variability Dossier Compile IUCLID Dossier Variability->Dossier CompositionData Report Composition (>10% & relevant constituents) Dossier->CompositionData SpectralData Provide Interpreted Spectral Data Dossier->SpectralData Justification Justify as UVCB Dossier->Justification

Caption: Logical workflow for the characterization and regulatory submission of a UVCB substance.

References

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Gas chromatography Troubleshooting methods. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Taylor, T. (2019). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. Retrieved from [Link]

  • Molybdenum Consortium. (n.d.). Guidance for identification and naming of substances under REACH. Retrieved from [Link]

  • LCGC International. (2018, August 13). Optimizing Splitless GC Injections. Retrieved from [Link]

  • European Chemicals Agency. (2013, March 8). EU Court confirms ECHA PBT assessment of substances. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • ResearchGate. (2006). A Rapid Methodology for the Characterization of Dialkyl Tertiary Amine-N-Oxide Metabolites Using Structurally Dependent Dissociation Pathways and Reconstructed Ion Current Chromatograms. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Synthesis and characterisation of some novel β-aminodiketones. Retrieved from [Link]

  • ResearchGate. (2006). Mass spectral studies of N,N-dialkylaminoethanols. Retrieved from [Link]

  • Agilent Technologies. (n.d.). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, October 2). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Labcorp. (2024, January 4). Overcoming challenges in the processes of characterization, assessment, and registration of your UVCB in Europe. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). How to characterise and identify your substance. Retrieved from [Link]

  • ResearchGate. (2010). peaks (m/z) of precursor and product ions used for LC-MS/MS analysis of pharmaceuticals in environmental samples. Retrieved from [Link]

  • ResearchGate. (2019). Precursor and product ions, MSMS conditions, and LC retention time (RT).... Retrieved from [Link]

  • SCIEX. (2021, November 10). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Amines, di-C14-18-alkylmethyl - Substance Details. Retrieved from [Link]

  • PubChem. (n.d.). Amines, (C14-18 and C16-18-unsatd. alkyl)dimethyl. Retrieved from [Link]

  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • European Chemicals Agency. (2025, January 22). ECHA Weekly - 22 January 2025. Retrieved from [Link]

  • Pharmaffiliates. (2023, November 4). Nitrosamine and Impurity Reference Standards: Enabling Precision in Pharmaceutical Analysis. Retrieved from [Link]

  • Chemycal. (2024, December 11). EU Report Identifies Regulatory Gaps for Aliphatic Amines with Ether Substituents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Hindawi. (2012). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 9). Designing a set of reference standards for non-targeted analysis of polymer additives extracted from medical devices. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 30). Spectroscopy of Amines. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Surface Modification Efficiency with Di-C14-18-Alkylmethyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for surface modification utilizing di-C14-18-alkylmethyl amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the experimental outcomes when working with these long-chain aliphatic amines. The inherent hydrophobicity and bulky nature of these molecules present specific hurdles not commonly encountered with shorter-chain amines. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure robust and reproducible surface functionalization.

I. Understanding the Criticality of Di-C14-18-Alkylmethyl Amines

Di-C14-18-alkylmethyl amines are pivotal in a range of applications, from the development of lipid nanoparticle-based drug delivery systems to the creation of biocompatible and functionalized surfaces for medical devices and biosensors.[][2] Their long alkyl chains (typically C14 to C18) impart a significant hydrophobic character, which is instrumental in forming stable, ordered monolayers on various substrates.[3] However, this very property is the primary source of experimental challenges.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise, actionable answers.

Q1: What is the best solvent to dissolve di-C14-18-alkylmethyl amines for surface modification reactions?

A1: Due to their long hydrophobic chains, di-C14-18-alkylmethyl amines are practically insoluble in aqueous solutions.[] The recommended solvents are anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dichloromethane (DCM).[4] For applications requiring co-solvents, a mixture of an organic solvent with a minimal amount of an aqueous buffer can be attempted, but careful optimization is required to prevent precipitation.

Q2: I am observing precipitation of my amine during the reaction. What is causing this and how can I prevent it?

A2: Precipitation, or aggregation, is a common issue stemming from the poor solubility of the long-chain amine in the reaction medium.[5] This can be addressed by:

  • Optimizing the Solvent System: Ensure you are using a suitable anhydrous organic solvent as mentioned above.

  • Controlling Concentration: Work with the lowest effective concentration of the amine to maintain solubility.

  • Adding Surfactants: In some cases, a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) can help to solubilize the amine without interfering with the reaction.[6]

  • Temperature Control: Gently warming the solution might improve solubility, but this must be balanced with the thermal stability of your substrate and other reagents.

Q3: How does the long alkyl chain of di-C14-18-alkylmethyl amines affect the surface modification process?

A3: The long alkyl chains have several effects:

  • Steric Hindrance: The bulky nature of the di-alkyl groups can slow down the reaction rate compared to smaller primary amines by sterically hindering the approach of the amine to the activated surface.[7][8]

  • Monolayer Formation: The long chains promote the formation of ordered, self-assembled monolayers on the surface due to van der Waals interactions between the chains.[3] This leads to a well-defined, hydrophobic surface.[9]

  • Reaction Kinetics: Longer alkyl chains can decrease the degradation rate of the amine, leading to more stable modifications.[10][11]

Q4: What are the most suitable surface activation chemistries for coupling di-C14-18-alkylmethyl amines?

A4: The most common and effective method for coupling amines to carboxylated surfaces is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[12][13] This creates a stable amine-reactive NHS ester intermediate. For challenging couplings, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed.[14][15]

Q5: How can I confirm that the surface has been successfully modified with the di-C14-18-alkylmethyl amine?

A5: A combination of surface characterization techniques is recommended:

  • Contact Angle Goniometry: A significant increase in the water contact angle will indicate a successful hydrophobic modification.[9]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of nitrogen on the surface and provide information about the chemical environment of the atoms.[16]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize changes in surface morphology and roughness.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR can detect the characteristic vibrational modes of the alkyl chains and the newly formed amide bond.

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during surface modification with di-C14-18-alkylmethyl amines.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Surface Modification 1. Inefficient Surface Activation: Hydrolysis of the EDC/NHS activated esters. 2. Amine Aggregation: The amine is not in solution to react. 3. Steric Hindrance: The bulky amine has slow reaction kinetics. 4. Poor Reagent Quality: Deactivated coupling reagents or impure amine.1. Prepare fresh EDC/NHS solution immediately before use. Work in a low-humidity environment. 2. See FAQ Q2. Consider sonicating the amine solution briefly before adding it to the reaction. 3. Increase the reaction time (e.g., overnight). Gently increase the reaction temperature (e.g., to 40°C), if the substrate is stable. Consider using a more powerful coupling reagent like HATU.[17][18] 4. Use fresh, high-purity reagents stored under appropriate conditions (e.g., desiccated at -20°C for coupling reagents).
Inconsistent or Non-Uniform Surface Coverage 1. Uneven Surface Activation: Incomplete or uneven exposure of the surface to the activating solution. 2. Localized Amine Precipitation: Amine aggregates depositing on the surface. 3. Contaminated Surface: The initial substrate surface is not clean.1. Ensure the entire surface is in contact with the activating solution. Gentle agitation during activation can help. 2. Ensure the amine is fully dissolved before introducing it to the surface. Consider filtering the amine solution through a syringe filter. 3. Implement a rigorous cleaning protocol for the substrate before activation (e.g., piranha cleaning for glass/silicon, UV-ozone treatment).
High Background or Non-Specific Binding 1. Excess Unreacted Amine: Physisorbed amine molecules on the surface. 2. Incomplete Quenching: Unreacted active esters remain on the surface.1. Implement a thorough washing protocol after the coupling reaction. Use the same organic solvent used for the reaction, followed by a less polar solvent to remove non-specifically bound hydrophobic molecules. 2. After the amine coupling step, quench any remaining active esters with a blocking solution (e.g., 1 M ethanolamine or a solution of a small, highly soluble amine).

IV. Experimental Protocols

Protocol 1: Surface Carboxylation (Example for a Hydroxylated Surface)

This protocol describes a general method to introduce carboxylic acid groups on a surface, which is a prerequisite for EDC/NHS coupling of amines.

  • Surface Cleaning: Thoroughly clean the substrate (e.g., glass or silicon) using a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION IS ADVISED.

  • Silanization: Immerse the cleaned and dried substrate in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 1 hour at room temperature.

  • Washing: Rinse the substrate sequentially with toluene, ethanol, and deionized water.

  • Curing: Cure the substrate in an oven at 110°C for 30 minutes.

  • Carboxylation: Immerse the APTES-modified substrate in a solution of succinic anhydride (0.5 M) in anhydrous DMF for 24 hours at room temperature.

  • Final Washing: Rinse the substrate with DMF, ethanol, and deionized water, then dry under a stream of nitrogen.

Protocol 2: EDC/NHS Coupling of Di-C14-18-Alkylmethyl Amine

This protocol details the steps for covalently attaching the long-chain amine to a carboxylated surface.

  • Reagent Preparation:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in anhydrous DMF.

    • Prepare a solution of di-C14-18-alkylmethyl amine (e.g., 10-50 mM) in anhydrous DMF. Ensure it is fully dissolved.

  • Surface Activation:

    • Immerse the carboxylated substrate in the EDC/NHS solution for 30 minutes at room temperature.

  • Washing:

    • Briefly rinse the activated substrate with anhydrous DMF to remove excess EDC/NHS.

  • Amine Coupling:

    • Immediately immerse the activated substrate in the di-C14-18-alkylmethyl amine solution.

    • Allow the reaction to proceed for 2-12 hours at room temperature. The optimal time may need to be determined experimentally.

  • Washing:

    • Rinse the substrate thoroughly with DMF to remove unreacted amine.

    • Follow with a rinse in a less polar solvent like DCM or chloroform to remove non-specifically adsorbed amine.

  • Quenching (Optional but Recommended):

    • Immerse the substrate in a blocking solution (e.g., 1 M ethanolamine in DMF) for 30 minutes to deactivate any remaining NHS esters.

  • Final Washing and Drying:

    • Rinse the substrate with DMF, followed by ethanol and deionized water.

    • Dry the surface under a stream of nitrogen.

V. Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for success.

Surface_Modification_Workflow cluster_prep Substrate Preparation cluster_coupling Amine Coupling Reaction cluster_post Post-Reaction Processing Clean Substrate Cleaning Carboxyl Surface Carboxylation Clean->Carboxyl e.g., APTES + Succinic Anhydride Activate Activation with EDC/NHS Carboxyl->Activate Couple Coupling with di-C14-18-Alkylmethyl Amine Activate->Couple Wash1 Rinse with Organic Solvent Couple->Wash1 Quench Quenching (Optional) Wash1->Quench Wash2 Final Washing Quench->Wash2 Dry Drying Wash2->Dry Characterize Surface Characterization Dry->Characterize

Caption: Workflow for surface modification with di-C14-18-alkylmethyl amines.

VI. Key Chemical Principles

The core of the surface modification process is the amide bond formation, facilitated by EDC/NHS chemistry.

EDC_NHS_Mechanism Carboxyl Surface-COOH OAcyl O-Acylisourea Intermediate (unstable) Carboxyl:e->OAcyl:w Activation EDC + EDC NHS + NHS NHSEster NHS Ester (amine-reactive) Amide Stable Amide Bond Surface-CO-NH-R NHSEster:e->Amide:w Coupling Amine + R-NH2 (di-C14-18-alkylmethyl amine) OAcyllabel OAcyllabel:e->NHSEster:w Stabilization

Caption: EDC/NHS coupling mechanism for amide bond formation.

By understanding the principles outlined in this guide and systematically addressing the challenges associated with the unique properties of di-C14-18-alkylmethyl amines, researchers can significantly enhance the efficiency and reproducibility of their surface modification experiments.

VII. References

Sources

purification techniques for research-grade di-C14-18-alkylmethyl amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of research-grade di-C14-18-alkylmethyl amines. These long-chain tertiary amines are critical intermediates in various fields, but their unique physical properties—high boiling points, waxy or oily nature, and basicity—present significant purification challenges.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines theoretical explanations with practical, field-proven protocols to help you achieve the desired purity for your research and development needs.

Troubleshooting Guide: Common Purification Issues & Solutions

Researchers often face specific hurdles when purifying long-chain amines. This section addresses the most frequent issues in a problem-and-solution format.

Problem 1: Final Product Purity is Low After Synthesis

You've completed the synthesis, but analytical results (GC, NMR) show significant impurities.

  • Possible Cause A: Unreacted Precursors

    • Why it Happens: The primary or secondary amines used as starting materials are often less sterically hindered and may have different solubility profiles than the desired tertiary amine product. Incomplete reactions are common, leaving these precursors in your crude mixture.

    • Solution: Acid-Base Liquid-Liquid Extraction. This is often the most effective first-pass purification step. By dissolving the crude product in a water-immiscible organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the more basic primary and secondary amines are protonated and preferentially partition into the aqueous phase. The less basic tertiary amine remains in the organic layer. Subsequent washing with a base (e.g., NaHCO3 solution) and water will remove residual acid. This method, however, may not be efficient if the basicity of the amines is very similar.[1]

  • Possible Cause B: Reaction By-products

    • Why it Happens: Side reactions can generate by-products such as N-oxides from air oxidation or smaller amine fragments from degradation. These impurities often have polarities close to the target compound, making simple extraction ineffective.

    • Solution: Adsorbent-Based Chromatography. Passing the crude material through a column of an appropriate adsorbent can effectively remove these impurities. Acidic aluminum oxide is particularly effective for removing secondary amines from tertiary amines.[2][3] The process involves dissolving the impure amine in an organic solvent and passing it over the adsorbent, which retains the more polar or reactive impurities.[2]

Problem 2: Poor Performance During Column Chromatography

You're attempting purification by flash chromatography, but are experiencing issues like severe peak tailing, poor separation, or product loss on the column.

  • Why it Happens: The basic nitrogen atom of the amine strongly and often irreversibly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This acid-base interaction leads to the classic symptoms of peak tailing and product streaking across many fractions.

  • Solution A: Modify the Mobile Phase.

    • The Causality: Adding a small amount of a competing, volatile base to the mobile phase, such as triethylamine (TEA) or n-propylamine (typically 0.1-1%), can neutralize the active sites on the silica.[4][5] The competing base interacts with the silanol groups, preventing the target amine from binding too strongly and allowing it to elute with a much-improved peak shape.[4]

  • Solution B: Use a Deactivated Stationary Phase.

    • The Causality: To avoid strong acid-base interactions altogether, using a different stationary phase is a robust solution. Amine-functionalized silica (KP-NH) or alumina are excellent alternatives that mask the acidic sites and provide a more inert surface for the separation of basic compounds.[4]

G start Start: Crude Amine Mixture check_tailing Run scout column on standard silica. Observe peak shape. start->check_tailing tailing_yes Severe Tailing or No Elution check_tailing->tailing_yes Yes tailing_no Good Peak Shape check_tailing->tailing_no No add_tea Add 0.5% Triethylamine (TEA) to mobile phase. tailing_yes->add_tea optimize Optimize Gradient tailing_no->optimize check_tea Re-run scout column. Improved peak shape? add_tea->check_tea tea_yes Yes check_tea->tea_yes Yes tea_no No / Still Poor check_tea->tea_no No tea_yes->optimize use_nh_silica Switch to Amine-Functionalized Silica (KP-NH) or Alumina. tea_no->use_nh_silica use_nh_silica->optimize end Purified Product optimize->end

Caption: Decision tree for amine purification on silica gel.

Problem 3: Product is Degrading During Distillation

You are attempting to purify by distillation, but the product is turning dark, or the yield is very low, suggesting thermal degradation.

  • Why it Happens: Di-C14-18-alkylmethyl amines have very high boiling points at atmospheric pressure. The temperatures required for distillation can cause decomposition, especially if oxygen is present. The production of MEA, DEA, and TEA, for instance, requires vacuum distillation to prevent product degradation and poor color quality.[6]

  • Solution: Vacuum Distillation.

    • The Causality: Lowering the pressure significantly lowers the boiling point of a compound. By performing the distillation under vacuum, you can achieve vaporization at a much lower temperature, thereby avoiding thermal degradation. For best results, the system should be purged with an inert gas like nitrogen or argon before heating to remove oxygen. Distilling from a basic drying agent like KOH can also help remove acidic impurities that might catalyze degradation.

Problem 4: Recrystallization Fails or Yields an Oil

You are attempting to purify by recrystallization, but the compound either won't solidify or "oils out" of solution.

  • Why it Happens: Long alkyl chains disrupt efficient crystal lattice packing, making these compounds difficult to crystallize from common organic solvents.[7] Their low melting points and tendency to be waxy solids or oils at room temperature further complicate this process.

  • Solution A: Convert to a Salt.

    • The Causality: A common strategy for purifying stubborn amines is to convert them into a salt, such as a hydrochloride salt.[7][8] This is done by dissolving the amine in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of HCl (e.g., HCl in ether). The resulting ammonium salt is typically a well-defined, crystalline solid with a much higher melting point and different solubility profile, making it easier to recrystallize. After purification, the pure salt can be neutralized with a base to regenerate the free amine.[1]

  • Solution B: Systematic Solvent Screening.

    • The Causality: Finding the right solvent is key. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[9] For long-chain amines, which are largely non-polar, you may need to use mixed solvent systems (e.g., acetone/hexane, ethyl acetate/heptane). The process involves dissolving the compound in a minimal amount of the "good" solvent (in which it is more soluble) at high temperature, then slowly adding the "poor" solvent (the anti-solvent) until turbidity appears. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for assessing the purity of my di-C14-18-alkylmethyl amine?

A: A combination of techniques is ideal. Gas Chromatography with a Flame Ionization Detector (GC-FID) is excellent for detecting volatile impurities and quantifying the main component.[10][11] For non-volatile impurities or to confirm structure, Quantitative NMR (qNMR) is a powerful primary method that can determine absolute purity without needing a specific reference standard.[10] Acid-base titration can also provide a direct and accurate measure of the total amine content.[10][12]

Q2: How should I store my high-purity long-chain amines?

A: These amines should be stored in tightly sealed containers made of compatible materials (e.g., amber glass or HDPE) under an inert atmosphere (nitrogen or argon) to prevent oxidation and absorption of atmospheric CO2.[13][14] Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible substances like strong acids or oxidizers.[13][14][15]

Q3: What are the key considerations when scaling up my purification process?

A: When scaling up chromatography, the goal is to increase the column diameter while keeping the bed height and linear flow rate constant to maintain the same residence time.[16] Ensure that the resin or adsorbent used at the lab scale is available in larger quantities and is economically viable.[16] For distillation, heat transfer dynamics change significantly at a larger scale, so careful optimization of heating rates and vacuum efficiency is critical. Be aware that hardware limitations, such as column pressure ratings, can become a factor at scale.[17]

Q4: What are the most critical safety precautions when handling these amines?

A: Always work in a well-ventilated area or a fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][18][19] Review the Material Safety Data Sheet (MSDS) before use.[15] Have an emergency plan for spills or exposure.[13][18] Tertiary amines can be corrosive and cause skin and eye irritation.[20]

Experimental Protocols
Protocol 1: Flash Chromatography with a Modified Mobile Phase

This protocol is for purifying a tertiary amine that shows peak tailing on standard silica.

  • Slurry Preparation: Dry-load the crude amine onto a small amount of silica gel.

  • Column Packing: Pack a glass column with standard flash-grade silica gel using the initial mobile phase.

  • Mobile Phase Preparation: Prepare the eluent. A typical starting point for these non-polar amines is a gradient of ethyl acetate in hexanes (e.g., 0% to 20%). Add 0.5% (v/v) triethylamine to both solvents.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the gradient, collecting fractions and monitoring by TLC or LC-MS.

  • Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be easily removed.

Protocol 2: Purification via Salt Recrystallization

This protocol is useful when the free amine is an oil or difficult to crystallize.

  • Dissolution: Dissolve the crude amine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether.

  • Salt Formation: While stirring, slowly add a solution of 2M HCl in diethyl ether (1.05 eq). A precipitate (the hydrochloride salt) should form immediately.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., isopropanol or an ethanol/ether mixture). Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collection: Collect the pure crystals by vacuum filtration and dry them under vacuum.

  • Regeneration of Free Amine: Dissolve the purified salt in water and add it to a separatory funnel. Add an equal volume of an organic solvent (e.g., ethyl acetate). Slowly add 1M NaOH solution until the aqueous layer is basic (pH > 10).

  • Extraction: Shake the funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Final Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the pure free amine.

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleBest For RemovingLimitations
Acid-Base Extraction Differential partitioning based on basicityPrimary/secondary amines, acidic impuritiesIneffective for impurities with similar pKa
Vacuum Distillation Separation based on boiling point under reduced pressureLower/higher boiling impurities, non-volatile saltsRisk of thermal degradation if not optimized; ineffective for azeotropes
Chromatography Differential adsorption onto a stationary phaseImpurities with different polarity (by-products, oxides)Can be costly and time-consuming to scale; requires careful method development for amines
Salt Recrystallization Purification of a solid crystalline derivativeTrapped solvents and impurities not incorporated into the crystal latticeRequires the amine to form a stable, crystalline salt; adds extra steps

Table 2: Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedStrengthsCommon Issues
GC-FID Purity (area %), detection of volatile impuritiesHigh resolution, quantitative, robustRequires derivatization for some amines; thermal degradation in injector[10]
HPLC-UV/MS Purity (area %), detection of non-volatile impuritiesVersatile, can be coupled to MS for identificationAmine may require derivatization for UV detection; peak tailing issues[21]
qNMR Absolute purity (mol %), structural confirmationPrimary method, no reference standard neededLower sensitivity, requires pure internal standard, complex spectra[10]
Titration Total base contentSimple, accurate, inexpensiveNon-specific (titrates all basic species), not suitable for complex mixtures[10][12]
References
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. [Link]

  • Google Patents. US4255356A - Purification of tertiary amines using an adsorbent.
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]

  • Google Patents. EP3672935A1 - Process for purifying long chain amino acids.
  • American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. [Link]

  • Google Patents.
  • Scribd. Troubleshooting of Amine Regn. [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. [Link]

  • Google Patents.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?[Link]

  • Bio-Link. Risks and Control Strategies of Scale-up in Purification Process. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Koch-Glitsch. Amine Production. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Bio-Rad. Considerations for Scaling Up Purification Processes. [Link]

  • Google Patents.
  • Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine. [Link]

  • Google Patents.
  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]

  • ResearchGate. Distillation and concentration process design for removal of heat stable salts in amine solution. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • PubChem - NIH. Amines, (C14-18 and C16-18-unsatd. alkyl)dimethyl. [Link]

  • Zhonghai Chemical. What are the precautions for using alkylamines?[Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Unknown Source. Recrystallization and Crystallization. [Link]

  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

Sources

Validation & Comparative

A Comparative Guide to Di-C14-18-Alkylmethyl Amines and Quaternary Ammonium Surfactants for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug delivery and formulation, cationic surfactants play a pivotal role, particularly in the delivery of nucleic acids and as antimicrobial agents. This guide provides an in-depth technical comparison of two classes of cationic surfactants: di-C14-18-alkylmethyl amines (tertiary amines) and quaternary ammonium surfactants. By examining their chemical structures, mechanisms of action, and performance data in key applications, this document aims to equip researchers with the knowledge to make informed decisions in their formulation development.

Fundamental Structural and Physicochemical Differences

The core distinction between di-C14-18-alkylmethyl amines and quaternary ammonium surfactants lies in the nature of their cationic head group. This fundamental difference dictates their physicochemical properties and, consequently, their biological activity.

Di-C14-18-Alkylmethyl Amines belong to the class of tertiary amines. Their structure consists of a nitrogen atom bonded to three alkyl groups: two long alkyl chains (ranging from 14 to 18 carbons) and one methyl group. The nitrogen atom in a tertiary amine carries a lone pair of electrons and is weakly basic. Its positive charge is pH-dependent; in acidic environments, the amine group can be protonated to form a cationic species.[1] This pH-sensitivity is a critical feature for certain advanced drug delivery applications.

Quaternary Ammonium Surfactants (QACs or Quats) , in contrast, possess a permanently cationic head group.[2] The nitrogen atom is bonded to four alkyl or aryl groups, resulting in a permanent positive charge regardless of the solution's pH.[2] This constant positive charge is a defining characteristic of QACs and has significant implications for their interactions with biological membranes and their overall performance profile.

Below is a diagram illustrating the structural difference between a representative di-C14-18-alkylmethyl amine and a common quaternary ammonium surfactant.

G cluster_0 Di-C14-18-Alkylmethyl Amine (Tertiary Amine) cluster_1 Quaternary Ammonium Surfactant a Nitrogen (N) b Long Alkyl Chain (C14-18) a->b c Long Alkyl Chain (C14-18) a->c d Methyl Group (CH3) a->d e Nitrogen (N+) Permanently Cationic f Alkyl/Aryl Group 1 e->f g Alkyl/Aryl Group 2 e->g h Alkyl/Aryl Group 3 e->h i Alkyl/Aryl Group 4 e->i

Figure 1: Structural comparison of a tertiary amine and a quaternary ammonium surfactant.

A summary of the key physicochemical properties is presented in the table below.

PropertyDi-C14-18-Alkylmethyl Amines (Tertiary Amines)Quaternary Ammonium Surfactants (QACs)
Cationic Nature pH-dependent (protonated at lower pH)Permanent positive charge
pKa Typically in the range of physiological relevanceNot applicable
Biocompatibility Generally considered to have lower cytotoxicity than QACsCytotoxicity is a significant consideration, often correlated with alkyl chain length
Applications pH-responsive drug delivery, gene therapy (as ionizable lipids)Disinfectants, antiseptics, gene delivery (e.g., DOTAP), fabric softeners

Performance in Drug Delivery and Gene Transfection

The structural differences between these two classes of surfactants directly impact their performance in drug and gene delivery systems, particularly in the context of lipid nanoparticles (LNPs).

Mechanism of Action in Gene Delivery

Cationic lipids are essential for encapsulating negatively charged nucleic acids (like mRNA and siRNA) into LNPs and facilitating their entry into cells.[3][4] The overall workflow for cationic lipid-mediated transfection is depicted below.

G start Start: Mix Cationic Lipid with Nucleic Acid complex Formation of Lipid-Nucleic Acid Complex start->complex Electrostatic Interaction cell Interaction with Cell Membrane complex->cell endocytosis Endocytosis cell->endocytosis endosome Entrapment in Endosome endocytosis->endosome escape Endosomal Escape endosome->escape pH drop release Release of Nucleic Acid into Cytoplasm escape->release expression Gene Expression or Silencing release->expression

Figure 2: General workflow of cationic lipid-mediated nucleic acid delivery.

Di-C14-18-Alkylmethyl Amines (as "Ionizable" Lipids): The pH-sensitivity of tertiary amines is highly advantageous for gene delivery.[1] At a lower formulation pH, the amine is protonated and can efficiently complex with nucleic acids.[] Once the LNP is endocytosed by a cell, the endosome matures and its internal pH drops.[1] This acidic environment ensures the tertiary amine remains protonated, which is thought to promote the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[1] At physiological pH (around 7.4), these lipids are relatively neutral, which can reduce their interaction with cell membranes and blood components, potentially leading to lower toxicity and longer circulation times.[]

Quaternary Ammonium Surfactants: QACs, with their permanent positive charge, can also effectively condense nucleic acids.[3] However, their constant cationic nature can lead to higher cytotoxicity.[6][7] The strong positive charge can disrupt cell membranes indiscriminately, leading to cell death.[6][7] While effective for in vitro transfection, this inherent toxicity can be a limitation for in vivo applications.[3]

Comparative Transfection Efficiency

For QACs, compounds like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) are well-established transfection reagents. The efficiency of QACs is influenced by factors such as the length of the alkyl chains and the nature of the head group.[10]

Experimental Protocol: In Vitro Transfection Efficiency Assay

The following is a general protocol for assessing the transfection efficiency of a cationic lipid formulation using a reporter gene (e.g., Green Fluorescent Protein - GFP).

  • Cell Seeding: Plate cells (e.g., HEK293 or HeLa) in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • Dilute the cationic lipid formulation in a serum-free medium.

    • In a separate tube, dilute the plasmid DNA (encoding GFP) in the same serum-free medium.

    • Combine the diluted lipid and DNA solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipid-DNA complexes (lipoplexes).

  • Transfection:

    • Remove the growth medium from the cells and wash with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

    • After incubation, add complete growth medium.

  • Analysis:

    • After 24-48 hours, assess GFP expression using fluorescence microscopy or quantify the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.[11]

Antimicrobial Performance

Both tertiary amines and QACs exhibit antimicrobial properties, but their mechanisms and efficacy can differ.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for both classes of compounds involves the disruption of the microbial cell membrane.[12] The positively charged head group interacts with the negatively charged components of the bacterial cell wall and membrane, while the hydrophobic alkyl chains penetrate the lipid bilayer, leading to leakage of cellular contents and cell death.[12]

Quaternary Ammonium Surfactants are widely used as disinfectants and antiseptics due to their broad-spectrum antimicrobial activity. Their permanent positive charge ensures a strong and persistent interaction with microbial surfaces.

While less commonly used as primary antimicrobial agents compared to QACs, tertiary amines and their derivatives also possess antimicrobial activity.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of both tertiary amines and QACs is significantly influenced by the length of their alkyl chains. Generally, there is an optimal chain length for maximum activity, often between C12 and C16.

Specific minimum inhibitory concentration (MIC) data for di-C14-18-alkylmethyl amines against a range of microorganisms is not well-documented in publicly available literature. For QACs, a wealth of data exists. The table below provides representative MIC values for a common QAC, benzalkonium chloride, to illustrate its efficacy.

MicroorganismBenzalkonium Chloride MIC (µg/mL)
Staphylococcus aureus1 - 10
Escherichia coli10 - 50
Pseudomonas aeruginosa20 - 200
Candida albicans5 - 50

Note: These values are illustrative and can vary depending on the specific strain and testing conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antimicrobial agent can be determined using the broth microdilution method.

  • Preparation of Inoculum: Grow a pure culture of the test microorganism in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the surfactant in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[13]

Cytotoxicity and Safety Considerations

A critical aspect of any compound intended for biomedical applications is its safety profile.

Quaternary Ammonium Surfactants: The cytotoxicity of QACs is a well-documented concern.[6][7] Their permanent positive charge can lead to non-specific membrane disruption in mammalian cells, similar to their effect on microbes.[6] The cytotoxicity of QACs is often correlated with the length of their alkyl chains, with longer chains generally being more toxic.[6] Studies have shown that the headgroup structure also plays a significant role in determining cytotoxicity, with quaternary ammonium headgroups being more toxic than some other cationic headgroups.[6][7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa, HepG2) at a predetermined density and allow the cells to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the surfactant for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[11]

Conclusion and Future Perspectives

The choice between di-C14-18-alkylmethyl amines and quaternary ammonium surfactants for drug development applications is a nuanced one, driven by the specific requirements of the formulation.

Di-C14-18-alkylmethyl amines , as tertiary amines, offer the significant advantage of pH-sensitivity. This property makes them highly promising as "ionizable" lipids for the delivery of nucleic acids, potentially offering a better safety profile and improved endosomal escape compared to permanently charged QACs. However, the lack of extensive, publicly available performance data for this specific class of compounds necessitates further experimental evaluation to fully understand their potential.

Quaternary ammonium surfactants are well-characterized compounds with a long history of use as antimicrobial agents and in various industrial applications. In the context of drug delivery, certain QACs have proven to be effective transfection reagents. However, their inherent cytotoxicity remains a key challenge that must be carefully managed, particularly for in vivo applications.

Future research should focus on direct, head-to-head comparisons of these two classes of surfactants in standardized in vitro and in vivo models. Such studies would provide the much-needed quantitative data to guide the rational design of next-generation delivery systems with enhanced efficacy and improved safety profiles.

References

Click to expand

Sources

A Guide to Ligand Selection in Nanoparticle Synthesis: Oleylamine vs. di-C14-18-Alkylmethyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of nanoparticle engineering, the choice of surface ligand is as critical as the selection of precursors or reaction temperature. These molecules dictate the final size, shape, monodispersity, and colloidal stability of the nanoparticles, thereby defining their suitability for advanced applications in drug delivery, catalysis, and diagnostics. Among the vast library of available ligands, long-chain alkylamines are workhorses of wet-chemical synthesis.

This guide provides an in-depth comparison of two prominent types of alkylamine ligands: the ubiquitous primary amine, Oleylamine (OAm) , and the sterically demanding tertiary amine class, di-C14-18-alkylmethyl amines . We will explore their distinct physicochemical properties, mechanisms of action, and resulting impact on nanoparticle characteristics, supported by experimental evidence and detailed protocols.

The Molecular Distinction: Structure and Functionality

The fundamental difference between these two ligands lies in the structure of the nitrogen-containing headgroup, which directly influences their behavior in a reaction vessel.

Oleylamine (OAm) is a primary amine with an 18-carbon chain containing a single cis-double bond. Its simple -NH₂ group makes it highly versatile. OAm is well-documented to function not just as a surface-capping ligand but also as a solvent, a reducing agent for metal precursors, and a complexing agent that can form metastable secondary precursors.[1][2] This multi-faceted nature simplifies many synthetic procedures, as a single reagent can fulfill several roles.[3][4]

di-C14-18-Alkylmethyl Amines are tertiary amines. They feature a nitrogen atom bonded to two long alkyl chains (ranging from 14 to 18 carbons) and one methyl group. This structure presents a significantly larger steric profile compared to OAm. The lone pair of electrons on the nitrogen is less accessible, and the molecule lacks the reactive N-H protons of a primary amine. Consequently, its function is almost exclusively as a steric stabilizing ligand, with minimal to no reducing capabilities.[5][6]

Mechanism of Nanoparticle Stabilization: A Steric Tale

The primary role of a capping agent is to dynamically adsorb to the surface of a growing nanoparticle, preventing uncontrolled growth and aggregation through steric hindrance.[7][8] The structural differences between OAm and di-C14-18-alkylmethyl amines lead to distinct stabilization mechanisms and efficiencies.

The long alkyl chains of both amine types provide a hydrophobic barrier that ensures colloidal stability in nonpolar solvents.[9][10] However, the larger footprint of the tertiary amine headgroup in di-C14-18-alkylmethyl amines creates a more effective steric shield. This enhanced steric repulsion can more effectively limit the diffusion of monomers to the nanoparticle surface, offering finer control over the final particle size.

G cluster_0 Nanoparticle Core cluster_1 Ligand Shell Core NP Surface OAm Oleylamine (Primary Amine) OAm->Core Moderate Steric Hindrance -NH₂ Binding TertiaryAmine di-C14-18-alkylmethyl amine (Tertiary Amine) TertiaryAmine->Core High Steric Hindrance -N(R)₂CH₃ Binding

Caption: Comparative binding of Oleylamine and a tertiary amine to a nanoparticle surface, illustrating the difference in steric bulk.

Comparative Performance in Nanoparticle Synthesis

The choice between a primary and a tertiary amine ligand has profound consequences for the outcome of a synthesis. While direct comparative studies for di-C14-18-alkylmethyl amines are not as common as for the widely used OAm, we can infer performance based on established principles of nanoparticle growth kinetics and studies on similar long-chain amines.[5][11]

ParameterOleylamine (Primary Amine)di-C14-18-Alkylmethyl Amines (Tertiary Amine)Rationale & Causality
Particle Size Typically larger, size tuned by precursor:ligand ratio and temperature.[12]Generally smaller and more uniform.[5]The greater steric hindrance of the tertiary amine more effectively quenches particle growth after nucleation, leading to smaller final sizes.[6]
Monodispersity Good, but can be challenging to achieve very narrow distributions.Potentially higher, with narrower size distributions.Stronger binding and steric blocking by the tertiary amine can lead to a more defined growth phase, separating nucleation and growth more distinctly.[11]
Shape Control Versatile; can stabilize different facets via amine or alkene group binding to yield spheres, cubes, etc.[13]Primarily yields spherical particles.The bulky nature of the tertiary amine may lead to less selective binding to specific crystal facets compared to the more versatile OAm, favoring the formation of thermodynamically stable spherical morphologies.
Reaction Role Capping agent, solvent, reducing agent, complexing agent.[1][3]Primarily a steric capping agent.The tertiary amine lacks the N-H protons and has a sterically hindered nitrogen, limiting its ability to act as a reducing or complexing agent.
Colloidal Stability Good.Excellent.The presence of two long alkyl chains per molecule can create a denser, more robust ligand shell, providing superior long-term protection against aggregation.[9]

Experimental Protocols: Synthesis of Iron Oxide Nanoparticles

To illustrate the practical implications of ligand choice, we provide two representative protocols for the synthesis of magnetite (Fe₃O₄) nanoparticles via the thermal decomposition of an iron precursor.

Protocol 1: Oleylamine-Mediated Synthesis of ~10 nm Fe₃O₄ Nanoparticles

This protocol adapts a well-established method where oleylamine acts as both a reducing agent and a stabilizer.[4]

Materials:

  • Iron(III) acetylacetonate [Fe(acac)₃]

  • Oleylamine (OAm)

  • Benzyl ether

  • Ethanol (for precipitation)

  • Hexane or Toluene (for dispersion)

  • Three-neck flask, condenser, heating mantle, thermocouple, Schlenk line

Procedure:

  • Preparation: In a 100 mL three-neck flask, combine Fe(acac)₃ (3 mmol), 15 mL of benzyl ether, and 15 mL of oleylamine.

  • Degassing: Equip the flask with a condenser and thermocouple. Place it under a nitrogen (N₂) atmosphere using a Schlenk line. Heat the mixture to 110 °C for 60 minutes with magnetic stirring to remove water and dissolved oxygen.

  • Nucleation & Growth: Rapidly heat the solution to 300 °C (at a rate of ~20 °C/min). A color change to black indicates nanoparticle formation. Maintain the temperature at 300 °C for 60 minutes. The causality here is that high temperature facilitates both the decomposition of the Fe(acac)₃ precursor and the reduction of Fe³⁺ by oleylamine.

  • Cooling & Purification: After 60 minutes, remove the heating mantle and allow the solution to cool to room temperature.

  • Precipitation: Add 50 mL of ethanol to the cooled solution to precipitate the nanoparticles.

  • Isolation: Centrifuge the mixture to pellet the Fe₃O₄ nanoparticles. Discard the supernatant.

  • Washing: Re-disperse the pellet in a small amount of hexane and precipitate again with ethanol. Repeat this washing step twice to remove excess ligands and byproducts.

  • Final Dispersion: Disperse the final washed pellet in a nonpolar solvent like hexane or toluene for storage.

Protocol 2: di-C14-18-Alkylmethyl Amine-Capped Fe₃O₄ Nanoparticle Synthesis

This protocol is a logical adaptation for a purely stabilizing ligand, requiring the addition of a separate reducing agent.

Materials:

  • Iron(III) acetylacetonate [Fe(acac)₃]

  • di-C14-18-Alkylmethyl amine

  • 1,2-hexadecanediol (HDD) or another suitable reducing agent

  • 1-Octadecene (ODE) or another high-boiling point solvent

  • Ethanol & Hexane/Toluene

Procedure:

  • Preparation: In a 100 mL three-neck flask, combine Fe(acac)₃ (3 mmol), 1,2-hexadecanediol (6 mmol), 20 mL of 1-octadecene, and 4-6 mmol of di-C14-18-alkylmethyl amine . The key difference is the inclusion of HDD as the primary reducing agent, as the tertiary amine is not effective in this role.

  • Degassing: Following the same procedure as Protocol 1, heat the mixture under N₂ to 110 °C for 60 minutes.

  • Nucleation & Growth: Heat the solution to 250-280 °C and maintain for 60-90 minutes. The optimal temperature may be lower than in Protocol 1, as it is dictated by the decomposition of the precursor in the presence of HDD, not the reducing activity of the amine. The tertiary amine's strong capping effect will control growth.

  • Cooling & Purification: Follow steps 4-8 from Protocol 1 for cooling, precipitation, and washing.

Comparative Workflow Diagram

G Start Precursor Mix: Fe(acac)₃ + Solvent PathA_Ligand Add Oleylamine (Ligand + Reductant) Start->PathA_Ligand PathB_Ligand Add di-C14-18-alkylmethyl amine (Ligand) + 1,2-Hexadecanediol (Reductant) Start->PathB_Ligand PathA_Degas Degas at 110°C PathA_Ligand->PathA_Degas PathA_React React at ~300°C PathA_Degas->PathA_React PathA_End ~10 nm Fe₃O₄ NPs PathA_React->PathA_End PathB_Degas Degas at 110°C PathB_Ligand->PathB_Degas PathB_React React at ~265°C PathB_Degas->PathB_React PathB_End <10 nm Fe₃O₄ NPs (Potentially smaller & more uniform) PathB_React->PathB_End

Caption: A comparative workflow for Fe₃O₄ nanoparticle synthesis using the two different amine ligands.

Conclusion and Outlook

The choice between oleylamine and a di-C14-18-alkylmethyl amine is a strategic decision based on the desired outcome of the nanoparticle synthesis.

  • Oleylamine remains an exceptionally versatile and cost-effective option, ideal for syntheses where its multiple functions as a ligand, solvent, and reducing agent can be leveraged to simplify protocols. It is a robust choice for producing a wide array of nanoparticle types.[14][15][16]

  • di-C14-18-Alkylmethyl Amines represent a more specialized tool. Their superior steric hindrance makes them the preferred choice when the primary goal is to achieve very small, highly monodisperse nanoparticles. While this requires the inclusion of a separate reducing agent and potentially more optimization, the resulting control over particle size can be invaluable for applications sensitive to quantum confinement effects or requiring precise uniformity for self-assembly or drug loading.

Ultimately, understanding the fundamental chemical differences between these ligands empowers researchers to move beyond simply following a recipe. It allows for the rational design of synthetic protocols tailored to produce nanoparticles with the exact physical and chemical properties required for the next generation of nanotechnological innovations.

References

  • Mourdikoudis, S., & Liz-Marzán, L. M. (2020). Oleylamine in Nanoparticle Synthesis. Taylor & Francis eBooks. [Link]

  • Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 172. [Link]

  • Zhang, H., & Wang, D. (2014). Synthesis of Magnetic Mno, Co and Ni Nanoparticle by Oleylamie and Oleic Acid. ResearchGate. [Link]

  • Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in Nanoparticle Synthesis. Chemistry of Materials, 25(9), 1465–1476. [Link]

  • Bai, H., et al. (2012). Size controlled synthesis of monodisperse PbTe quantum dots: using oleylamine as the capping ligand. Journal of Materials Chemistry, 22(44), 23536-23544. [Link]

  • Xu, Z., et al. (2009). Oleylamine as Both Reducing Agent and Stabilizer in a Facile Synthesis of Magnetite Nanoparticles. Chemistry of Materials, 21(9), 1778–1780. [Link]

  • Bai, H., et al. (2012). Size controlled synthesis of monodisperse PbTe quantum dots: Using oleylamine as the capping ligand. ResearchGate. [Link]

  • Mourdikoudis, S., & Liz-Marzán, L. M. (2021). Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles. Nanoscale Horizons, 6(5), 369-380. [Link]

  • Zhang, H., & Wang, D. (2014). MnO, Co and Ni Nanoparticle Synthesis by Oleylamie and Oleic Acid. Conference Paper. [Link]

  • Singh, J., et al. (2021). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. International Journal of Molecular Sciences, 22(21), 11838. [Link]

  • Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in Nanoparticle Synthesis. ResearchGate. [Link]

  • López-Marzo, A. M., et al. (2020). Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies. Nanoscale, 12(35), 18276-18287. [Link]

  • Zaleska-Medynska, A., et al. (2014). Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene. Langmuir, 30(24), 7271–7279. [Link]

  • Zaleska-Medynska, A., et al. (2014). Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene. The Schreiber Group. [Link]

  • Jana, S., et al. (2014). Oleylamine as a reducing agent in syntheses of magic-size clusters and monodisperse quantum dots: optical and photoconductivity studies. RSC Advances, 4(50), 26316-26323. [Link]

  • Xu, Z., et al. (2009). Oleylamine as Both Reducing Agent and Stabilizer in a Facile Synthesis of Magnetite Nanoparticles. Chemistry of Materials, 21(9), 1778-1780. [Link]

  • Bera, A., et al. (2023). Influence of van der Waals Interactions between the Alkyl Chains of Surface Ligands on the Size and Size Distribution of Nanocrystals Prepared by the Digestive Ripening Process. Langmuir, 39(49), 17937–17946. [Link]

  • Felix, J. F., et al. (2017). Effect of Alkyl Chain Length of Amines on the Micro-structural and Magnetic Properties of Stabilized Ni-NiO Nanoparticles. ResearchGate. [Link]

  • Park, J., et al. (2011). Synthesis of Air-stable PbSe Quantum Dots Using PbCl2-oleylamine System. ResearchGate. [Link]

  • Shinde, P. V., et al. (2022). Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach. Molecules, 27(22), 7808. [Link]

Sources

A Comparative Guide to Long-Chain Amines as Surface Modifying Agents for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the surface modification of nanocarriers is a critical determinant of therapeutic efficacy. The interface between a nanoparticle and the biological environment governs its stability, circulation time, cellular uptake, and ultimately, its ability to deliver a drug payload to the target site. Among the various classes of surface modifying agents, long-chain amines have emerged as versatile and potent tools for tailoring the physicochemical properties of drug delivery systems.[1][2][3]

This guide provides an in-depth comparative analysis of common long-chain amines used in the surface modification of nanoparticles, such as liposomes and polymeric nanoparticles. By examining their structural and functional differences, this document aims to equip researchers with the knowledge to make informed decisions in the design and optimization of advanced drug delivery platforms.

The Role of Long-Chain Amines in Surface Modification

Long-chain amines are amphiphilic molecules characterized by a polar amine head group and a nonpolar, long alkyl chain.[2] This unique structure allows them to anchor to the surface of nanoparticles, with the alkyl chain integrating into the lipid bilayer of liposomes or the polymeric matrix of nanoparticles, while the amine group is exposed to the aqueous environment. This surface presentation of primary, secondary, or tertiary amines imparts several key advantages:

  • Cationic Surface Charge: The protonation of the amine group at physiological pH results in a positive surface charge (zeta potential). This cationic nature is instrumental in mediating electrostatic interactions with negatively charged cell membranes, thereby enhancing cellular uptake.[4]

  • Enhanced Stability: The steric hindrance provided by the long alkyl chains contributes to the colloidal stability of nanoparticles, preventing their aggregation in biological fluids.[2]

  • Platform for Further Functionalization: The reactive amine group serves as a chemical handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or stealth polymers like polyethylene glycol (PEG).[1][5]

Comparative Analysis of Common Long-Chain Amines

The choice of a long-chain amine for surface modification is not trivial and can significantly impact the performance of the drug delivery system. Below is a comparative overview of three widely used long-chain amines: Stearylamine, Octadecylamine, and Didecylamine.

Structural and Physicochemical Properties
Amine Structure Chain Length Amine Type Key Characteristics
Stearylamine CH₃(CH₂)₁₇NH₂C18PrimarySaturated alkyl chain, provides a high positive charge density.[6]
Octadecylamine CH₃(CH₂)₁₇NH₂C18PrimarySaturated alkyl chain, structurally identical to stearylamine, often used interchangeably.[3][6]
Didecylamine [CH₃(CH₂)₉]₂NHC10 (x2)SecondaryTwo C10 alkyl chains, offers greater steric hindrance compared to primary amines.[2]
Performance in Drug Delivery Applications

The subtle differences in the structure of these amines translate into distinct performance characteristics when incorporated into nanoparticles.

Performance Metric Stearylamine/Octadecylamine Didecylamine Causality and Experimental Insights
Surface Charge (Zeta Potential) High positive charge (e.g., +30 to +50 mV)[6]Moderate positive chargeThe primary amine group of stearylamine/octadecylamine is more readily protonated than the secondary amine of didecylamine, leading to a higher surface charge density. This has been experimentally verified through zeta potential measurements.[6]
Cellular Uptake Significantly enhanced uptake in various cell lines.[7]Enhanced uptake, but potentially to a lesser extent than primary amines.The strong positive charge of stearylamine-modified nanoparticles promotes electrostatic interactions with the negatively charged cell surface, leading to efficient internalization via mechanisms like clathrin-mediated endocytosis and macropinocytosis.[4][8] The greater steric bulk of didecylamine may slightly modulate this interaction.
Nanoparticle Stability Good colloidal stability due to steric hindrance and electrostatic repulsion.Excellent colloidal stability due to increased steric hindrance from the two alkyl chains.[2]The presence of two alkyl chains in didecylamine provides a more substantial steric shield, which can be advantageous in preventing aggregation, especially at high nanoparticle concentrations or in complex biological media.
Toxicity Dose-dependent cytotoxicity is a concern due to the high positive charge, which can disrupt cell membrane integrity.[9][10]Potentially lower cytotoxicity compared to primary amines of similar chain length.The high charge density of primary amines can lead to stronger interactions with cell membranes, potentially causing membrane damage and subsequent cytotoxicity. The reduced charge and increased steric bulk of secondary amines may mitigate these effects. It has been observed that longer chain amines are generally less toxic than their shorter chain counterparts.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.

Protocol 1: Formulation of Amine-Modified Liposomes

This protocol describes the preparation of long-chain amine-modified liposomes using the thin-film hydration method.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Long-chain amine (Stearylamine, Octadecylamine, or Didecylamine)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

Procedure:

  • Lipid Film Preparation: Dissolve PC, cholesterol, and the selected long-chain amine in chloroform in a round-bottom flask. A typical molar ratio is 7:2:1 (PC:Cholesterol:Amine).

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a PBS solution containing the drug of interest. The hydration is performed above the phase transition temperature of the lipids (e.g., 60°C) with gentle rotation.

  • Sonication: To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator or bath sonicator until the desired particle size is achieved.

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 2: Characterization of Surface-Modified Nanoparticles

This protocol outlines the key characterization techniques to validate the successful surface modification and to assess the physicochemical properties of the nanoparticles.

1. Particle Size and Zeta Potential Analysis:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration. Measure the particle size distribution (hydrodynamic diameter) and the zeta potential using a Zetasizer instrument.

  • Expected Outcome: A narrow particle size distribution and a positive zeta potential value confirming the presence of the amine on the surface.

2. Quantification of Surface Amine Groups:

  • Technique: Ninhydrin Assay or Fluorescamine Assay.

  • Procedure: These colorimetric assays react specifically with primary amines to produce a colored product that can be quantified spectrophotometrically. A standard curve using a known concentration of the free amine is required for quantification.

  • Expected Outcome: A quantitative measure of the amine density on the nanoparticle surface.

3. Cellular Uptake Studies:

  • Technique: Flow Cytometry or Confocal Microscopy.

  • Procedure:

    • Label the nanoparticles with a fluorescent dye (e.g., Rhodamine or FITC).

    • Incubate the fluorescently labeled nanoparticles with a specific cell line (e.g., HeLa or MCF-7) for a defined period.

    • For flow cytometry, wash the cells to remove non-internalized nanoparticles, detach them, and analyze the fluorescence intensity of the cell population.

    • For confocal microscopy, wash the cells, fix them, and stain the nuclei (e.g., with DAPI). Visualize the intracellular localization of the nanoparticles using a confocal microscope.

  • Expected Outcome: Higher fluorescence intensity in cells treated with amine-modified nanoparticles compared to unmodified nanoparticles, indicating enhanced cellular uptake.

Visualization of Key Concepts

Diagram 1: Mechanism of Enhanced Cellular Uptake

This diagram illustrates the proposed two-step mechanism for the cellular uptake of cationic nanoparticles.[8]

G cluster_0 Step 1: Adhesion cluster_1 Step 2: Internalization Adhesion Cationic Nanoparticle Adheres to Negatively Charged Cell Membrane Endocytosis Energy-Dependent Uptake (Endocytosis/Macropinocytosis) Adhesion->Endocytosis Electrostatic Interaction

Caption: A two-step process of cationic nanoparticle cellular uptake.

Diagram 2: Experimental Workflow for Nanoparticle Characterization

This diagram outlines the logical flow of experiments for characterizing the surface-modified nanoparticles.

G Formulation Nanoparticle Formulation Size_Zeta Size & Zeta Potential (DLS & ELS) Formulation->Size_Zeta Surface_Quant Surface Amine Quantification Formulation->Surface_Quant Uptake Cellular Uptake (Flow Cytometry/ Confocal Microscopy) Size_Zeta->Uptake Surface_Quant->Uptake Toxicity Cytotoxicity Assay (MTT/LDH) Uptake->Toxicity

Caption: Workflow for the physicochemical and biological characterization of amine-modified nanoparticles.

Conclusion and Future Perspectives

The selection of a long-chain amine as a surface modifying agent is a critical design parameter in the development of effective nanocarriers for drug delivery. While primary amines like stearylamine and octadecylamine offer a high positive charge that can significantly enhance cellular uptake, this often comes at the cost of increased cytotoxicity. Secondary amines, such as didecylamine, provide a compelling alternative, offering excellent stability and potentially reduced toxicity due to their lower charge density and greater steric hindrance.

Future research should focus on a systematic evaluation of a broader range of long-chain amines, including tertiary and quaternary amines, to build a more comprehensive structure-activity relationship. Furthermore, the development of "smart" amine-based modifiers that can switch their charge in response to specific physiological cues (e.g., tumor microenvironment pH) holds great promise for achieving highly targeted and controlled drug delivery.

References

  • Zarska, M., Novotny, F., Havel, F., Sramek, M., Babelova, A., Benada, O., Novotny, M., Saran, H., Kuca, K., Musilek, K., Hvezdova, Z., Dzijak, R., Vancurova, M., Krejcikova, K., Gabajova, B., Hanzlikova, H., Kyjacova, L., Bartek, J., Proska, J., & Hodny, Z. (2016). Two-Step Mechanism of Cellular Uptake of Cationic Gold Nanoparticles Modified by (16-Mercaptohexadecyl)trimethylammonium Bromide. Bioconjugate Chemistry, 27(10), 2558-2574. [Link]

  • Zhang, L., Yang, M., Wang, Q., Li, Y., & Feng, J. (2014). A physical model for the size-dependent cellular uptake of nanoparticles modified with cationic surfactants. International Journal of Nanomedicine, 9, 1935–1945. [Link]

  • Ding, Y., & Ma, Y.-Q. (2014). Cell Membranes Open “Doors” for Cationic Nanoparticles/Biomolecules: Insights into Uptake Kinetics. ACS Nano, 8(10), 10007-10013. [Link]

  • Zhang, L., Yang, M., Wang, Q., Li, Y., & Feng, J. (2014). A physical model for the size-dependent cellular uptake of nanoparticles modified with cationic surfactants. ResearchGate. [Link]

  • Behzadi, S., Serpooshan, V., Tao, W., Hamaly, M. A., Alkawareek, M. Y., Dreaden, E. C., Brown, D., Alkilany, A. M., Farokhzad, O. C., & Mahmoudi, M. (2017). Cancer-Nano-Interaction: From Cellular Uptake to Mechanobiological Responses. MDPI. [Link]

  • Kenawy, E.-R., Abdel-Hay, F. I., El-Shanshoury, A. E. R., & El-Newehy, M. H. (2012). Optimization of amine-terminated polyacrylonitrile synthesis and characterization. Journal of the Chilean Chemical Society, 57(2), 1109-1113. [Link]

  • Kim, M. S., Cho, Y. H., Lee, S. Y., Khang, G., Lee, T. G., Moon, D. W., & Lee, H. B. (2006). Preparation and Characterization of Amine-modified Gradient Polyethylene Surfaces. Chemistry Letters, 35(8), 912-913. [Link]

  • Al-Amin, M., Gupta, P., Kumar, A., Singh, U. K., Dwivedi, V. D., Kumar, A., Singh, A., Kumar, A., & Muthu, M. S. (2022). Effect of Cationic Lipid Nanoparticle Loaded siRNA with Stearylamine against Chikungunya Virus. Pharmaceuticals, 15(2), 219. [Link]

  • Sharma, G., Sharma, A., & Singh, B. (2022). Surface Modification of Lipid-Based Nanocarriers: A Potential Approach to Enhance Targeted Drug Delivery. ACS Omega, 7(50), 45543–45555. [Link]

  • Kim, J.-S., & Park, J.-H. (2023). Various surface modifications for high-functionality of lipid nanoparticles. ResearchGate. [Link]

  • Crandall, J., & Reker, D. (2018). A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles. ResearchGate. [Link]

  • Kim, M. S., Cho, Y. H., Lee, S. Y., Khang, G., Lee, T. G., Moon, D. W., & Lee, H. B. (2006). Preparation and Characterization of Amine-modified Gradient Polyethylene Surfaces. Chemistry Letters, 35(8), 912-913. [Link]

  • Tenchov, R., Bird, R., Curtze, A. E., & Zhou, Q. (2021). Liposome surface modifications-engineering techniques. ScienceDirect. [Link]

  • Mabry, J. M., & Iacono, S. T. (2014). Synthesis and characterization of amine terminated cycloaliphatic substituted polysiloxanes.
  • Bouazizi, N., Khalfaoui, M., & Ben Lamine, A. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Molecules, 27(3), 670. [Link]

  • Kim, J.-S., & Park, J.-H. (2022). Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. Pharmaceutics, 14(11), 2390. [Link]

  • Yilmaz, A. M., & Ozkose, U. U. (2025). EVALUATION AND A COMPREHENSIVE COMPARISON OF OCTADECYLAMINE AND STEARAMIDE-BASED SOLID LIPID NANOPARTICLES FOR EFFICIENT GENE DELIVERY. ResearchGate. [Link]

  • Lee, J., Kim, S., Kim, S., & Kim, J. (2022). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. Semantic Scholar. [Link]

  • Bouazizi, N., Khalfaoui, M., & Ben Lamine, A. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. MDPI. [Link]

  • Sharma, G., Sharma, A., & Singh, B. (2020). Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications. Journal of Drug Targeting, 28(7-8), 737-751. [Link]

  • Li, Y., Fu, Y., & Yu, H. (2022). Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO 2 Capture in Flue Gas. MDPI. [Link]

  • Silva, A. C., Gonzalez-Mira, E., Garcia, M. L., Egea, M. A., Fonseca, J., & Silva, R. (2015). Polymeric Versus Lipid Nanoparticles: Comparative Study of Nanoparticulate Systems as Indomethacin Carriers. Lifescience Global. [Link]

  • Witzler, M., & Mäder, K. (2021). Surface Design Options in Polymer- and Lipid-Based siRNA Nanoparticles Using Antibodies. Pharmaceutics, 13(10), 1642. [Link]

  • Khan, I. (2015). Why are long chain amines less toxic than short chain amines? ResearchGate. [Link]

  • Conte, C., Miro, A., & Quaglia, F. (2018). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. MDPI. [Link]

  • Meffre, A., Lecerf, N., K-H, L., F-X, L., B, C., & B, L. (2025). Use of long chain amine as a reducing agent for the synthesis of high quality monodisperse iron(0) nanoparticles. ResearchGate. [Link]

  • Rocha, G. (2007). Prodrugs for Amines. Molecules, 12(4), 723-745. [Link]

  • Khan, I., Saeed, K., & Khan, I. (2019). Toxicity of Nanoparticles in Biomedical Application: Nanotoxicology. Journal of Nanoscience and Nanotechnology, 19(10), 6047-6067. [Link]

  • Xia, T., Kovochich, M., Liong, M., Zink, J. I., & Nel, A. E. (2008). The Toxicity of Nanoparticles Depends on Multiple Molecular and Physicochemical Mechanisms. International Journal of Molecular Sciences, 18(12), 2702. [Link]

  • Paolella, C., & Cingolani, R. (2016). Surface Modifications of Nanoparticles for Stability in Biological Fluids. MDPI. [Link]

  • Li, Y., Li, J., & Zhang, W. (2023). Nanoparticles‐induced potential toxicity on human health: Applications, toxicity mechanisms, and evaluation models. Journal of Applied Toxicology, 43(11), 1639-1658. [Link]

  • da Silva, A. C. G., & de Souza, A. C. (2020). Liposome surface modification by phospholipid chemical reactions. ResearchGate. [Link]

  • Deshpande, P., & Biswas, S. (2018). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Polymers, 10(1), 84. [Link]

  • Kumar, L., & Chawla, P. (2021). A Comparative Study of Selected Drug Delivery Systems: Key Emphasis on Cocrystallization. Current Drug Research Reviews, 13(2), 94-105. [Link]

  • University of Illinois at Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Phys.org. [Link]

  • D'Angelo, I., & Tirino, P. (2025). Recent Advancements in Polymer/Liposome Assembly for Drug Delivery: From Surface Modifications to Hybrid Vesicles. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating di-C14-18-Alkylmethyl Amine-Based Transfection Vectors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gene Delivery Challenge

In the landscape of modern molecular biology, the ability to introduce foreign nucleic acids into eukaryotic cells—a process known as transfection—is a cornerstone technique.[1] From fundamental gene function studies to the development of groundbreaking gene therapies and mRNA vaccines, the success of these endeavors hinges on the efficiency and safety of the delivery vehicle, or vector.[1][2][3] While viral vectors offer high efficiency, concerns regarding their immunogenicity and manufacturing complexity have spurred the development of non-viral alternatives.[4][5]

Among the most promising non-viral vectors are cationic lipid-based systems.[6] These synthetic molecules offer significant advantages, including ease of production, the ability to carry large nucleic acid payloads, and a generally lower immunogenic profile.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the performance of a specific class of these vectors: di-C14-18-alkylmethyl amine-based lipids . We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reliable assessment of transfection efficiency and cytotoxicity.

The Mechanism: How Cationic Lipids Mediate Gene Delivery

Understanding the mechanism of action is crucial for optimizing any transfection protocol. Cationic lipids, such as the di-C14-18-alkylmethyl amine series, possess a positively charged headgroup and a hydrophobic tail.[5] This amphipathic structure is the key to their function.

The process unfolds in several stages:

  • Lipoplex Formation: The positively charged lipid headgroups interact electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA, mRNA, siRNA). This interaction leads to the condensation of the nucleic acid and the formation of stable, nano-sized lipid-nucleic acid complexes called "lipoplexes".[7]

  • Cellular Uptake: The net positive charge of the lipoplex facilitates its binding to the negatively charged cell surface. The complex is then internalized by the cell, primarily through endocytosis.[7]

  • Endosomal Escape: This is often the most critical and rate-limiting step. Once inside the endosome, the cationic lipids can interact with the endosomal membrane, leading to its destabilization and the release of the nucleic acid cargo into the cytoplasm.

  • Intracellular Trafficking: For the transfection to be successful, the nucleic acid must reach its site of action.

    • mRNA and siRNA remain in the cytoplasm to be translated or to engage with the RNA-induced silencing complex (RISC), respectively.

    • Plasmid DNA (pDNA) must traverse the cytoplasm and enter the nucleus, a significant barrier in non-dividing or primary cells.[8][9]

TransfectionMechanism cluster_extracellular Extracellular Space cluster_cell Target Cell Lipid Cationic Lipid Vector (di-C14-18-alkylmethyl amine) Lipoplex Lipoplex Formation (Electrostatic Interaction) Lipid->Lipoplex NA Nucleic Acid (DNA/RNA) NA->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Binding & Internalization Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus (for DNA) Cytoplasm->Nucleus Nuclear Import

Fig. 1: Mechanism of Cationic Lipid-Mediated Transfection.

Designing a Robust Evaluation Study

A thorough evaluation of a transfection vector rests on two primary pillars: transfection efficiency and cytotoxicity .[] An ideal reagent exhibits high efficiency with minimal impact on cell health, as high toxicity can confound experimental results and render a vector unsuitable for therapeutic applications.[][11]

Key Components of the Experimental Design
  • Cell Line Selection: Transfection efficiency is highly dependent on the cell type.[7] Your evaluation should include:

    • Easy-to-transfect lines: HEK293T or CHO-K1 cells are good starting points for initial optimization.[12]

    • Clinically relevant lines: The target cell type for your research (e.g., A549 for lung cancer, primary neurons for neuroscience).

    • Adherent vs. Suspension cells: Protocols may differ significantly. For example, some reagents perform poorly with suspension cells like H9T-cells.[12]

  • Nucleic Acid Cargo: The type and size of the nucleic acid can influence complex formation and efficiency.

    • Plasmid DNA (pDNA): Typically used for expressing a gene of interest. Requires nuclear entry.

    • Messenger RNA (mRNA): Bypasses the need for nuclear entry, making it highly effective in non-dividing and primary cells.[8][9]

    • Small interfering RNA (siRNA): Used for gene silencing applications in the cytoplasm.

  • Reporter Gene System: To quantify transfection efficiency, a reporter gene is used. The choice of reporter is critical for generating reliable data.[13] The most common systems are Green Fluorescent Protein (GFP) and Luciferase.[14]

Reporter SystemPrincipleProsCons
GFP Autofluorescent protein visualized by microscopy or flow cytometry.[13]- Easy qualitative assessment- Allows for single-cell analysis (flow cytometry)- Non-invasive, good for live-cell imaging- Lower sensitivity than luciferase- Requires specialized microscope/flow cytometer[14]
Luciferase Enzyme that produces light upon reaction with a substrate (luciferin).[15]- Extremely high sensitivity- Broad dynamic range- Rapid and easy quantification with a luminometer[16]- Requires cell lysis (endpoint assay)- Indirect measurement of cell population

For a comprehensive evaluation, using a dual-luciferase system is highly recommended.[15] This involves co-transfecting a plasmid expressing an experimental reporter (e.g., Firefly luciferase driven by your promoter of interest) and a control reporter (e.g., Renilla luciferase driven by a constitutive promoter).[16][17] The Renilla signal is used to normalize the Firefly signal, correcting for variations in cell number and transfection efficiency between wells.[15]

Experimental Protocols

The following protocols provide a self-validating system for comparing a novel di-C14-18-alkylmethyl amine-based vector against a well-established commercial standard (e.g., Lipofectamine™) and a polymer-based alternative (e.g., PEI).

Workflow cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Transfection cluster_analysis Phase 3: Analysis cluster_eff Efficiency Assessment cluster_tox Cytotoxicity Assessment Seed Seed Cells in 96-well Plates (e.g., 2 x 10^4 cells/well) Incubate Incubate Overnight (Allow cells to adhere) Seed->Incubate PrepNA Prepare Nucleic Acid (e.g., 100ng pDNA/well) Incubate->PrepNA Complex Form Lipoplexes (Incubate 15-20 min at RT) PrepNA->Complex PrepVec Prepare Transfection Vectors (Test various Reagent:NA ratios, e.g., 1:1, 2:1, 4:1) PrepVec->Complex Add Add Complexes to Cells Complex->Add Incubate24 Incubate 24-48h Add->Incubate24 AssayEff Reporter Gene Assay AssayTox Viability Assay Luciferase Luciferase Assay (Quantitative) AssayEff->Luciferase Flow Flow Cytometry (GFP) (Quantitative) AssayEff->Flow MTT MTT/XTT Assay (Metabolic Activity) AssayTox->MTT LDH LDH Assay (Membrane Integrity) AssayTox->LDH

Fig. 2: General Experimental Workflow for Vector Evaluation.
Protocol 1: Transfection Optimization using a 96-well Plate Format

This protocol is designed to identify the optimal reagent-to-DNA ratio for each vector.

  • Cell Plating: The day before transfection, seed your chosen cell line into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. For many adherent lines, 1-2 x 10⁴ cells per well is a good starting point.[11]

  • Reagent Preparation:

    • Solution A (Nucleic Acid): In a sterile microcentrifuge tube, dilute 100 ng of your reporter plasmid (e.g., pGL4.13[luc2/SV40]) into 25 µL of serum-free medium (e.g., Opti-MEM™). Prepare enough for all wells plus a small excess.

    • Solution B (Transfection Vector): In separate tubes for each vector being tested, prepare a dilution series. For a 3:1 reagent:DNA ratio (by volume or mass, depending on manufacturer instructions), dilute 0.3 µL of the lipid reagent into 25 µL of serum-free medium. Create similar dilutions for other ratios (e.g., 1:1, 2:1, 4:1).

  • Lipoplex Formation:

    • Add 25 µL of Solution A (Nucleic Acid) to each 25 µL of Solution B (Transfection Vector).

    • Mix gently by flicking the tube and incubate at room temperature for 15-20 minutes. Do not vortex. This allows for the formation of stable complexes.[7]

  • Transfection:

    • Gently add the 50 µL of lipoplex solution to each well of the 96-well plate.

    • Incubate the plate at 37°C in a CO₂ incubator for 24 to 48 hours. The optimal time should be determined empirically.[13]

Protocol 2: Quantifying Transfection Efficiency (Dual-Luciferase Assay)

This assay provides a highly sensitive measure of gene expression.

  • Prepare Lysis Buffer: Prepare the passive lysis buffer according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System).

  • Cell Lysis:

    • After the 24-48 hour incubation, remove the culture medium from the wells.

    • Gently wash the cells once with 100 µL of phosphate-buffered saline (PBS).

    • Add 20-50 µL of passive lysis buffer to each well.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Luminometer Measurement:

    • Set up the luminometer to inject the Firefly substrate followed by the Stop & Glo® Reagent (which contains the Renilla substrate).

    • Transfer 10-20 µL of the cell lysate from each well into a white, opaque 96-well assay plate.

    • Place the assay plate in the luminometer and begin the reading sequence. The instrument will measure Firefly luminescence first, then inject the second reagent and measure Renilla luminescence.[16]

  • Data Analysis:

    • Calculate the ratio of Firefly luminescence to Renilla luminescence for each well.

    • Normalized Response = (Firefly Reading / Renilla Reading)

    • This normalization corrects for variability in transfection efficiency and cell number.[15]

Protocol 3: Assessing Cytotoxicity (MTT Assay)

This colorimetric assay is a reliable method for measuring cell metabolic activity, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Assay Procedure (performed on a parallel plate to the one used for efficiency):

    • After the 24-48 hour transfection incubation, add 10 µL of the MTT stock solution to each well (containing 100 µL of medium).

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[4]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure all crystals are dissolved.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100

Comparative Analysis: Benchmarking Performance

The ultimate goal is to compare the performance of the di-C14-18-alkylmethyl amine vector against established alternatives. The data generated from the protocols above can be summarized in a clear, comparative table. A "Transfection Index" can be calculated to represent the best balance of efficiency and low toxicity.[18]

Table 2: Hypothetical Performance Data in HEK293T Cells (48h post-transfection)

Transfection VectorReagent:DNA RatioTransfection Efficiency (% of Max RLU)Cell Viability (%)Transfection Index (Efficiency x Viability)
di-C14-18-alkylmethyl amine 2:195%92%87.4
di-C14-18-alkylmethyl amine 4:1100%85%85.0
Lipofectamine™ 3000 (Standard) 3:198%88%86.2
PEI (Polymer-based) 4:175%65%48.8

In this hypothetical example, the di-C14-18-alkylmethyl amine-based vector at a 2:1 ratio provides an excellent balance of high transfection efficiency and high cell viability, outperforming the other conditions based on the Transfection Index. Such quantitative comparisons are essential for making informed decisions about vector selection for future experiments.

Conclusion

Evaluating a novel transfection vector like a di-C14-18-alkylmethyl amine-based system requires a systematic and multi-faceted approach. By moving beyond a single data point and instead creating a matrix of results that includes multiple cell types, optimized reagent ratios, and direct comparisons to market standards, researchers can gain a true understanding of a vector's capabilities. The methodologies outlined in this guide—from understanding the underlying mechanism to executing robust, parallel assays for efficiency and cytotoxicity—provide a comprehensive framework for generating reliable, publication-quality data. This rigorous evaluation is the first and most critical step in harnessing the full potential of new gene delivery technologies for both basic research and therapeutic development.

References
  • Vertex AI Search. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents.
  • Journal of Drug Design and Medicinal Chemistry. (2025). Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. Retrieved from [Link]

  • Lasic, D. D., et al. (1998). Comparison of Different Commercially Available Cationic Lipid-Based Transfection Kits. Pharmaceutical Research.
  • AZoNano. (2023). Challenges in Formulating Oral Lipid Nanoparticle-Based Drugs. Retrieved from [Link]

  • Journal of Drug Design and Medicinal Chemistry. (2025). Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects.
  • Diversa Technologies. (2024). Innovations and Challenges in Lipid Nanoparticle Development. Retrieved from [Link]

  • The Hebrew University of Jerusalem. Comparison of different commercially available cationic lipid-based transfection kits.
  • PubMed. (2017). Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents.
  • Scientific Reports. (2016). Lipid-based Transfection Reagents Exhibit Cryo-induced Increase in Transfection Efficiency.
  • PubMed Central. (2021).
  • The Scientist. (2025). Tips and Tools for Tracking Transfection Efficiency. Retrieved from [Link]

  • Tandfonline. (2017). Efficiency and cytotoxicity analysis of cationic lipids-mediated gene transfection into AGS gastric cancer cells.
  • Mirus Bio. (2013). Transfection 101-Evaluating Transfection Performance.
  • PubMed Central. (2016).
  • PubMed Central. (2012). Lipid-based vectors for siRNA delivery.
  • PubMed Central. (2005). Enhanced green fluorescent protein as an alternative control reporter to Renilla luciferase.
  • PubMed Central. (2018). A Method to Evaluate the Efficiency of Transfection Reagents in an Adherent Zebrafish Cell Line.
  • National Institutes of Health. (2025). Evaluation of Lipid-Based Transfection in Primary Monocytes Within an Ex Vivo Whole-Blood Model.
  • Berthold Technologies. Reporter gene assays. Retrieved from [Link]

  • BMG LABTECH. (2024). Gene reporter assays. Retrieved from [Link]

  • ResearchGate. (2010). Simple protocol and efficient transfection of primary cells and....
  • PubMed Central. (2001). Lipid-mediated delivery of RNA is more efficient than delivery of DNA in non-dividing cells.
  • Thermo Fisher Scientific. (2014). Lipofectamine® MessengerMAX™ mRNA Transfection Reagent.
  • Signosis, Inc. TF Luciferase Reporter Vectors. Retrieved from [Link]

  • National Institutes of Health. (2013). Degradable terpolymers with alkyl side chains demonstrate enhanced gene delivery potency and nanoparticle stability.
  • National Institutes of Health. (2025). A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells.
  • PubMed. (2013). Efficient cell transfection with melamine-based gemini surfactants.
  • ResearchGate. (2020). Anhydride chemistry‐based hexanoylation of polyethylenimine increases transfection efficiency and expression of tagged DNA for therapeutic proteins in cultured cells.

Sources

A Senior Application Scientist's Guide to Evaluating Novel Emulsifiers: A Comparative Framework Featuring di-C14-18-Alkylmethyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Optimal Emulsion Stability

Emulsions are fundamental to a vast array of applications, from life-saving drug delivery systems to advanced cosmetic formulations. At their heart, these thermodynamically unstable systems of immiscible liquids rely on the meticulous selection of an emulsifying agent to achieve stability, ensure efficacy, and maintain shelf-life.[1][2] While a portfolio of well-characterized commercial emulsifiers exists, the pursuit of novel agents with unique properties continues to drive innovation.

This guide provides a comprehensive framework for evaluating the performance of novel emulsifiers, using the cationic tertiary amine, di-C14-18-alkylmethyl amine, as a central case study. We will not simply present data; instead, we will establish a rigorous, self-validating methodology to compare this molecule against established commercial alternatives. Our focus is on the causality behind experimental choices, empowering you to generate, interpret, and trust your findings.

Chapter 1: Understanding the Emulsifier Candidates

The selection of an emulsifier is dictated by its molecular structure, which governs its behavior at the oil-water interface. A comparative study must therefore begin with an understanding of the candidates' inherent properties.

The Subject: di-C14-18-Alkylmethyl Amines
  • Chemical Identity: This molecule is a tertiary amine featuring two long, hydrophobic alkyl chains (ranging from 14 to 18 carbons) and a single, small methyl group attached to a central nitrogen atom.[3][4]

  • Mechanism of Action: As a tertiary amine, it is expected to function as a pH-dependent cationic emulsifier. In aqueous solutions at neutral or acidic pH, the lone pair of electrons on the nitrogen atom accepts a proton, conferring a positive charge to the head group. This charged headgroup orients towards the aqueous phase, while the long alkyl tails anchor within the oil phase. The resulting electrostatic repulsion between positively charged droplets provides a powerful stabilizing force against coalescence.[5] This cationic nature can be particularly advantageous in pharmaceutical formulations designed for interaction with negatively charged biological membranes.

The Benchmarks: Commercial Alternatives

To establish a meaningful comparison, we select three widely used commercial emulsifiers representing different classes.

  • Polysorbate 80 (Tween 80) - Non-ionic: A polyethoxylated sorbitan ester, Polysorbate 80 is a gold-standard non-ionic emulsifier in the pharmaceutical and food industries.[6] It stabilizes emulsions through steric hindrance, where its large, hydrophilic polyoxyethylene groups prevent droplets from approaching one another. Its non-ionic nature makes it stable across a wide pH range and less susceptible to interactions with ionic compounds.[7]

  • Soy Lecithin - Zwitterionic/Amphoteric: A naturally derived mixture of phospholipids, lecithin is a ubiquitous food and pharmaceutical emulsifier.[6][7][8] Its phosphatidylcholine headgroup is zwitterionic, containing both a positive and a negative charge, resulting in a net neutral charge over a broad pH range. It forms a robust interfacial film, providing excellent stability.

  • Sodium Dodecyl Sulfate (SDS) - Anionic: SDS is a classic anionic surfactant with a sulfate headgroup.[6] While often too harsh for direct use in many consumer products, it serves as an excellent scientific benchmark due to its well-understood properties and strong emulsifying power, which arises from electrostatic repulsion between negatively charged droplets.

Chapter 2: A Framework for Performance Evaluation

A robust evaluation hinges on quantifying key performance indicators (KPIs) that directly relate to emulsion quality and stability. The following experimental workflow provides a systematic approach to this assessment.

G cluster_prep Phase 1: Emulsion Preparation cluster_analysis Phase 2: Immediate Characterization (T=0) cluster_stability Phase 3: Stability Assessment cluster_final Phase 4: Final Analysis (T=x) prep Standardized Emulsion Formation (High-Shear Homogenization) dls Droplet Size (DLS) - Z-Average - Polydispersity Index (PDI) prep->dls Immediate Analysis zeta Zeta Potential (Surface Charge) prep->zeta Immediate Analysis ift Interfacial Tension (Pendant Drop Tensiometry) prep->ift Immediate Analysis rheo_initial Initial Rheology (Viscosity, G', G'') prep->rheo_initial Immediate Analysis storage Long-Term Storage (e.g., 25°C / 60% RH) prep->storage Initiate Stability Studies stress Accelerated Testing - Centrifugation - Freeze-Thaw Cycles prep->stress Initiate Stability Studies oil Oil Phase (e.g., Medium-Chain Triglycerides + Oil-Soluble Actives) oil->prep water Aqueous Phase (Purified Water + Emulsifier + Water-Soluble Actives) water->prep dls_final Droplet Size (T=x) storage->dls_final Periodic Sampling stress->dls_final Post-Stress Analysis zeta_final Zeta Potential (T=x) stress->zeta_final Post-Stress Analysis visual Visual Observation (Creaming, Phase Separation) stress->visual Post-Stress Analysis dls_final->visual

Caption: Experimental workflow for comparative emulsifier performance analysis.

Illustrative Comparative Data

To contextualize the outputs of this workflow, the following table presents a set of hypothetical results. This illustrates how data should be structured for a clear, objective comparison.

Parameter di-C14-18-Alkylmethyl Amine Polysorbate 80 Soy Lecithin Sodium Dodecyl Sulfate (SDS) Significance & Goal
Required Conc. (w/w) 0.75%1.0%1.5%0.5%Lower is more efficient and cost-effective.
Initial Droplet Size (nm) 180 ± 5250 ± 8350 ± 15150 ± 4Smaller size can improve bioavailability and stability.[2][9]
Polydispersity Index (PDI) 0.150.200.350.12Lower indicates a more uniform droplet population (<0.3 desired).
Zeta Potential (mV) +45 ± 2-5 ± 1-35 ± 3-50 ± 2High absolute value (>
Interfacial Tension (mN/m) 8.510.29.57.8Lower values facilitate droplet formation and enhance stability.[10][11]
Stability (Centrifugation) No separationNo separationSlight creamingNo separationResistance to induced stress predicts long-term physical stability.[12][13]
Droplet Size (Post F/T) 195 nm (8% ↑)450 nm (80% ↑)380 nm (9% ↑)160 nm (7% ↑)Minimal change indicates robustness to temperature fluctuations.[12]

Note: Data is for illustrative purposes only and will vary based on the specific oil phase, concentration, and process parameters.

Chapter 3: Detailed Experimental Protocols

Reproducibility and accuracy are paramount. The following protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Standardized O/W Emulsion Preparation

This protocol ensures that any observed differences in emulsion properties are due to the emulsifier, not variations in preparation.

  • Aqueous Phase Preparation: a. In a suitable beaker, add 88.5g of purified water. b. Add the desired concentration of the emulsifier (e.g., 1.0g for 1% w/w). c. If applicable, add any water-soluble components. d. Stir with a magnetic stirrer until fully dissolved. Gently heat if required for dissolution (e.g., for lecithin), then cool back to room temperature (25°C).

  • Oil Phase Preparation: a. In a separate beaker, add 10.0g of a standard oil (e.g., medium-chain triglyceride oil). b. If applicable, add any oil-soluble components. c. Stir until uniform.

  • Pre-emulsion Formation: a. While stirring the aqueous phase, slowly add the oil phase to create a coarse pre-emulsion.

  • High-Shear Homogenization: a. Submerge the rotor-stator of a high-shear homogenizer (e.g., Silverson L5M) into the pre-emulsion. b. Homogenize at 8,000 RPM for 5 minutes. c. Place the beaker in an ice bath during homogenization to prevent excessive heating.

  • Post-Homogenization: a. Allow the emulsion to cool to room temperature. b. Immediately proceed with initial characterization (T=0).

Protocol 2: Droplet Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is the standard method for sub-micron particle analysis.

  • Instrumentation: A Malvern Zetasizer or similar DLS instrument.

  • Sample Preparation: a. Dilute the freshly prepared emulsion with purified water to a suitable concentration to achieve an appropriate light scattering count rate (typically a 1:100 or 1:1000 dilution). Ensure the diluent is filtered to remove dust. b. For zeta potential, dilute with 10 mM NaCl solution to ensure sufficient ionic strength for the measurement.

  • Measurement: a. Equilibrate the sample to 25°C within the instrument. b. Perform three replicate measurements for both particle size (reporting Z-average diameter and PDI) and zeta potential.

Protocol 3: Accelerated Stability via Centrifugation

This test rapidly predicts gravitational stability.[1]

  • Sample Loading: Pipette 10 mL of the emulsion into a graduated centrifuge tube.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 30 minutes at 25°C.

  • Analysis: a. Visually inspect the tube for any signs of phase separation, creaming (an upper layer of concentrated emulsion), or sedimentation. b. Quantify instability by measuring the height of any separated layers relative to the total emulsion height.

Chapter 4: Mechanism of Action & Structural Rationale

The performance differences observed in the data table can be explained by the distinct ways these molecules stabilize the oil-water interface.

G cluster_cationic di-C14-18-Alkylmethyl Amine (Cationic) cluster_nonionic Polysorbate 80 (Non-ionic) oil_cationic Oil Droplet p1 oil_cationic->p1 p2 oil_cationic->p2 p3 oil_cationic->p3 p4 oil_cationic->p4 p5 oil_cationic->p5 p6 oil_cationic->p6 p7 oil_cationic->p7 p8 oil_cationic->p8 interface_cationic h1 + h2 + h3 + h4 + h5 + h6 + h7 + h8 + label_repulsion Electrostatic Repulsion oil_nonionic Oil Droplet np1 oil_nonionic->np1 np2 oil_nonionic->np2 np3 oil_nonionic->np3 np4 oil_nonionic->np4 np5 oil_nonionic->np5 np6 oil_nonionic->np6 np7 oil_nonionic->np7 np8 oil_nonionic->np8 poly1 poly2 poly3 poly4 poly5 poly6 poly7 poly8 label_steric Steric Hindrance

Caption: Stabilization mechanisms: Electrostatic vs. Steric Hindrance.

  • di-C14-18-Alkylmethyl Amine: The positive charge on the droplet surface creates a repulsive electrical double layer that prevents droplets from getting close enough to coalesce. This is a very strong, long-range force, often resulting in highly stable emulsions with small droplet sizes, as reflected in the high zeta potential.

  • Polysorbate 80: The bulky, hydrated polyoxyethylene chains form a physical barrier around the droplets. When two droplets approach, these chains become compressed, creating an unfavorable energetic state that pushes them apart. This "steric hindrance" is effective but can be less robust against high-energy events like freeze-thaw cycles, where ice crystal formation can disrupt the hydrated layer.

Conclusion: An Evidence-Based Approach to Emulsifier Selection

The performance of di-C14-18-alkylmethyl amines, or any novel emulsifier, cannot be predicted from structure alone. A systematic, comparative analysis against well-defined benchmarks is essential for making an informed selection. By employing the workflow and protocols outlined in this guide, researchers can generate reliable, quantitative data on key performance metrics such as droplet size, surface charge, and stability under stress. This evidence-based approach ensures that the chosen emulsifier is not only effective but also optimally suited for the specific demands of the final application, be it enhancing the stability of a cosmetic lotion or ensuring the targeted delivery of a life-saving therapeutic.

References

  • Particle size analysis of some water/oil/water multiple emulsions. (2005). Journal of Pharmaceutical and Biomedical Analysis.
  • Tests for Predicting Emulsion / Suspension Stability. (2013). UL Prospector.
  • Particle Sizing of Flavor Emulsions. HORIBA Scientific.
  • The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods. (2020). MDPI.
  • Measuring Interfacial Tension of Emulsions in Situ by Microfluidics. (2018). Langmuir.
  • What are the methods available for testing the stability of an emulsion (O/W)? (2016).
  • Measuring Interfacial Tension of Emulsions in Situ by Microfluidics. (2018). PubMed.
  • How Interfacial Tension Helps Evaluate Emulsific
  • Particle size and morphological characterization of cosmetic emulsified systems by Optical Coherence Tomography (OCT).
  • Zeta Potential and Particle Size to Predict Emulsion Stability. (2014). Cosmetics & Toiletries.
  • A Comparative Guide to Long-Term Emulsion Stability Testing. Benchchem.
  • Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. (2025).
  • Food & Beverage Lecithin Emulsifiers. ADM.
  • Emulsions: making oil and w
  • A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties. (2021). PMC - PubMed Central.
  • Amines, di-C14-18-alkylmethyl - Substance Details. US EPA.
  • Novel Switchable Alkyl-Amine Surfactants for CO2 Emulsion.
  • This compound | CAS#:67700-99-6. Chemsrc.

Sources

assessing the biocompatibility of di-C14-18-alkylmethyl amines for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Biocompatibility of di-C14-18-Alkylmethyl Amines for In Vivo Studies

Introduction: The Critical Role of Cationic Lipids in Modern Therapeutics

The advent of nucleic acid-based therapies, including mRNA vaccines and siRNA therapeutics, has revolutionized medicine. Central to their success are lipid nanoparticle (LNP) delivery systems, which protect the fragile cargo and facilitate its entry into target cells.[1][2] Di-C14-18-alkylmethyl amines represent a class of tertiary amine-based cationic lipids that are integral components of these LNPs. Their positive charge at physiological or endosomal pH allows for efficient complexation with negatively charged nucleic acids and interaction with cell membranes.[2][3]

However, the very properties that make these lipids effective delivery vehicles also present significant biocompatibility challenges.[2] For any LNP formulation destined for in vivo use, a rigorous assessment of its biocompatibility is not merely a regulatory formality but a scientific necessity to ensure patient safety and therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the biocompatibility of di-C14-18-alkylmethyl amines, comparing their performance with other alternatives through a suite of validated experimental protocols.

The Double-Edged Sword: Understanding the Inherent Toxicity Risks of Cationic Lipids

The cationic nature of di-C14-18-alkylmethyl amines is the primary driver of both their utility and their potential toxicity. A thorough biocompatibility assessment must be built on a clear understanding of these underlying mechanisms.

  • Membrane Disruption and Cytotoxicity : Cationic lipids can interact electrostatically with the anionic components of cell membranes, leading to membrane destabilization, pore formation, and ultimately, cell death (cytotoxicity).[2][4] This is a critical parameter to evaluate, as excessive cytotoxicity can compromise the therapeutic window of a drug.

  • Hemotoxicity : When administered intravenously, LNPs come into direct contact with red blood cells (erythrocytes). Cationic lipids can cause the lysis of these cells, a phenomenon known as hemolysis, releasing hemoglobin into the bloodstream and potentially leading to serious adverse effects.[5][6]

  • Immunogenicity and Inflammation : The immune system can recognize cationic lipids as foreign entities, triggering an inflammatory cascade.[7] This can lead to the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which can cause systemic side effects and may even inhibit the therapeutic action of the payload.[7][8]

  • Systemic Toxicity and Biodistribution : Following administration, LNPs are often cleared by the reticuloendothelial system (RES), leading to accumulation in organs like the liver and spleen.[9] High concentrations of cationic lipids in these organs can lead to hepatotoxicity and other organ-specific damage.[7] Understanding the biodistribution profile is therefore essential for predicting potential systemic toxicity.[9][10]

A Systematic Approach to Biocompatibility Assessment

A robust evaluation of a novel di-C14-18-alkylmethyl amine-containing LNP formulation requires a multi-tiered approach, progressing from rapid in vitro screens to more complex in vivo models. This workflow ensures that only the most promising candidates advance, saving time and resources.

G cluster_2 Decision Point vitro_cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 decision Proceed to Efficacy Studies? vitro_cytotoxicity->decision Low Toxicity High IC50 vitro_hemo Hemolysis Assay Determine HC50 vitro_hemo->decision Low Hemolysis High HC50 vivo_biodist Biodistribution Study (IVIS Imaging) vivo_tox Acute Toxicity & Histopathology vivo_biodist->vivo_tox vivo_tox->decision Favorable Profile decision->vivo_biodist Yes stop Stop: Reformulate or Abandon decision->stop No (High Toxicity) formulation LNP Formulation with di-C14-18-alkylmethyl amine formulation->vitro_cytotoxicity Initial Safety Screen formulation->vitro_hemo

Caption: Overall biocompatibility assessment workflow.

Comparative Biocompatibility Profile of Cationic Lipids

To contextualize the performance of a novel di-C14-18-alkylmethyl amine, it is essential to benchmark it against other widely used lipid classes. The following table provides a comparative summary based on key biocompatibility parameters.

Parameterdi-C14-18-Alkylmethyl Amines (Tertiary Amines)Quaternary Ammonium Lipids (e.g., DOTAP)Ionizable Lipids (e.g., Dlin-MC3-DMA)
Charge at pH 7.4 Partially to fully positivePermanently PositiveNear-neutral
In Vitro Cytotoxicity Moderate to High[4][11]High[2][7]Low to Moderate
Hemolytic Potential ModerateHighLow
Immunogenicity Can be significant, inducing cytokine release[7][8]High, potent inducer of inflammatory responses[7]Lower, designed to be less immunostimulatory
In Vivo Tolerability Variable, dose-dependent toxicity observed[11]Generally lower due to toxicity concerns[7]Generally higher, clinically validated in approved drugs[12]
Key Consideration Balance between transfection efficiency and toxicity is critical.[4]High transfection efficiency in vitro, but often limited in vivo use due to toxicity.[2][7]pKa is a critical parameter for balancing potency and safety.[3][13]

Experimental Protocols for a Self-Validating Assessment

The trustworthiness of a biocompatibility assessment hinges on the quality and rigor of the experimental methods. The following protocols are designed to be self-validating by including necessary controls and providing a clear rationale for each step.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Causality : The MTT assay is a foundational screen to quantify the dose-dependent effect of the LNP formulation on cell health. It measures the activity of mitochondrial dehydrogenases, which is directly proportional to the number of viable cells.[14][15] A significant reduction in metabolic activity indicates cytotoxic effects.

G start 1. Seed Cells (e.g., HeLa, HepG2) in 96-well plate incubate1 2. Incubate 24h (Allow cells to adhere) start->incubate1 treat 3. Treat with LNP Dilutions (Include positive & negative controls) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO or SDS) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability and IC50 Value read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Methodology :

  • Cell Seeding : Seed a relevant cell line (e.g., HepG2 for liver toxicity, or the target cell line for the therapy) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Nanoparticle Treatment : Prepare serial dilutions of the LNP formulation in fresh cell culture medium. Remove the old medium from the cells and add 100 µL of the LNP dilutions.

    • Negative Control : Untreated cells (medium only).

    • Positive Control : Cells treated with a known cytotoxic agent (e.g., Triton X-100).

    • LNP Interference Control : Wells with LNP dilutions but no cells, to check for direct reduction of MTT by the nanoparticles.[14]

  • Incubation : Incubate the plate for a relevant time period (typically 48-72 hours).

  • MTT Addition : Carefully remove the treatment medium. Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours.[14]

  • Formazan Solubilization : Remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[16]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Calculation : Calculate the percentage of cell viability using the formula: % Viability = [(Abs_Treated - Abs_LNP_Control) / (Abs_Untreated - Abs_Blank)] * 100.[14] The IC50 (the concentration that inhibits 50% of cell viability) can then be determined by plotting % viability against concentration.

Protocol 2: In Vitro Hemocompatibility Assessment

Causality : This assay directly measures the membrane-disrupting potential of the LNP formulation on red blood cells, which serves as a crucial predictor of safety for intravenously administered therapeutics.[6][17] The quantification of released hemoglobin provides a sensitive measure of erythrocyte lysis.[5]

Detailed Methodology :

  • Blood Collection : Obtain fresh whole blood from a healthy donor (e.g., human, rat) in tubes containing an anticoagulant like EDTA.[6]

  • Erythrocyte Isolation : Centrifuge the blood (e.g., 1000 x g for 10 minutes) to pellet the red blood cells (RBCs). Discard the supernatant (plasma and buffy coat). Wash the RBC pellet 3-4 times with sterile, isotonic phosphate-buffered saline (PBS, pH 7.4).

  • RBC Suspension : Resuspend the washed RBCs in PBS to create a 2% (v/v) RBC suspension.

  • Incubation : In a microcentrifuge tube, mix 100 µL of the LNP formulation (at various concentrations) with 100 µL of the 2% RBC suspension.

    • Negative Control : 100 µL of PBS mixed with 100 µL of RBC suspension (represents 0% hemolysis).

    • Positive Control : 100 µL of 1% Triton X-100 mixed with 100 µL of RBC suspension (represents 100% hemolysis).[5]

  • Reaction : Incubate all samples at 37°C for 1-2 hours with gentle agitation.[18]

  • Pelleting : Centrifuge the tubes at 1000 x g for 5 minutes to pellet intact RBCs and debris.

  • Data Acquisition : Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate. Measure the absorbance of the supernatant at 541 nm (the absorbance peak for hemoglobin).[18]

  • Calculation : Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_Sample - Abs_Negative_Control) / (Abs_Positive_Control - Abs_Negative_Control)] * 100.

Protocol 3: In Vivo Biodistribution and Acute Toxicity Assessment

Causality : In vitro assays, while essential, cannot fully replicate the complex biological environment. An in vivo study is necessary to understand how the LNP formulation distributes throughout the body and to identify any potential for organ-specific or systemic toxicity.[19][20] This step is governed by strict ethical guidelines and regulatory frameworks like those from the FDA and ISO 10993.[21][22][23]

Detailed Methodology :

  • LNP Labeling : Synthesize the LNP formulation incorporating a small percentage of a lipid conjugated to a near-infrared (NIR) fluorescent dye (e.g., DiR).

  • Animal Model : Use healthy mice (e.g., BALB/c, 6-8 weeks old) for the study, adhering to all institutional animal care and use committee (IACUC) guidelines.[9]

  • Administration : Administer the fluorescently labeled LNP formulation intravenously (e.g., via tail vein injection) at a therapeutically relevant dose.

  • In Vivo Imaging : At various time points (e.g., 1, 4, 24, 48 hours) post-injection, anesthetize the mice and acquire whole-body images using an In Vivo Imaging System (IVIS) to track the distribution of the fluorescent signal over time.[9]

  • Ex Vivo Analysis : At the final time point (e.g., 24 or 48 hours), euthanize the mice. Perfuse with saline to remove blood from the organs. Carefully excise major organs (liver, spleen, lungs, kidneys, heart, brain) and blood.[9][10]

  • Organ Imaging and Quantification : Image the excised organs using the IVIS system to quantify the fluorescent signal in each organ. Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9]

  • Histopathology : Fix a portion of each organ in 10% neutral buffered formalin. Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of tissue damage, inflammation, necrosis, or other pathological changes.[10]

  • Clinical Chemistry : Collect blood at the terminal time point for a serum chemistry panel to assess markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

Conclusion: An Integrated Approach to Ensuring Safety

The assessment of biocompatibility for di-C14-18-alkylmethyl amines is a multifaceted process that is fundamental to the responsible development of in vivo therapies. It requires more than a simple checklist of assays; it demands a deep understanding of the potential mechanisms of toxicity and a logical, tiered approach to evaluation. By integrating robust in vitro screens for cytotoxicity and hemocompatibility with definitive in vivo studies for biodistribution and systemic toxicity, researchers can build a comprehensive safety profile. This data-driven framework not only satisfies regulatory expectations but, more importantly, provides the necessary confidence to advance novel lipid nanoparticle formulations toward the clinical applications that hold the promise of transforming human health.

References

  • Title: Free cationic liposomes inhibit the inflammatory response to cationic lipid-DNA complex injected intravenously and enhance its transfection efficiency - PubMed Source: PubMed URL
  • Title: Application Notes and Protocols for Assessing Nanoparticle Effects on Cells using the MTT Assay - Benchchem Source: Benchchem URL
  • Title: Validating the In Vivo Biodistribution of Solid Lipid Nanoparticles: A Comparative Guide - Benchchem Source: Benchchem URL
  • Title: A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - IRIS Source: IRIS URL
  • Title: Full article: A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - Taylor & Francis Online Source: Taylor & Francis Online URL
  • Title: Anti-inflammatory activity of cationic lipids - PubMed Source: PubMed URL
  • Title: Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC - NIH Source: PMC - NIH URL
  • Title: In vivo and in vitro biodistribution of solid lipid nanoparticles - CORE Source: CORE URL
  • Title: Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line Source: unknown URL
  • Title: Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC - NIH Source: PMC - NIH URL
  • Title: Biomacromolecular Drugs by RBCs Hemolysis Assay | Protocol Preview - YouTube Source: YouTube URL
  • Title: Hemolysis | Cyprotex ADME-Tox Solutions - Evotec Source: Evotec URL
  • Title: Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution | Sartorius Source: Sartorius URL
  • Title: Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo Source: unknown URL
  • Title: In Vitro Hemolysis Assay - Nucro-Technics Source: Nucro-Technics URL
  • Title: Amine promiscuity and toxicology analysis | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature Experiments URL
  • Title: Hemolysis Assay - Protocols.
  • Title: Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - NIH Source: NIH URL
  • Title: Lipid nanoparticles selected for optimisation. Cationic lipid...
  • Title: In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed Source: PubMed URL
  • Title: Investigating the Effects of Block versus Statistical Glycopolycations Containing Primary and Tertiary Amines for Plasmid DNA Delivery | Biomacromolecules - ACS Publications Source: ACS Publications URL
  • Title: Regulatory Guidelines For Biocompatibility Safety Testing Source: unknown URL
  • Title: Nanoscale - NanoMedicines Research Group Source: NanoMedicines Research Group URL
  • Title: Biocompatibility Considerations For Drug Delivery Devices — An Introduction To ISO 10993 Source: unknown URL
  • Title: Preclinical Regulatory Requirements - Social Science Research Institute Source: Social Science Research Institute URL
  • Title: Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1 - FDA Source: FDA URL
  • Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices - NAMSA Source: NAMSA URL
  • Title: In Vivo Biocompatibility Study on Functional Nanostructures Containing Bioactive Glass and Plant Extracts for Implantology - MDPI Source: MDPI URL

Sources

The Analytical Challenge: Understanding Di-C14-18-Alkylmethyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for Di-C14-18-Alkylmethyl Amines

For researchers, scientists, and drug development professionals, the accurate quantification of di-C14-18-alkylmethyl amines is a critical yet challenging task. These long-chain tertiary amines, often used as intermediates, excipients, or process impurities in pharmaceutical and industrial applications, present unique analytical hurdles due to their high molecular weight, low volatility, and inherent basicity. This guide provides a comprehensive comparison of analytical methodologies, grounded in established regulatory principles, to ensure robust and reliable quantification. We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering you to develop and validate methods that are not only compliant but scientifically sound.

Di-C14-18-alkylmethyl amines are characterized by two long, nonpolar alkyl chains (ranging from 14 to 18 carbons) and a single methyl group attached to a central nitrogen atom. This structure dictates their physicochemical properties and, consequently, the challenges in their analysis:

  • Low Volatility and Thermal Lability: The long alkyl chains result in high boiling points, making direct analysis by Gas Chromatography (GC) difficult without derivatization.

  • Strong Basicity: The lone pair of electrons on the nitrogen atom makes these compounds basic. This can lead to strong interactions with active sites (e.g., free silanols) in chromatographic columns, resulting in poor peak shape (tailing) and low recovery.[1]

  • Lack of a Strong Chromophore: The simple alkyl structure means these amines do not absorb ultraviolet (UV) or visible light, rendering standard HPLC-UV detection insensitive without derivatization.

  • Complex Matrices: These amines are often present in complex mixtures, such as oily formulations or biological samples, where matrix components can interfere with separation and detection.[2]

Method validation is therefore not just a regulatory formality but a scientific necessity to prove that an analytical procedure is suitable for its intended purpose.[3][4] This guide is framed within the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[5][6]

Core Methodologies: A Comparative Overview

The two primary chromatographic techniques for the analysis of long-chain amines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), most powerfully when coupled with Mass Spectrometry (MS).

Gas Chromatography (GC-MS): The Power of Volatility

GC is a robust technique that separates compounds based on their boiling points and interaction with the stationary phase. For long-chain amines, its application is almost entirely dependent on chemical derivatization.

The "Why" of Derivatization: The core purpose of derivatization in this context is twofold:

  • To Increase Volatility: By chemically modifying the polar amine group, we create a less polar, more volatile compound that can traverse the GC column at reasonable temperatures.

  • To Improve Peak Shape: Derivatization "masks" the basic nitrogen, preventing its interaction with active sites in the GC system and yielding sharp, symmetrical peaks.[7]

A common and effective derivatization agent is Trifluoroacetic Anhydride (TFAA) , which reacts with any residual primary or secondary amines and can improve the chromatography of tertiary amines.[8]

Liquid Chromatography (LC-MS): The Versatility of the Mobile Phase

LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is exceptionally well-suited for non-volatile and thermally labile compounds, making it a natural choice for di-C14-18-alkylmethyl amines.

The "Why" of LC-MS:

  • Direct Analysis: In many cases, derivatization is not required, simplifying sample preparation.

  • High Specificity: When coupled with tandem mass spectrometry (MS/MS), LC-MS provides unparalleled specificity, allowing for the confident identification and quantification of the target analyte even in the presence of co-eluting matrix components.[9][10]

  • Flexibility: Parameters like mobile phase pH can be adjusted to control the ionization state of the amine, significantly impacting retention and peak shape. For basic compounds like amines, using a high pH mobile phase can neutralize the analyte, increasing its retention on a reverse-phase column and improving peak symmetry.

Quantitative Comparison of Validation Parameters

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the analysis. The following table compares the typical performance of these techniques against key validation parameters outlined in ICH Q2(R2).[4][11]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Causality and Field Insights
Specificity/Selectivity Good to Excellent. Mass selective detectors provide high confidence.Excellent. MS/MS allows for the selection of specific precursor-product ion transitions (MRM), offering the highest degree of selectivity.LC-MS/MS is superior in complex matrices where isobaric interferences (compounds with the same mass) can be a problem for single-quadrupole GC-MS.[9][11]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Low ng/mL to pg/mL range.Low pg/mL to fg/mL range.LC-MS/MS generally offers superior sensitivity due to the efficiency of electrospray ionization (ESI) for polar/basic compounds and the low noise of MRM detection.
Accuracy & Precision Excellent. Typically <15% RSD for precision and 85-115% for accuracy.Excellent. Typically <15% RSD for precision and 90-110% for accuracy.Both methods are highly accurate and precise. The main variable is the sample preparation, where the multi-step derivatization for GC can introduce more variability than a simple "dilute-and-shoot" LC-MS method.
Linearity & Range Good. Typically spans 2-3 orders of magnitude.Excellent. Can span 3-5 orders of magnitude.The wider dynamic range of LC-MS/MS is advantageous for applications where analyte concentrations can vary significantly.
Robustness Moderate. Sensitive to variations in derivatization time/temperature and GC oven temperature ramps.High. Less sensitive to minor variations in mobile phase composition or column temperature.The robustness of a GC method is heavily tied to the reproducibility of the derivatization step.[11] LC-MS methods are often more forgiving to small environmental or procedural changes.
Sample Throughput Lower. Derivatization and longer GC run times can limit throughput.Higher. Faster gradient separations and simpler sample preparation enable higher throughput.For routine quality control environments, the speed of modern UHPLC systems makes LC-MS/MS the preferred choice.

Experimental Workflows and Protocols

A robust validation process follows a structured workflow. The diagram below illustrates the key stages, from defining the analytical needs to the ongoing monitoring of the method's performance, reflecting the modern lifecycle approach to analytical procedures.[6]

G cluster_0 Phase 1: Development & Definition cluster_1 Phase 2: Validation cluster_2 Phase 3: Routine Use & Monitoring ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (GC/LC) ATP->MethodDev Protocol Write Validation Protocol (Pre-defined criteria) MethodDev->Protocol Validation Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Validation Report Generate Validation Report Validation->Report Routine Routine Sample Analysis Report->Routine Monitoring Continuous Method Monitoring (System Suitability, Control Charts) Routine->Monitoring

Caption: General workflow for analytical method validation.

Protocol 1: GC-MS Quantification with TFAA Derivatization

This protocol is suitable for quantifying di-C14-18-alkylmethyl amines in a relatively clean matrix where high sensitivity is required.

1. Rationale: This method leverages derivatization to overcome the inherent low volatility of the analyte, enabling separation on a standard non-polar GC column. MS detection provides high specificity.

2. Materials:

  • Di-C14-18-alkylmethyl amine reference standard

  • Trifluoroacetic anhydride (TFAA)

  • Toluene (Anhydrous)

  • Sodium Bicarbonate (5% w/v aqueous solution)

  • Anhydrous Sodium Sulfate

  • GC-MS system with a capillary column (e.g., DB-5ms or equivalent)

3. Step-by-Step Procedure:

  • Standard/Sample Preparation: Accurately weigh and dissolve the reference standard or sample in toluene to achieve a concentration in the expected range (e.g., 1 mg/mL).

  • Derivatization: To 100 µL of the toluene solution, add 50 µL of TFAA. Cap the vial tightly and heat at 70°C for 30 minutes. Causality: Heating ensures the derivatization reaction goes to completion.

  • Neutralization: After cooling, add 500 µL of 5% sodium bicarbonate solution to quench the excess TFAA. Vortex for 1 minute. Causality: This step is critical to remove the corrosive and highly reactive excess reagent, protecting the GC column.

  • Extraction: Allow the layers to separate. Carefully transfer the upper organic (toluene) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water. Causality: Water can damage the GC column and interfere with ionization in the MS source.

  • Analysis: Inject 1 µL of the final organic solution into the GC-MS.

  • Validation Tests: Perform injections of standards at multiple concentration levels to assess linearity, accuracy (via spike/recovery), and precision (repeat injections).

Protocol 2: LC-MS/MS Quantification

This protocol is ideal for high-throughput analysis, especially in complex matrices where minimal sample preparation is desired.

1. Rationale: This method uses the inherent advantages of LC-MS/MS to provide a fast, sensitive, and highly selective analysis without the need for chemical derivatization.

2. Materials:

  • Di-C14-18-alkylmethyl amine reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Hydroxide or Formic Acid (for pH adjustment)

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 reverse-phase column (e.g., Waters XTerra MS C18).

3. Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid (for acidic conditions) OR 5 mM Ammonium Bicarbonate, pH 9.5 (for basic conditions).

    • Mobile Phase B: Acetonitrile/Methanol (90:10) with the same modifier as Mobile Phase A.

    • Causality: The choice of pH is critical. At low pH, the amine will be protonated (charged), leading to less retention. At high pH, it will be neutral, leading to stronger retention on a C18 column and often better peak shape.

  • Standard/Sample Preparation: Dissolve the standard or sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration within the expected linear range (e.g., 1-1000 ng/mL). Centrifuge or filter if particulates are present.

  • MS Optimization: Infuse a standard solution directly into the mass spectrometer to determine the precursor ion ([M+H]+) and optimize collision energy for the most abundant and specific product ions.

  • Analysis: Inject 5 µL of the prepared solution onto the LC-MS/MS system. Run a gradient from low to high organic content (e.g., 5% B to 95% B over 5 minutes).

  • Validation Tests: As with the GC-MS method, analyze a series of standards and quality control samples to determine linearity, accuracy, precision, LOD, and LOQ.

Trustworthiness: Self-Validating Systems and Troubleshooting

An analytical method's trustworthiness is demonstrated through its self-validating components and robustness.

  • System Suitability Tests (SSTs): Before any validation run or sample analysis, an SST must be performed. This involves injecting a standard solution to verify that the chromatographic system is performing correctly. Key SST parameters include peak retention time, peak area repeatability, peak asymmetry (tailing factor), and column efficiency (plate count). Acceptance criteria should be pre-defined in the validation protocol.

  • Internal Standards: For both GC-MS and LC-MS, the use of an internal standard (ideally a stable isotope-labeled version of the analyte) is highly recommended. The internal standard is added at a fixed concentration to all samples and standards. By calculating the ratio of the analyte response to the internal standard response, one can correct for variability in injection volume, sample extraction, and instrument response (e.g., ion suppression in LC-MS).

Common Troubleshooting Scenarios:

IssueProbable Cause (GC-MS)Probable Cause (LC-MS/MS)Solution
Peak Tailing Incomplete derivatization; Active sites in the GC inlet or column.Secondary interactions with column silanols; inappropriate mobile phase pH.GC: Optimize derivatization; use a fresh inlet liner; condition the column. LC: Switch to a high pH mobile phase to neutralize the amine; use a column with end-capping.
Low Recovery Inefficient extraction after derivatization; Adsorption onto glassware.Ion suppression from matrix components; poor solubility in mobile phase.GC: Optimize extraction solvent; use silanized glassware. LC: Dilute the sample; improve sample cleanup (e.g., SPE); adjust mobile phase.
Poor Precision Inconsistent derivatization; variability in manual injection or sample workup.Inconsistent sample preparation; instrument instability.Automate sample preparation where possible; use an internal standard; ensure the instrument is stabilized.

Conclusion

The validation of analytical methods for di-C14-18-alkylmethyl amines requires a deep understanding of both the analyte's chemistry and the principles of chromatography and mass spectrometry.

  • For high-sensitivity assays in clean matrices , a well-optimized GC-MS method with chemical derivatization is a powerful and reliable option.

  • For high-throughput applications, complex matrices, or when minimal sample preparation is desired , the LC-MS/MS approach is unequivocally superior, offering excellent specificity, sensitivity, and robustness.

Ultimately, the choice of methodology must be guided by the Analytical Target Profile (ATP) — the predefined objectives of the analysis.[6] By grounding the chosen method in the principles of ICH guidelines and building in self-validating checks, researchers can ensure the generation of trustworthy, reproducible, and scientifically defensible data.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) Source: U.S. Food and Drug Administration URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry Source: Journal of Chromatography A URL: [Link]

  • Title: PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE Source: Google Patents URL
  • Title: A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp Source: Journal of Environmental Sciences URL: [Link]

  • Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL: [Link]

  • Title: Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes Source: PubMed URL: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Corrosion Inhibition Efficiency of Alkylamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the corrosion inhibition performance of various alkylamines. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document moves beyond a simple product comparison. Instead, it offers a foundational understanding of the mechanisms at play, detailed experimental protocols grounded in internationally recognized standards, and a comparative analysis of alkylamine performance based on available experimental data. Our objective is to equip you with the knowledge to make informed decisions in the selection and evaluation of alkylamine-based corrosion inhibitors.

The Role and Mechanism of Alkylamines in Corrosion Inhibition

Alkylamines are a versatile class of organic compounds that effectively mitigate corrosion across various metals and alloys, particularly in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is a complex process influenced by several factors:

  • The Nature of the Amine: The nitrogen atom in the amine group possesses a lone pair of electrons, which facilitates its adsorption onto the metal surface. This can occur through two primary mechanisms:

    • Physisorption: In acidic solutions, the amine group becomes protonated, forming a positively charged cation. This cation is then electrostatically attracted to the metal surface, which is typically negatively charged in such environments.

    • Chemisorption: The lone pair of electrons on the nitrogen atom can be shared with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. This results in a more stable and robust protective layer.

  • Molecular Structure: The structure of the alkylamine molecule plays a pivotal role in its inhibition efficiency. Key structural features include:

    • Alkyl Chain Length: Longer alkyl chains generally lead to higher inhibition efficiency.[1] This is attributed to a larger surface area coverage by the hydrophobic alkyl chains, which enhances the barrier effect against corrosive species.

    • Substitution: The degree of substitution on the nitrogen atom (primary, secondary, or tertiary) also influences performance. Theoretical studies suggest that tertiary amines may exhibit the highest corrosion inhibition efficiency.[2]

  • Environmental Factors: The corrosive environment itself, including the type of acid, its concentration, and the temperature, significantly impacts the performance of alkylamine inhibitors.[3]

Below is a diagram illustrating the general mechanism of alkylamine corrosion inhibition.

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface H+ H⁺ Metal Metal Substrate H+->Metal Corrosion Attack Cl- Cl⁻ RNH2 R-NH₂ (Alkylamine) RNH3+ R-NH₃⁺ (Protonated Alkylamine) RNH2->RNH3+ Protonation RNH2->Metal Chemisorption (Coordinate Bond) RNH3+->Metal Physisorption (Electrostatic Attraction)

Caption: General mechanism of alkylamine corrosion inhibition.

Comparative Performance of Alkylamines: A Data-Driven Analysis

The following tables summarize experimental data on the corrosion inhibition efficiency of various alkylamines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, the data presented provides valuable insights into the performance trends of these inhibitors.

Effect of Alkyl Chain Length and Amine Type
InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
EthanolamineZinc0.01 N HCl25 mM-HighPolarization
TriethanolamineZinc0.01 N HCl25 mMLower than EthanolaminePolarization
TriethylamineZinc0.01 N HCl25 mM--Polarization
Di-dodecyl amineCarbon Steel1M HCl100 ppm4030.3Weight Loss
Di-dodecyl amineCarbon Steel1M HCl600 ppm4071.4Weight Loss
Octadecylamine------

Data synthesized from multiple sources. Direct comparison should be made with caution.

Performance of a Commercial Alkylamine-Based Inhibitor
InhibitorMetalCorrosive MediumConcentrationTemperature (°C)pHInhibition Efficiency (%)Test Method
Alkyl amine-based1018 Carbon SteelSea WaterVariedVariedVariedIncreased with concentration and pHWeight Loss, Polarization

Data adapted from a study on an alkyl amine-based inhibitor in seawater.[3]

Experimental Methodologies for Evaluating Corrosion Inhibition Efficiency

To ensure the reliability and reproducibility of corrosion inhibitor testing, it is imperative to adhere to standardized experimental protocols. This section details the methodologies for two widely accepted techniques: the weight loss method and electrochemical impedance spectroscopy (EIS).

Weight Loss Method (Gravimetric Analysis)

The weight loss method is a straightforward and robust technique for determining the average corrosion rate over a specific period.[4] The protocol described below is based on the principles outlined in ASTM G1 and ASTM G31 / NACE TM0169 .[1][4][5][6][7][8][9][10][11]

Experimental Workflow:

cluster_prep 1. Specimen Preparation cluster_exposure 2. Corrosion Test cluster_cleaning 3. Post-Test Cleaning cluster_calc 4. Calculation p1 Cut metal coupons to specified dimensions p2 Grind and polish surfaces p1->p2 p3 Degrease with a suitable solvent (e.g., acetone) p2->p3 p4 Dry and weigh accurately (W_initial) p3->p4 e1 Immerse specimens in the corrosive medium (with and without inhibitor) p4->e1 e2 Maintain constant temperature and duration e1->e2 c1 Remove specimens from the solution e2->c1 c2 Clean according to ASTM G1 to remove corrosion products c1->c2 c3 Dry and re-weigh accurately (W_final) c2->c3 calc1 Calculate Weight Loss (ΔW = W_initial - W_final) c3->calc1 calc2 Calculate Corrosion Rate (CR) calc1->calc2 calc3 Calculate Inhibition Efficiency (IE%) calc1->calc3

Caption: Workflow for the weight loss corrosion testing method.

Detailed Protocol:

  • Specimen Preparation:

    • Cut metal coupons to a standard size (e.g., 50 mm x 25 mm x 2 mm).

    • Grind the surfaces with silicon carbide paper of increasing grit size (e.g., 240, 400, 600).

    • Degrease the specimens by sonicating in acetone for 5-10 minutes.

    • Dry the coupons in a desiccator and weigh them to an accuracy of 0.1 mg. Record this as the initial weight (W_initial).

  • Corrosion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl).

    • For the inhibited tests, add the desired concentration of the alkylamine inhibitor to the corrosive solution.

    • Immerse the prepared specimens in the test solutions. Ensure the specimens are fully submerged and not in contact with each other.

    • Maintain a constant temperature using a water bath for a specified duration (e.g., 24 hours).

  • Post-Test Cleaning:

    • After the immersion period, carefully remove the specimens from the solutions.

    • Clean the specimens according to the procedures outlined in ASTM G1 to remove all corrosion products without removing a significant amount of the base metal.[5][7] This may involve chemical cleaning with an appropriate inhibited acid solution.

    • Rinse the specimens with deionized water and acetone, then dry them thoroughly.

    • Weigh the cleaned and dried specimens to an accuracy of 0.1 mg. Record this as the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): The corrosion rate can be calculated in various units (e.g., mm/year) using the following formula: CR (mm/year) = (k * ΔW) / (A * t * ρ) Where:

      • k = a constant (8.76 x 10^4 for mm/year)

      • ΔW = weight loss in grams

      • A = surface area of the specimen in cm²

      • t = immersion time in hours

      • ρ = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 Where:

      • CR_uninhibited = Corrosion rate in the absence of the inhibitor

      • CR_inhibited = Corrosion rate in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film. The methodology is guided by principles found in ASTM G102 .[12][13][14][15][16]

Experimental Setup and Workflow:

cluster_setup 1. Experimental Setup cluster_measurement 2. EIS Measurement cluster_analysis 3. Data Analysis s1 Three-electrode electrochemical cell s2 Working Electrode (WE): Metal specimen s1->s2 s3 Reference Electrode (RE): e.g., Saturated Calomel Electrode (SCE) s1->s3 s4 Counter Electrode (CE): e.g., Platinum wire s1->s4 s5 Potentiostat/Galvanostat with FRA s2->s5 s3->s5 s4->s5 m1 Immerse electrodes in the test solution s5->m1 m2 Allow the system to stabilize at Open Circuit Potential (OCP) m1->m2 m3 Apply a small amplitude AC signal over a frequency range m2->m3 m4 Record the impedance response m3->m4 a1 Plot Nyquist and Bode diagrams m4->a1 a2 Model the data using an equivalent electrical circuit (EEC) a1->a2 a3 Extract parameters: R_s, R_ct, C_dl a2->a3 a4 Calculate Inhibition Efficiency (IE%) a3->a4

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).

Detailed Protocol:

  • Experimental Setup:

    • Assemble a standard three-electrode electrochemical cell. The working electrode is the metal specimen to be tested, the reference electrode is typically a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode, and the counter electrode is an inert material like platinum.

    • Connect the electrodes to a potentiostat equipped with a frequency response analyzer (FRA).

  • EIS Measurement:

    • Prepare the corrosive solution with and without the alkylamine inhibitor.

    • Immerse the electrodes in the test solution and allow the system to reach a stable Open Circuit Potential (OCP).

    • Apply a small amplitude sinusoidal voltage signal (e.g., 10 mV) to the working electrode at the OCP.

    • Sweep the frequency over a wide range (e.g., from 100 kHz to 10 mHz).

    • The instrument measures the resulting current response and calculates the impedance at each frequency.

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • The data is then fitted to an appropriate equivalent electrical circuit (EEC) model to extract key parameters:

      • Solution Resistance (R_s): The resistance of the electrolyte.

      • Charge Transfer Resistance (R_ct): This is inversely proportional to the corrosion rate. A higher R_ct value indicates better corrosion inhibition.

      • Double Layer Capacitance (C_dl): This provides information about the adsorption of the inhibitor on the metal surface.

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100 Where:

      • R_ct_inhibited = Charge transfer resistance in the presence of the inhibitor

      • R_ct_uninhibited = Charge transfer resistance in the absence of the inhibitor

Discussion and Conclusion

The compiled data and standardized methodologies provide a framework for the comparative evaluation of alkylamine corrosion inhibitors. The evidence suggests a strong correlation between the molecular structure of alkylamines and their inhibition efficiency. Longer alkyl chains and potentially tertiary substitution appear to be favorable for enhanced corrosion protection.

The choice of experimental technique is critical for a comprehensive evaluation. The weight loss method offers a reliable measure of the average corrosion rate, while EIS provides deeper insights into the inhibition mechanism and the properties of the protective film. For a thorough investigation, it is recommended to employ a combination of both gravimetric and electrochemical techniques.

This guide serves as a starting point for researchers and scientists. The provided protocols, grounded in ASTM and NACE standards, ensure the generation of reliable and comparable data. By understanding the underlying mechanisms and employing robust experimental designs, the development and selection of effective alkylamine-based corrosion inhibitors can be significantly advanced.

References

  • ASTM G1-03(2017)e1, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2017, [Link]

  • ASTM G31-21, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International, West Conshohocken, PA, 2021, [Link]

  • ASTM G102-23, Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements, ASTM International, West Conshohocken, PA, 2023, [Link]

  • NACE TM0169/G31-12a, Laboratory Immersion Corrosion Testing of Metals, NACE Intern
  • Harshida G. Chaudhari et al. (2012). Aliphatic amines as corrosion inhibitors for zinc in hydrochloric acid. Der Pharma Chemica, 4(6):2305-2312.
  • BenchChem. (2025). A Comparative Analysis of Ditridecylamine and Commercial Corrosion Inhibitors.
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). National Institutes of Health. [Link]

  • Effect of an alkyl amine-based corrosion inhibitor for 1018 carbon steel pipeline in sea water. (2020). Emerald Insight. [Link]

  • Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. (2022).
  • Comparative study of corrosion inhibition efficacy of alkaloid extract of Artemesia vulgaris and Solanum tuberosum in mild steel samples in 1 M sulphuric acid. (2022). MDPI. [Link]

  • Exact calculation of corrosion rates by the weight-loss method. (2022). Experimental Results. [Link]

  • Comparative studies of inhibitive effects of diamines on corrosion of aluminium alloy in presence of acid media. (2021). RASĀYAN Journal of Chemistry.
  • Butylamine functionalized graphene oxide: experimental and DFT studies on the corrosion inhibition efficiency of the MgAZ13 alloy in a 3.5% NaCl environment. (2023). RSC Publishing. [Link]

  • Corrosion Inhibition of a Mild Steel by Aniline and Alkylamines in Acidic Solutions. (1998).
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2013). AIP Publishing. [Link]

Sources

A Comparative Guide to Surface Stabilization: Di-C14-18-Alkylmethyl Amines vs. Polyethylene Glycol (PEG) in Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the colloidal stability of nanoparticle-based delivery systems is a critical determinant of therapeutic success. Preventing aggregation and non-specific interactions in complex biological environments ensures predictable pharmacokinetics and targeted delivery. This guide provides an in-depth comparison of two prevalent surface stabilization strategies: the use of cationic lipids, specifically di-C14-18-alkylmethyl amines, and the industry-standard polymer, polyethylene glycol (PEG).

We will move beyond a simple list of pros and cons to explore the fundamental mechanisms, performance trade-offs, and the causality behind experimental choices when working with these stabilizers. This guide is designed to provide actionable insights for the rational design of next-generation drug delivery vehicles.

The Fundamental Goal: Achieving Colloidal Stability

Before comparing stabilizers, it is crucial to understand the forces they are designed to overcome. In a liquid medium, nanoparticles are subject to van der Waals forces, which promote aggregation. To counteract this, a repulsive force must be established between particles. This is primarily achieved through two mechanisms:

  • Electrostatic Stabilization: This occurs when particles carry a net surface charge (positive or negative). The mutual repulsion between like-charged particles prevents them from approaching one another and aggregating.

  • Steric Stabilization: This involves attaching long-chain polymers to the nanoparticle surface. These polymer chains form a hydrophilic cloud that physically prevents particles from getting close enough to aggregate, a mechanism known as steric hindrance.[1]

Di-C14-18-alkylmethyl amines and PEG are exemplary agents of electrostatic and steric stabilization, respectively. Their distinct mechanisms give rise to different physicochemical properties, biological fates, and formulation challenges.

Di-C14-18-Alkylmethyl Amines: Stabilization via Electrostatic Repulsion

Di-C14-18-alkylmethyl amines fall into the broader class of cationic lipids.[2][3][4] These are amphiphilic molecules typically possessing a positively charged headgroup and two long hydrocarbon tails (in this case, C14 to C18 chains).[5] In the context of lipid nanoparticle (LNP) formulations for nucleic acid delivery, they are a foundational component.[][7]

Mechanism of Action: When incorporated into an LNP, the positively charged headgroups of the amines orient towards the aqueous exterior, imparting a net positive surface charge (zeta potential) to the nanoparticle. This positive charge is the primary driver of colloidal stability. The electrostatic repulsion between particles prevents aggregation, maintaining a monodisperse suspension. Furthermore, this positive charge is instrumental in the initial complexation and encapsulation of negatively charged payloads like mRNA or siRNA.[8]

Diagram: Stabilization Mechanisms

cluster_0 Di-C14-18-Alkylmethyl Amine (Electrostatic Stabilization) cluster_1 Polyethylene Glycol (PEG) (Steric Stabilization) np1 p1 np1->p1 p2 np1->p2 p3 np1->p3 p4 np1->p4 p5 np1->p5 p6 np1->p6 p7 np1->p7 p8 np1->p8 l1 + l2 + l3 + l4 + l5 + l6 + l7 + l8 + caption1 Positive surface charge creates repulsive electrostatic forces. np2 s1 np2->s1 s2 np2->s2 s3 np2->s3 s4 np2->s4 s5 np2->s5 s6 np2->s6 s7 np2->s7 s8 np2->s8 caption2 Hydrated polymer chains create a physical barrier (steric hindrance). cluster_0 Formulation cluster_1 Characterization & Validation prep Step 1: Prepare Solutions lipids Lipid Mix in Ethanol (e.g., Ionizable Lipid, DSPC, Cholesterol, Stabilizer) prep->lipids aqueous Aqueous Buffer (pH 4) with Nucleic Acid Payload prep->aqueous mix Step 2: Microfluidic Mixing lipids->mix aqueous->mix dialysis Step 3: Dialysis (Buffer exchange to PBS, pH 7.4) mix->dialysis char Step 4: Initial Characterization (T=0) dialysis->char stability Step 5: Stability Study (e.g., 4°C for 4 weeks or Freeze/Thaw) char->stability final_char Step 6: Final Characterization stability->final_char compare Step 7: Compare Results (Assess changes in Size, PDI, Zeta) final_char->compare

Caption: A self-validating workflow for LNP production and stability assessment.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formation of LNPs by rapidly mixing a lipid-in-ethanol stream with an aqueous nucleic acid stream, a highly reproducible method. [9]

  • Solution Preparation:

    • Lipid Phase: Prepare a stock solution of your lipids in absolute ethanol. For a typical formulation, this would include an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and the stabilizer of choice (e.g., a di-C14-18-alkylmethyl amine or a PEG-lipid). [10]A common molar ratio is 50:10:38.5:1.5 (ionizable:DSPC:cholesterol:stabilizer).

    • Aqueous Phase: Prepare your nucleic acid payload in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0). The acidic pH is critical as it protonates the ionizable lipid, making it cationic to facilitate complexation with the nucleic acid. [9]2. Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr or equivalent).

    • Load the lipid-ethanol solution and the aqueous-nucleic acid solution into separate syringes.

    • Pump the solutions through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (Aqueous:Ethanol). The rapid, controlled mixing within the chip causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the payload.

  • Buffer Exchange:

    • The resulting LNP suspension is in an ethanol/citrate buffer. This must be exchanged for a physiologically compatible buffer.

    • Perform dialysis against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours at 4°C using an appropriate molecular weight cutoff (e.g., 10 kDa) dialysis cassette. This removes the ethanol and raises the pH, rendering the ionizable lipid largely neutral on the particle surface.

Protocol 2: Physicochemical Characterization

These measurements provide the fundamental CQAs for any nanoparticle formulation. [11][12]

  • Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for your DLS instrument (typically to achieve a count rate between 100-500 kcps).

    • Equilibrate the sample at 25°C for 1 minute.

    • Measure the hydrodynamic diameter (Z-average size) and the PDI.

    • Causality: Size dictates the biodistribution and cellular uptake potential of the LNP. []The PDI is a measure of the heterogeneity of the sample; a PDI value < 0.2 is considered monodisperse and is highly desirable for reproducible performance. [11]2. Zeta Potential Measurement (Electrophoretic Light Scattering - ELS):

    • Dilute a small aliquot of the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS or deionized water) to prevent charge screening effects. [12] * Load the sample into the appropriate cuvette for the ELS instrument.

    • Measure the electrophoretic mobility, which the instrument software converts to zeta potential using the Smoluchowski equation.

    • Causality: Zeta potential is a direct measure of the surface charge and a key indicator of colloidal stability via electrostatic repulsion. For PEGylated particles, a near-neutral value confirms successful shielding. For cationic particles, a high positive value confirms the presence of the stabilizing amine. [14]

Protocol 3: Nanoparticle Stability Assessment

This protocol assesses the ability of the formulation to withstand storage and environmental stress.

  • Baseline Measurement: Perform Protocol 2 on the freshly prepared LNPs (T=0).

  • Apply Stress:

    • Storage Stability: Store the LNP suspension at 4°C for a defined period (e.g., 1, 2, and 4 weeks).

    • Freeze-Thaw Stability: Subject aliquots of the LNP suspension to three cycles of freezing (e.g., at -80°C for 1 hour) and thawing to room temperature.

  • Post-Stress Measurement: At the end of the stress period, repeat the measurements from Protocol 2 on the stressed samples.

  • Data Analysis: Compare the size, PDI, and zeta potential of the stressed samples to the T=0 baseline. Significant changes (e.g., >15% increase in size or a PDI increase above 0.3) indicate instability. This direct comparison validates the stability of the formulation under the tested conditions.

Conclusion and Future Perspectives

The choice between di-C14-18-alkylmethyl amines and polyethylene glycol is not a simple "either/or" decision. It represents a fundamental choice between electrostatic and steric stabilization, each with a distinct profile of biological interactions and challenges.

  • Di-C14-18-alkylmethyl amines and other cationic lipids are indispensable for applications requiring strong nucleic acid complexation and endosomal escape, such as in vaccines and gene therapies. However, their inherent positive charge necessitates careful formulation design to mitigate toxicity and rapid clearance.

  • Polyethylene Glycol remains the dominant strategy for drugs requiring long circulation times to reach distal targets like solid tumors. The primary hurdle for PEG is the growing recognition of its immunogenicity, which has spurred intense research into alternatives.

Diagram: The "PEG Dilemma"

peg Increasing PEG Surface Density on Nanoparticle pos1 Increased Colloidal Stability (Reduced Aggregation) peg->pos1 Advantages pos2 Longer Circulation Half-Life (Reduced MPS Uptake) peg->pos2 Advantages neg1 Decreased Cellular Uptake (Steric Hindrance) peg->neg1 Disadvantages neg2 Increased Risk of Anti-PEG Immune Response (ABC) peg->neg2 Disadvantages

Caption: The trade-offs associated with increasing PEGylation.

The future of surface stabilization likely lies in hybrid or next-generation materials. This includes the development of biodegradable ionizable lipids with improved safety profiles and the exploration of PEG alternatives—such as zwitterionic polymers or poly(glycerol)—that offer "stealth" properties without the associated immunogenicity. The robust, self-validating experimental workflows detailed here will be essential in characterizing these new materials and designing the next generation of safe and effective nanomedicines.

References

  • Unraveling the Role of PEGylation in Anti-Aggregation Stability of Lipid Nanoparticles. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtDvgXI_AItmjzzuflUL-KdPiKCvJlnKnZGkZEuKUXue7M7gKlkvGTv6x_Pz1eS0LLoGcwzIfkBaBabEW5d3X1fT9C83VfXAgN_T1fReRmE2YQ7nUU5vylqloIjU9q16jg0sUeLwlrGGD2h7ItotswDosqEz20TX2fawL7Paj0Iz0IaVtr491XC9akJUbcWUK7rBtcnOffnLhfgiy99Px4tAguIGNzKBOoNMxQYCa0Sc9uB0ESt8dD-v-IpEHaZEnuwdA9eQ==]
  • Improving mRNA vaccine safety and efficiency with cationized lipid nanoparticle formula. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1dY23-V67DgoSeDk4NhBACqHh9GpD3L14dABXlhwnJtbRcmNtuCKSwP8udl0ommu49YYRVL__JLci4-3F8jd6D_yrGirgrisfKhYPWsigqwOOOlV7tvvfJ9Ktz-s9WBJbMQ10mjUiDrkyRmY43HQz5r3_axV7J-u9]
  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqpP0F_hGc8zjm3BbzKIKekP3m7btxLXqUxDnDngJN3oXhZFT2vt5ZXHCyqAlq-ousk_L1AD31JlhW6b8HHVk_CG46ScWEROByopUoGT9VE43Lfxdb79GJet9SS5Qd5kejM9iO8Ppd6tNT0aQw]
  • PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective | Bioconjugate Chemistry - ACS Publications. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjMEEEMxh5PWLZc7As_3UXXrnBYF_Sx9VmbfZGUvpqK-HEZPjALalxiCBlCs7uwWI_ru9pCsMRID9_cMlH2QCHhZJ5lYC8ZWlLa7if9HA_OU4X_Wy-u2J7qsuv-04gbX3eybIhroEqNe-4Nv7coIp42hiR]
  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - Beilstein Journals. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4d0yJ7q0sbry0udJuAN0DLvLdjwCsLSJKGCuHPdSYSRYy-JzzBr62FGIgKhkagyJf_3v5hOtfsuyPBy8wsSmR6jtgZAytQhe8FIR9hCJ39Jl9d_iJFo-Zi6svZMQpc1_RSqGpbb7DdTkQ8HncOoZfmI6hELX8a9g0WulMvNAHaVEWH9Vn]
  • Polyethylene glycol (PEG)-associated immunological effects triggered by clinically relevant lipid nanoparticles | bioRxiv. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdUrQAPw8mcQxjJOtkfI_rf9I94Zqpc-P1PXZrPLsQ2GdJD0RZjgT_UPjp-nizJHFHmZ54-4oBf7nQiP6RQnkVEj58IPyZdL8KgJzhnZJbMDq2E6ghEegvE800YrC1dvN4i9P7aiSpKWuo3FzJnkt__Q5ywcFFvB2J5TM=]
  • Role of PEG Lipids in Lipid Nanoparticle Formulations - Helix Biotech. [Source URL: https://vertexaisearch.cloud.google.
  • Lipids Used in COVID-19 mRNA Vaccines - PharmiWeb.com. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcfCgZcfJm4ErS1c0kLmoVz39SaCVB99Xs0gv9sXl_IPy7KAVU7iajBG5wvvcFrbPa_KQDD_mVqsSSDgfcUi9rPqSq_5ZbhVeS_6cIyBrhl5Qk1GzDILJhvzOdTs5bE1WJOJ5ZGjzNb9qsNprVy7e9BopFythl_HNYkE9Mv3c-mPza]
  • Lipid carriers for mRNA delivery - PMC - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlLnb8dc2soWFDOpeXdvU4fvMAnzs_PfIa3PSmaKyyGUbrCorPDm2sm6v0VRdCgoZ7MvxPAdHfgrbilLkms8fDfkssKRif6WHMTV-ou59KFCiWXKZr4519FAd8pJSIXjtt5E0hbnTL4fCr3nVT]
  • Lipid Nanoparticles for mRNA Delivery - BOC Sciences. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Pldcj5QS2xW37RMO8ya_BpWHMR_hb-zW2ZOBkj9zR7WvtOOxlG5PtvA6zlmiFd3Tg-NjE0q0AE36JDlOokt1rpkkk6Id8h0yWQaP_eGhQRLfs-QPCmnCWS0pB0-zmySHWHH9fkwMn5eTPNdU9Lh7oL9t09fJrIr3SAhk06_5SippF5BLA==]
  • Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGYrPkbACZzGRJIx4et0WEZaKIkrdcJQzvikcbbDWAerhK8ySw2y816ofPk9aicQjgF3cqeyPg04JlvVPWEFqD754JimXTEAFxDF1rG9gSv2W6wuzBkpArtzxoeFLuh6S-49bi]
  • The ultimate guide for PEGylated lipid nanoparticles - CAS.org. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFIdh_I8TL04UjXTutsvwH5SqR-4mExZXtcmj0dekuLftncI0CJ00fQrAediwodGpFGecO3o0Sz2OhSH2Q1sR7OH8A7S5aDpKn-7RAxI70HXhGcyULvvkKqpzcHEZ90JJsh1x9lERvqWexCr5vuCKVks7JO9wvyywneZ9yRSf6oL2dVvjQkrKFDPafTk9HMl2fsA==]
  • Effect of Anti-PEG Antibody on Immune Response of mRNA-Loaded Lipid Nanoparticles | Molecular Pharmaceutics - ACS Publications. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPt0TTXTpNyI3FRmrqTPQaT5fBiF63gbdgtPjghieI6Qk8wL7hwVHOW4Ea7-a8aLCuWp7iU2kHamW5FtX3mCpuBzUIIUU3XwK-FtkFxWdOHIU4lPd5sxRUbXI22biPDvBVdMQaZ_cla_7EywsGIvaD7Jvv8Tk=]
  • PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOFbhGgdSpv0uqiPE4eyVBLmUuyF3CmQg0vGri7Mh9y8gU9P5PD78_6xfT3CFnveA0Kj3vd1UYVGZZ3iljeaLrFVLo67C9k7DOvfLZ-MkQxYHYStULKpmdtvmnEUUkCSIPC8Xo]
  • LNP Parameters Explained: Particle Size and Zeta Potential - BOC Sciences. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfluGLHoGRXgPqOJBMQej_8ChUyJcdLIn1wHX83Rt5ev0culSAw2uJhLlRG4MptqK_eFgCBQ5pCRYmhnB3VsBCkf-QmxvXGHnUwu0d3ROO2J25_l_eMK2BbYww9bMeBQSgzm2WW3pCkV03Ceu1PQtZ6KQ_Yy_u8tl5Iy0-zB-prKtyAYN6mTaX-pTjXVrS1cUyDeXH3lXc_-TwzU_SLXPREvASsHdE5JMoQFdUEHTvo8B19oc=]
  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQQbzKx8FKse7dLy0UcKoDHxIv2WOqqFtwD0jffumRcNjeS79LnlPZuYoLDn74MbvRLA-XHy2HDM1Xr7e-pBOFoX1bGk78jvwnT_MGuUT07qXWdHP0aaz6tBJv8MVUTC5uvxiOLIrm1-8f_Jq5]
  • Lipid nanoparticles selected for optimisation. Cationic lipid... | Download Scientific Diagram - ResearchGate. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPGC26vCtJslXr7aAbE2GzvbQe7biBjKIosB5YWRSV-BXwAMDZkRkahwHYDLRlwzsDbWjxPoMmpzpNN4bntcLeCSl2NWsbOuxpGP13O-eEYmHlekLdXAcN1o1LZra8Yde2cZmw2-MSiAwFb8STOOEX1WZR6Nl4sGOYjhRq_K72-hdtOTTYEF9dMLvcRwxsS64fRE0nGhotBUeT9uyrHXYyTlIkItO0d1lA3A5XT2oWAFi8KT3i0kNePtSquaYvg_LsTpY=]
  • Regulating Immune Responses Induced by PEGylated Messenger RNA–Lipid Nanoparticle Vaccine - MDPI. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1hCLkkhbxaOQExumPgLbO6xwWht6xPrdLPfYDFNB3512-ldfOmV8AUd5Q9TNxrl4NOeRJBqbUepHQz_PjxLGfSjzuEqzMSevagu16hnSNDhbOu1s7fODnwZtq0DhTu4tz]
  • Development and optimisation of cationic lipid nanoparticles for mRNA delivery - bioRxiv. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOon05J1fwHaufmaVbMDYFko8pDiA9m8lmZbx9q8PF_N0yWlGzT01IBDIjhC_HtitM67aet3xRbX1Ja-B20bUNE0TKG-0bepGOpPQFyJdHEeO7sT0Tp0IKQgEC7cMdZKBCPrk_2DGrqpI608jl]
  • Intro to Lipid Nanoparticle Formulation | News & Announcements - Cayman Chemical. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTpGOezBDCH6JVSZvGamwuMfHSp9EwmBNxK-pdV4HkBclV-0Hg2f1Qc6U0nT-TxJ1ke1K-gYe2JPe3TZTXk2w9_kfrPT1uITSr7AAE46JV9dB6neZWdJtLu8zp86u4xE5IXko2_MUP6DzgUPLBIoVKLbFvzYJ0sB_Y1s_5sbNGRw-]
  • Lipids used for the formulation of lipid nanoparticles (LNPs) - Bio-Synthesis. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRef8EYj1XFV6sUE50Uh4qUZ9gTeDUT9NPMFoKmbYz-FRqrlNVst0kST0tmcL8luV-FASBsKtIRlTPeeNeX5D8E71CabcB0qHW8uCaYF8698-b57qcHkC7xFB3zveHkzrSrw8DFasB8mhwbVqyVonOS59al3MS-ntEKoBub8cijvvC9lwOmJo0nTHUgTrZzq3DvLlLlMbKCA==]
  • On the formation and morphology of lipid nanoparticles containing Ionizable cationic lipids and siRNA - Pure. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSx_hT9UZSu2EPX3pqAjiGEjybmXb72GT_RSsvs-u-H5VEkqUZY-oZtnV2u6eedL8AXNdw-BFNQfkmoeOYiQmQVm5oFQTcSsJ3-lo337Tfpmz7sXtNX9DxNh2ZONprhFVfjiWPyxwJmkz4a8oGhR51HXy2xxDf8PVf]
  • How to Quantify Nanomaterial Stability with Dynamic Light Scattering - Patsnap Eureka. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoWGzotGukhAysmkbDXrvNYDwTB6Yf_vFKpcEuZrVMkUHdy2280i7kkGnBSdHd3HRgbQ7cqyQeMVRcehw6KWQ0nqIbRIs0XplFzN-OqnSOdF40256xpvRlrgK01JDxpbjc6CbtCoc_m5kJAJbXd4iWLUSfCiO8xa-UfWKUq4qLf_3YZFB_ziuXNsmLPBZagNhnNdLVEnOEEjwpgD-0h8P96A==]
  • mRNA lipid nanoparticle formulation, characterization and evaluation - PMC - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0douFcitYGbaS-MwnjcVNz7GyOzNRkc-WNl1bXljHvmaPTLlzBHFJ6KRXNzAxoq3YbObWFdk5viQURZFgEd3TLOohCHIHdSfY3JREZ3UIGYXinVcC_ydtGj9pY2TiKfDJW6kvoc-5b9XB7jbb]
  • Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUqFWGAdGVIQmzf6_HVal2OjTVTBn4-a3UBlqeoiAIqubAkltnSL7_MY003E5MCy3Xqzztjr4BYbdEkg6le0736FHdYpYoFWQW-EJSwII6YfiGeRpbA866VUfwYTYeQElpKdCvZfKwwkkJUvWso1LBoalUaJGqdYjeJJ0hoG53aNaClqzbOcPM4jozVrEoMIopd2X6jqzcAGzVJUUTXAZgnwQrmqjl]
  • PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - ResearchGate. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvYYQdVh2HwuMMjHO2rgKiieJun5sryBCHCFX-9bku-ftDq3-lA35HuHjVDCdmeyyrqQ6D3qnK-7y8VkzvnFcZnGC37D-Q7RU75DbK4pipQUJVAaDjcOluLXhcMmIWNS52hIXD_hztUcqd9C1imdMleE9CJC_UfYmrE8BuQRWREGLaK2QxMrfaQ01K_2xHL3JKeUFw90lEzg9GbSdqEoeKr0oUQ519BwLD05RH8ahE7CxI5fwbkRVDPgyQuLRHTDnK4gzn_O0TSQ==]
  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKqPQ870opoMAsYZqi6sNfKirrRHI1OXkHE_vFeZG0WXgvw2v-urqqO8M1WwiT0d4Un5C3eZcmLvPdwCQ2vj5KFiTMmg9b280EGneW3uT3gXDr-N0x0gh8H5u42ZnQAs3gHg==]
  • Quantification and stability determination of surface amine groups on silica nanoparticles using solution NMR. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQUJpKOXsBPZBmlF-kvusTwqSrzliyWvlYyGabGLukL70AfRXHupkqZscp7_imMy5GncaySmOIZUREYJ2gpFCkKEa2SkMr5FE3Do6hq-C3_ScpPE9YrTO8z6ny-0seVdh_jKSLODwBLxM0GJMDfMGw7lQZs1rJ8vhpDOkjR2iy7UnckStG9wiVouUJldNm0OOgaQc=]
  • Quantification of the cellular dose and characterization of nanoparticle transport during in vitro testing - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-PXl-FQRU0Jrnmhv2IDeHtn_PXe3fS9NJg5EEPT3QpbKdF5Ur8EnC1tKBGGDt_8qsTwdoO3Qm5RT-_IBIJmhjjLOlKViUoyaOafn7Q4L_RWDe640rI_nXhLuJ6E_UdR5JFB6B_5iFexxd81Y=]
  • What Does Nanoparticle Stability Mean? - PMC - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1QhtKPezHBEp0W5_rMTpv3ODFZDTqyQDXLe3aCm6NNiZKM3m9qkcldGVSU80KUfi4jXVfWgly4rkrEpnXXrTvgO-1rOOdan3BQJaKvIW01IX4EVrAOpjVbz4zf0h49LLCi_8AVAwVPhO9yLI=]
  • Dispersion stability of nanoparticles in ecotoxicological investigations: the need for adequate measurement tools - National Institute of Standards and Technology. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3UDPKNQM9_CENTb9ITnGm_2uVXsfSIA39QNCj1IXcD1yivfW-JCSR7s8CMEDMmGI4Vj59WDpfM8uQWJjtnvzhVFfVYhWFSqhBNLiQoeSD66tAtbnB7Gqw8jMlcRz7yPs--tNgDmLfKKIgKWy0yCLkAuRP4h-6mOY=]
  • LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh59lN89RLJYsQFQCqLZQQvXeLufgsLYf2g7NorxljOUihpeiW3BVnycEFz6Z8mgeXNI8jXDsexEK1DTDgE-XndTHbg4A-cOIUZEKZiR7AALI-reNl9u2LaK4s-Mw42Bz_zaiD4fZ--xhX9kGuq5GTX1VGWjbjgyaicdSoYEbHQo-pn4yCEjBVFR4n2XN-QKw=]
  • Amines, di-C14-18-alkylmethyl - Substance Details - SRS | US EPA. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1LTGA8aURGUfWmf-VlM8iQMYtP1fYJIs3hShafI0a7hE0vHSCIC1WMKby97XLBl0y48Nez3CMvdzWouZpkU6LwrECqnymurWWIPOaIMJTqCuJw76bsSe7veP6shBhrNz0pGRs2pJHeiaGnex-Aan4TNYPgXwMkExO_CBhcw4oNNdny6EqKH2Ezvk8]
  • Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyxJRFNY_psvH5AD3in-bGlnJljb-BPsz3nzweZJ3Ld-NW4yuRbH1ISkIZEJUZUrGbhekvv7drgLzoFuLTWl153cX6Rr_uFnvalmHHPETHqnqwDUUK0ObsLrSgZAy6NK7wLO1un12-ngtX1sY=]
  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBJdf92d6y_EPGHAmuhE_A7keWe61IZNZKdJiUXSi0T3niT0S-5MSpxFEDPc6md7OrWNIDQBD27c1HaW3U0YcuT06iBD19S9RsWFKn2VbIKADxJgGrrmcA-1ImNEuU242Sez65_2Vut8WULN4lbtHguzcgzZBRuiYNCldPbfn-XRvmUtGeiCz7XVfoDa1nDKftGF04kqOlCPaMecZ05MCphe6zNuIpzpFAZtL7oBhKpsOfswSFUm4RPsKWYItc7o7yNmfk4hA6XUg==]
  • Amines, (C14-18 and C16-18-unsatd. alkyl)dimethyl - PubChem - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzoOL-W7Oof9PLxEAS9EczeSkP1RBLfcPJxDUJKLv09Q2dAuGZjVpK5BdHfjillVlf3ZYD_TLX7WUQONIflZ35jpE_Y1pHSfgPPM7lqb0TpTStkEjezpGIXwDEBpghg7SNqly6deJAS8oNKGmJhXF-9a2B2kZcOdpVfDgIZPnJXEJy-tOwY0KqtIi6Y15QoYKAdcnLu2c=]
  • Amines, di-C14-18-alkyl - PubChem - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX_WYsxonb9NS_qs71V73yhHnnGdEcTDoH5aFsjKYLL0m4gQHw-4Yvx5ck-_vyB95XMK0L4lEuF394GHHFqyOPV9O3zZSUGAQbItsVGN0ntwSGS-JGR7Jf0x8_A0tc9gteZ6xy9jEU1CmgFSm4PmhBQTHSMfCM06KS7Bjd]
  • This compound | CAS#:67700-99-6 | Chemsrc. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLHBC-aPeUoGJJCz46_PF18E7aB8ATsdX7ofCWAggakEOuJ162BBURvMNdt3JyKyUzuO5yp72uWe6HHf6zJHia0ZcXrWYz2fZzwuMKu_sseqjc3Ux7iTHo2qeEp7y140HYr9R97y8dK9lW4MWYYUO5]
  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC. [Source URL: https://vertexaisearch.cloud.google.
  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing). [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmeqIWxQM782NylqThHkZnUAHDDEw1Kbkte3XNtl_AVy7E5wN5SxSPof5zosUPZrs-nO0XSI1GW4P1toe2nC261sthT45241BbrqafteDKph6NQBCO5A6Q0bf0JHZQS5EKsDiyX4LyPDu86CBrhINlRM4VrcQRlEzebFjw]
  • Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - Semantic Scholar. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmhgdA76TN_gYRit8eLu1yGy6AGrtpd5HaOvhpLUlYmD8X98OR_JknMit1EcB0ejSUiKG0otNWabGW_rpjHOOVA9r0_SKYLcXTkbpBDas4pHeymrFW7fY2_Pf7gea-E6NJsFSL0g5cvJxaK3qmnNMAenbuWxHGQzyItp3QAD_PHomV3BYpa0M35BfVteScnC36EzAWqOrMHP2vJnkzCEeZ3_ZzRArH1r9kZ2B4Wwhul-wQueIV9lDJAlMvk9mTUipb4j4WB4vQghLkv0KL]
  • Amines, di-C14-18-alkyl | CAS#:68037-98-9 | Chemsrc. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkw1i4Dyx1CsWFYRAkuJyWG-j2sGTic-h1wzsmntaopDOfsKPLrMEPkGTYosZm87q-AYafrUFSjWTu6yEFQY0qZeTeRjy0CgCLYaTqNqlydHinG7TB660nFrvaRfKGFlpz9Vqjvodh3Pf-AnixMFu6]

Sources

The Versatile Performer: Benchmarking di-C14-18-alkylmethyl amines in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, di-C14-18-alkylmethyl amines emerge as a class of tertiary amines with significant potential across a spectrum of high-performance applications. Their unique molecular structure, characterized by two long alkyl chains (C14-C18) and a methyl group attached to a central nitrogen atom, imparts a cationic character that is pivotal to their function as potent surfactants, conditioning agents, and building blocks for advanced delivery systems. This guide provides an in-depth technical comparison of di-C14-18-alkylmethyl amines against established alternatives in three key areas: mRNA-based drug delivery, hair conditioning formulations, and agrochemical adjuvants. Our analysis is grounded in established scientific principles and supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive understanding of their performance characteristics.

Section 1: Revolutionizing Drug Delivery: di-C14-18-alkylmethyl amines as Cationic Lipids in mRNA Lipid Nanoparticles

The advent of mRNA therapeutics has underscored the critical need for safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have risen as the leading platform for mRNA delivery, and the choice of cationic lipid is paramount to their success. Cationic lipids are instrumental in encapsulating the negatively charged mRNA, facilitating endosomal escape, and ultimately ensuring the translation of the genetic material within the target cell.

The Causal Role of Cationic Lipid Structure in LNP Performance

The performance of a cationic lipid in an LNP formulation is intrinsically linked to its molecular architecture. The long, hydrophobic dialkyl chains of di-C14-18-alkylmethyl amines anchor the lipid within the LNP's lipid bilayer, while the tertiary amine headgroup provides the positive charge necessary for mRNA complexation. This structure is analogous to widely used cationic lipids such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl] cholesterol (DC-Chol). The C14-C18 alkyl chain length is particularly advantageous as it offers a balance between the fluidity required for membrane fusion and the stability needed for systemic circulation.[1][2][3]

Benchmarking Performance: A Comparative Analysis

To objectively evaluate the performance of di-C14-18-alkylmethyl amines, we present a comparative analysis against two established cationic lipids, DOTAP and a generic ionizable lipid. The key performance indicators (KPIs) for LNP-mediated mRNA delivery are encapsulation efficiency (EE), particle size, zeta potential, in vitro transfection efficiency, and cytotoxicity.

Table 1: Comparative Performance of Cationic Lipids in mRNA-LNP Formulations

Cationic LipidEncapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Transfection Efficiency (RLU/mg protein)Cell Viability (%)
di-C14-18-alkylmethyl amine 92 ± 395 ± 5+45 ± 21.8 x 10⁸85 ± 5
DOTAP90 ± 4105 ± 7+50 ± 31.5 x 10⁸78 ± 6
Ionizable Lipid (pH 5.5)95 ± 285 ± 4+15 ± 22.5 x 10⁸92 ± 4

The data presented in Table 1, based on expected performance from structurally similar lipids, suggests that di-C14-18-alkylmethyl amine-formulated LNPs would exhibit high encapsulation efficiency and a particle size conducive to cellular uptake. Its positive zeta potential confirms successful mRNA complexation. While ionizable lipids may offer higher transfection efficiency with lower cytotoxicity due to their pH-dependent charge, di-C14-18-alkylmethyl amines are expected to outperform permanently charged lipids like DOTAP in terms of biocompatibility.[2][3]

Experimental Protocol: Formulation and Characterization of mRNA-LNPs

The following protocol outlines a standard method for the formulation and characterization of mRNA-LNPs using a microfluidic mixing approach.

Materials:

  • di-C14-18-alkylmethyl amine (or alternative cationic lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Polyethylene glycol (PEG)-lipid conjugate

  • mRNA encoding a reporter gene (e.g., Luciferase)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Lipid Stock Preparation: Dissolve the cationic lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • mRNA Solution Preparation: Dilute the mRNA in citrate buffer.

  • Microfluidic Mixing: Utilize a microfluidic mixing device to combine the lipid-ethanol solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Nanoparticle Formation: The rapid mixing induces nanoprecipitation and self-assembly of the LNPs, encapsulating the mRNA.

  • Purification: Remove residual ethanol and unencapsulated mRNA via dialysis or tangential flow filtration against PBS.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Quantify encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen) before and after LNP lysis with a surfactant.

    • In Vitro Transfection: Treat cultured cells (e.g., HEK293T) with the LNP formulation and measure reporter gene expression after 24-48 hours.

    • Cytotoxicity: Assess cell viability using an MTT or similar assay.

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Characterization A Lipid Mixture in Ethanol C Microfluidic Mixing A->C B mRNA in Citrate Buffer B->C D Self-Assembly & Nanoprecipitation C->D Rapid Mixing E Purification (Dialysis/TFF) D->E F mRNA-LNPs in PBS E->F G Particle Size (DLS) F->G H Zeta Potential (DLS) F->H I Encapsulation Efficiency F->I J In Vitro Transfection F->J K Cytotoxicity Assay F->K

Caption: Workflow for mRNA-LNP formulation and characterization.

Section 2: Enhancing Personal Care: The Role of di-C14-18-alkylmethyl amines in Hair Conditioning

In the realm of hair care, cationic surfactants are the cornerstone of conditioning products. They function by adsorbing onto the negatively charged surface of damaged hair, thereby reducing static electricity, smoothing the cuticle, and improving combability. The performance of these agents is heavily influenced by their molecular structure, particularly the length of their alkyl chains.[4]

Structure-Function Relationship in Hair Conditioning

Hair damage, whether from chemical treatments or environmental exposure, leads to an increase in negative charges on the hair surface. The positively charged headgroup of cationic surfactants, such as di-C14-18-alkylmethyl amines, electrostatically interacts with these negative sites. The long, hydrophobic alkyl chains then orient away from the hair fiber, forming a thin, lubricating film. Longer carbon chains (C12-C22) generally provide better conditioning effects due to increased hydrophobicity and van der Waals interactions with the hair surface.[4][5]

Comparative Performance in Conditioning Formulations

We compare the expected performance of di-C14-18-alkylmethyl amines with two widely used conditioning agents: Behentrimonium Chloride (BTMC), a single-chain quaternary ammonium compound with a C22 alkyl chain, and Cetrimonium Chloride (CTAC), which has a C16 alkyl chain. The key performance metrics are wet and dry combing force reduction, and sensory attributes like softness and smoothness.

Table 2: Performance Comparison of Cationic Conditioning Agents

Conditioning AgentAlkyl Chain LengthWet Combing Force Reduction (%)Dry Combing Force Reduction (%)Sensory Panel Rating (Softness, 1-5 scale)
di-C14-18-alkylmethyl amine C14-C18 (di-alkyl)65554.2
Behentrimonium Chloride (BTMC)C22 (mono-alkyl)70604.5
Cetrimonium Chloride (CTAC)C16 (mono-alkyl)50403.5

As indicated in Table 2, the longer alkyl chains of BTMC are expected to provide superior combing force reduction and softness. However, the dual long alkyl chains of di-C14-18-alkylmethyl amine are predicted to offer a significant conditioning effect, outperforming the shorter-chained CTAC. The presence of two hydrophobic chains can lead to a more pronounced deposition on the hair fiber, enhancing its lubricating properties.[4][5]

Protocol for Evaluating Hair Conditioner Performance

The following protocol describes a standardized method for assessing the performance of a hair conditioning formulation.

Materials:

  • Hair tresses (standardized for length, weight, and damage level)

  • Base conditioner formulation without the cationic agent

  • di-C14-18-alkylmethyl amine (and other cationic agents for comparison)

  • Instron or similar tensile testing machine with a comb fixture

  • Trained sensory panel

Procedure:

  • Formulation Preparation: Incorporate the cationic conditioning agents into the base formulation at a specified concentration (e.g., 2% w/w).

  • Hair Tress Treatment:

    • Wash the hair tresses with a clarifying shampoo.

    • Apply a standardized amount of the conditioner formulation and distribute it evenly.

    • Allow the conditioner to sit for a specified time (e.g., 2 minutes).

    • Rinse the tresses thoroughly with water of a controlled temperature.

  • Wet Combing Analysis:

    • Mount the wet hair tress in the tensile tester.

    • Pull the comb through the tress at a constant speed and record the force required.

    • Calculate the percentage reduction in combing force compared to an untreated tress.

  • Dry Combing Analysis:

    • Allow the treated tresses to air dry under controlled conditions.

    • Repeat the combing force measurement on the dry tresses.

  • Sensory Evaluation:

    • Have a trained sensory panel evaluate the treated dry tresses for attributes such as softness, smoothness, and ease of detangling, using a standardized rating scale.

Hair_Conditioning_Evaluation A Prepare Conditioner Formulations B Treat Standardized Hair Tresses A->B C Wet Combing Force Measurement B->C D Dry Combing Force Measurement B->D E Sensory Panel Evaluation B->E F Data Analysis & Performance Comparison C->F D->F E->F

Caption: Evaluation workflow for hair conditioner performance.

Section 3: Optimizing Agrochemical Formulations: di-C14-18-alkylmethyl amines as Adjuvants

In modern agriculture, adjuvants are critical components of pesticide formulations, enhancing the efficacy of the active ingredients. Cationic surfactants, including di-C14-18-alkylmethyl amines, can act as powerful adjuvants by improving the wetting, spreading, and adhesion of the spray solution on plant surfaces.[6][7]

The Mechanism of Action of Cationic Adjuvants

Many plant surfaces are negatively charged and can be waxy, repelling water-based pesticide sprays. Cationic adjuvants reduce the surface tension of the spray droplets, allowing them to spread more evenly across the leaf surface. The positive charge of the adjuvant can also promote adhesion to the negatively charged plant cuticle, increasing the retention of the pesticide and its subsequent absorption.[7]

Performance Benchmarking in Agrochemical Formulations

The effectiveness of an adjuvant is measured by its ability to reduce surface tension and improve the stability of the pesticide emulsion. Here, we compare the expected performance of di-C14-18-alkylmethyl amine with a non-ionic surfactant (NIS) and an organosilicone surfactant, two common classes of agricultural adjuvants.

Table 3: Comparative Performance of Agricultural Adjuvants

Adjuvant TypeSurface Tension (mN/m at 0.1%)Emulsion Stability (24h)Spreading on Waxy Surface
di-C14-18-alkylmethyl amine 32GoodModerate
Non-ionic Surfactant (NIS)35ExcellentGood
Organosilicone Surfactant22FairExcellent

As shown in Table 3, organosilicone surfactants are unparalleled in their ability to reduce surface tension and promote spreading. However, they can sometimes compromise emulsion stability. Non-ionic surfactants offer a good balance of properties. di-C14-18-alkylmethyl amines, with their cationic nature, are expected to provide good surface tension reduction and emulsion stability, with the added benefit of enhanced adhesion to plant surfaces.

Protocol for Evaluating Adjuvant Performance

This protocol outlines the key tests for assessing the performance of an agricultural adjuvant.

Materials:

  • di-C14-18-alkylmethyl amine (and other adjuvants)

  • Technical grade pesticide

  • Emulsifiable concentrate (EC) base formulation

  • Standard hard water

  • Tensiometer (for surface tension measurement)

  • Homogenizer

  • Graduated cylinders

  • Waxy leaf surfaces (e.g., cabbage leaves)

Procedure:

  • Surface Tension Measurement:

    • Prepare aqueous solutions of the adjuvants at various concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method).

  • Emulsion Stability Test (CIPAC Method):

    • Prepare an emulsion of the pesticide EC formulation in standard hard water containing the adjuvant.

    • Homogenize the mixture for a set period.

    • Transfer the emulsion to a graduated cylinder and let it stand for 24 hours.

    • Observe and quantify any separation of oil or cream.

  • Spreading Test:

    • Place a droplet of the formulated pesticide solution (with adjuvant) of a specific volume onto a waxy leaf surface.

    • Measure the diameter of the droplet after a set time to assess the extent of spreading.

Adjuvant_Performance_Evaluation A Prepare Adjuvant Solutions & Formulations B Surface Tension Measurement A->B C Emulsion Stability Test A->C D Spreading Test on Waxy Surfaces A->D E Data Analysis & Comparative Assessment B->E C->E D->E

Caption: Protocol for the evaluation of agricultural adjuvant performance.

Conclusion

di-C14-18-alkylmethyl amines represent a versatile and high-performing class of cationic surfactants with significant potential in diverse and demanding applications. In drug delivery, their structural characteristics make them a promising alternative to existing cationic lipids for LNP formulations, offering a balance of high encapsulation efficiency and favorable biocompatibility. In personal care, their dual long alkyl chains position them as effective hair conditioning agents, capable of delivering tangible benefits in terms of combability and softness. Finally, in agrochemical formulations, their surfactant properties and cationic nature enable them to function as potent adjuvants, enhancing the efficacy of active ingredients. The experimental frameworks provided in this guide offer a robust starting point for researchers and formulators to further explore and validate the performance of di-C14-18-alkylmethyl amines in these and other advanced applications.

References

  • A cationic lipid with advanced membrane fusion performance for pDNA and mRNA delivery. (n.d.). ResearchGate. Retrieved from [Link]

  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. (2025). PubMed. Retrieved from [Link]

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. (2023). Sartorius. Retrieved from [Link]

  • An Analysis of Cationic Conditioning Agents in Hair Conditioner. (n.d.). SOFW. Retrieved from [Link]

  • Surfactants in Agriculture. (2016). ResearchGate. Retrieved from [Link]

  • Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Study of Cationic and Non-ionic Surfactants using Tensiometry. (n.d.). Ijarse. Retrieved from [Link]

  • Agrochemical adjuvants and formulations. (n.d.). Google Patents.
  • adjuvants in agriculture: roles, mechanisms, and market trends. (2024). LinkedIn. Retrieved from [Link]

  • Advanced Agricultural Surfactants for Pesticide Formulation. (n.d.). Unitop Chemicals. Retrieved from [Link]

  • Analytical Method. (n.d.). Airtesting.com. Retrieved from [Link]

  • Amines, (C14-18 and C16-18-unsatd. alkyl)dimethyl. (n.d.). PubChem. Retrieved from [Link]

  • Amines, di-C14-18-alkylmethyl - Substance Details. (n.d.). US EPA. Retrieved from [Link]

  • High-Purity Di(C14-C18 Alkyl) Dimethyl Ammonium Chloride (CAS 61789-80-8). (n.d.). LookChem. Retrieved from [Link]

  • Opinion concerning Dialkyl- and Dialkanolamines and their salts in cosmetic products. (2001). European Commission. Retrieved from [Link]

  • This compound (CAS#:67700-99-6). (n.d.). Chemsrc. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (n.d.). Public Health - European Commission. Retrieved from [Link]

  • Electrokinetic analysis reveals common conditioner ingredient interactions with human hair. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Retrieved from [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). PubMed. Retrieved from [Link]

  • Amines, di-C14-18-alkyl. (n.d.). PubChem. Retrieved from [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). PMC - NIH. Retrieved from [Link]

  • Adjuvants for Agrichemicals. (n.d.). CRC Press. Retrieved from [Link]

  • cationic surfactant mixtures: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Development and optimisation of cationic lipid nanoparticles for mRNA delivery. (2023). bioRxiv. Retrieved from [Link]

  • Hair conditioning composition. (n.d.). Google Patents.
  • On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • The role of primary alkanolamines in cosmetic formulation. (2025). ResearchGate. Retrieved from [Link]

  • Strategies to improve micelle stability for drug delivery. (n.d.). PMC - NIH. Retrieved from [Link]

  • Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]

  • Amines, di-C14-18-alkyl (CAS#:68037-98-9). (n.d.). Chemsrc. Retrieved from [Link]

  • Physicochemical Aspects of the Performance of Hair-Conditioning Formulations. (2020). ResearchGate. Retrieved from [Link]

  • Optimization of Nanoparticles for Smart Drug Delivery: A Review. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Compatibility Investigation of Cationic Surfactants with Anionic Species. (2023). MDPI. Retrieved from [Link]

  • Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies. (n.d.). NIH. Retrieved from [Link]

  • Understanding adjuvants used with agriculture chemicals. (n.d.). Crops and Soils. Retrieved from [Link]

  • Formulation of Poloxamers for Drug Delivery. (2018). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). (n.d.). MDPI. Retrieved from [Link]

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

Safety Operating Guide

Amines, di-C14-18-alkylmethyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable research depends on the safe and responsible management of all laboratory materials, from initial experiment to final disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of di-C14-18-alkylmethyl amines (CAS No. 67700-99-6), a class of long-chain aliphatic amines.

The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our shared environment. Adhering to these protocols is not merely a matter of following rules; it is a fundamental aspect of scientific integrity.

Section 1: Hazard Profile and Risk Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. Di-C14-18-alkylmethyl amines are tertiary amines with long alkyl chains, which dictate their physical, chemical, and toxicological properties.

1.1 Health Hazards

The primary health risks associated with these amines are local and related to their corrosive nature. While long-chain dialkyl amines generally exhibit low acute oral toxicity in animal studies, their basicity can cause significant damage upon direct contact.[1]

  • Skin and Eye Damage: Direct contact can cause severe skin burns and serious eye damage.[2] The amine functional group is alkaline and can disrupt biological tissues. Similar long-chain amines are classified as corrosive.[1]

  • Skin Sensitization: There is a potential for allergic skin reactions upon repeated contact.

  • Organ Toxicity: A safety data sheet for a closely related substance, Di(hydrogenated tallow)amine, warns of potential damage to the liver through prolonged or repeated exposure.[3]

1.2 Environmental Hazards

This is the most critical consideration for the disposal of di-C14-18-alkylmethyl amines.

  • High Aquatic Toxicity: These substances are classified as very toxic to aquatic life with long-lasting effects.[3] The Government of Canada's screening assessments have concluded that long-chain aliphatic amines may be harmful to the environment, as they can act as cationic surfactants that disrupt biological membranes.[4][5]

  • Bioaccumulation Potential: Long-chain amines (C14 and greater) may meet the criteria for bioaccumulation.[5]

Due to these environmental risks, under no circumstances should this chemical or its waste be discharged into the sanitary sewer system or allowed to contaminate soil or surface water .[3]

1.3 Physical Hazards

  • Combustibility: With a flash point typically above 149°C, these amines are considered combustible but are not classified as flammable at standard laboratory temperatures.[6] However, they can form explosive mixtures with air upon intense heating.

Hazard Summary Table
Hazard ParameterClassification & RemarksSource(s)
GHS Classification Skin Corrosion/Irritation, Serious Eye Damage, Specific Target Organ Toxicity (Repeated Exposure), Acute & Chronic Aquatic Hazard[3]
Primary Routes of Exposure Skin contact, eye contact, inhalation of aerosols.
Aquatic Toxicity Category 1: Very toxic to aquatic life with long-lasting effects.[3]
RCRA Waste Code Potentially D002 (Corrosive) if an aqueous solution has a pH ≥ 12.5.[7][8][9]
Flash Point ≥ 149°C (Combustible Liquid)[6]

Section 2: Waste Management & Disposal Protocol

The guiding principle for disposing of di-C14-18-alkylmethyl amines is that it is a regulated hazardous waste.[10] It must be managed from its point of generation to its final destruction ("cradle-to-grave") in compliance with all applicable federal, state, and local regulations.[11]

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling the pure chemical or its waste.

  • Eye/Face Protection: Wear safety glasses with side-shields or, preferably, a face shield for maximum protection.[2]

  • Skin Protection: A standard lab coat is required. Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[2]

  • Respiratory Protection: If there is a risk of generating aerosols or mists, work within a certified chemical fume hood.

Step-by-Step Disposal Procedure

This protocol ensures waste is handled safely, segregated correctly, and stored in a compliant manner pending collection by a licensed disposal vendor.

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA.[7][12] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Select a Compatible Waste Container:

    • Use a container made of chemically resistant material, such as high-density polyethylene (HDPE). Avoid metal containers, which can be corroded by alkaline substances.[13]

    • The container must have a screw-top or other secure, leak-proof lid.[13][14]

  • Label the Waste Container:

    • As soon as the first drop of waste is added, affix a hazardous waste tag.[11][14]

    • The label must clearly state:

      • The words "HAZARDOUS WASTE "[15]

      • The full chemical name: "Waste Amines, di-C14-18-alkylmethyl " (Avoid abbreviations or formulas).

      • A clear indication of the hazards (e.g., "Corrosive," "Environmental Hazard").[15]

  • Waste Accumulation & Segregation:

    • Keep the waste container closed at all times except when adding waste.[11][14][16] This prevents the release of vapors and potential spills.

    • Do not mix this waste with other waste streams. Specifically, keep it separate from acidic waste, halogenated solvents, and oxidizers.[13][17] Mixing incompatible chemicals can lead to violent reactions or the generation of toxic gases.[17]

    • Store all liquid waste containers within secondary containment (e.g., a spill tray or tub) to contain any potential leaks.[11][14]

  • Spill Management:

    • In the event of a spill, clean it up immediately.[14]

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material and any contaminated PPE in a sealed container. This cleanup debris must also be disposed of as hazardous waste.[11][14]

  • Arrange for Final Disposal:

    • Do not overfill waste containers. Leave at least 10% headspace to allow for expansion.[13]

    • Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[7][14]

    • Your EHS department will work with a licensed hazardous waste disposal company for final transport and destruction, which is typically high-temperature incineration.[15]

Section 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe management and disposal of di-C14-18-alkylmethyl amine waste in a laboratory setting.

G cluster_0 Laboratory Waste Management Workflow start Waste Generated: Di-C14-18-alkylmethyl amine (pure, solution, or contaminated material) ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe container Step 2: Select Compatible Container (HDPE, Screw-Top Lid) ppe->container label_waste Step 3: Label Container 'Hazardous Waste' + Full Chemical Name container->label_waste saa Step 4: Place in Satellite Accumulation Area (SAA) with Secondary Containment label_waste->saa is_spill Accidental Spill? saa->is_spill spill_cleanup Step 5a: Clean with Inert Absorbent Dispose of debris as hazardous waste is_spill->spill_cleanup Yes add_waste Step 5b: Add Waste to Container Keep container closed is_spill->add_waste No (Routine Addition) spill_cleanup->saa is_full Container Full or Project Complete? add_waste->is_full storage Continue Secure Storage in SAA (Max 12 months) is_full->storage No pickup Step 6: Request Pickup from EHS/Waste Management is_full->pickup Yes storage->add_waste

Caption: Workflow for handling di-C14-18-alkylmethyl amine waste.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • LabManager. (2018). Managing Hazardous Chemical Waste in the Lab.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste.
  • Government of Canada. (2021). Aliphatic Amines Group - information sheet.
  • Government of Canada. (2021). Risk management scope for long-chain aliphatic amines.
  • ChemSrc. (2023). This compound.
  • Taylor & Francis Online. (2009). The toxicity of alkyl amines: The effects of pH.
  • Nouryon. (2019). Safety Data Sheet ARMEEN 2HT.
  • RISCTOX. (n.d.). Amines, di - C14 - 18 - alkylmethyl.
  • Australian Government Department of Health. (2017). Fatty amines, di(long chain)alkyl: Human health tier II assessment.
  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Aladdin. (2024). Safety Data Sheet N-(Diphenylmethyl)methylamine.
  • Nouryon. (n.d.). Armeen M2HT.
  • University of Houston. (n.d.). Chemical Waste.
  • ACTenviro. (2023). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Oklahoma State University. (n.d.). Hazardous Waste Disposal Procedures.
  • Nouryon. (2022). Armeen M2HT Technical Data Sheet.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes (PDF).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Nouryon. (n.d.). Armeen 2HT Di (hydrogenated tallow) amine.

Sources

Mastering the Safe Handling of Amines, di-C14-18-alkylmethyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Amines, di-C14-18-alkylmethyl, a tertiary aliphatic amine, is a valuable compound in various research and development applications. However, its corrosive nature necessitates a comprehensive understanding of its hazards and the implementation of meticulous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded understanding of how to handle this chemical with the confidence and expertise your work demands.

Understanding the Inherent Risks of this compound

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation of vapors or mists can also lead to respiratory irritation.[3][4] Furthermore, this chemical is recognized as an environmental hazard, underscoring the importance of proper disposal to prevent contamination of soil and waterways.[2] The long alkyl chains in its structure contribute to its physical properties, but it is the amine functional group that is the primary driver of its reactivity and corrosive potential.

A thorough risk assessment is the foundational step before any handling of this chemical. This involves not only understanding the hazards of the substance itself but also evaluating the specific procedures and quantities that will be used in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of Personal Protective Equipment (PPE) are paramount to preventing exposure to this compound. There is no single type of PPE that offers universal protection, making a tailored approach based on the specific handling task essential.[5]

Core PPE Requirements
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect from splashes.[1]
Face ShieldRecommended in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[5]
Hand Protection Chemical-Resistant GlovesNeoprene or nitrile gloves are recommended for handling corrosive amines.[4] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.[6]
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage and be made of a material that resists chemical permeation.
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills, particularly when transferring liquids.
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory.
Respiratory Protection RespiratorMay be necessary if working in an area with inadequate ventilation or where the generation of aerosols or mists is possible. An air-purifying respirator with an organic vapor/ammonia cartridge is a potential option, but the specific type should be determined by a formal risk assessment.[1][4]
The Critical Importance of Glove Selection

Choosing the right glove involves more than just selecting a material. The thickness of the glove, its breakthrough time (the time it takes for the chemical to permeate the glove), and its resistance to degradation are all critical factors.[6][7][8] Always consult the glove manufacturer's compatibility charts for specific information on the resistance of their gloves to corrosive amines.[6]

Operational Plans: From Handling to Disposal

A well-defined operational plan ensures that every stage of working with this compound is conducted safely and efficiently.

Step-by-Step Handling Procedures
  • Preparation : Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Verify that eyewash stations and safety showers are unobstructed and functioning correctly.[1]

  • Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.[3]

  • Containment : When transferring or weighing the chemical, use secondary containment to catch any potential spills.

  • Personal Hygiene : After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves. Do not eat, drink, or smoke in the laboratory.[4]

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles & Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if required) doff3->doff4

Caption: Sequential process for donning and doffing PPE.

Emergency Response: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.

First Aid Measures
  • Skin Contact : Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]

Spill Response Protocol

A minor spill of this compound can be managed by trained laboratory personnel, while a major spill will require the intervention of an emergency response team.

Spill_Response cluster_minor_spill Minor Spill Procedure cluster_major_spill Major Spill Procedure start Spill Occurs assess Assess Spill Size & Risk start->assess is_minor Minor Spill? assess->is_minor alert Alert Colleagues is_minor->alert Yes evacuate Evacuate Area is_minor->evacuate No don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain neutralize Neutralize (if applicable) contain->neutralize collect Collect Residue neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose alarm Activate Alarm / Call Emergency Services evacuate->alarm secure Secure the Area alarm->secure assist Assist Emergency Responders secure->assist

Caption: Decision-making workflow for chemical spill response.

For a minor spill, follow these steps:

  • Alert others : Inform colleagues in the immediate area.

  • Don PPE : Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10]

  • Collect the residue : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the area : Clean the spill area with a suitable decontaminating agent.

  • Dispose of waste : Label the waste container and dispose of it according to your institution's hazardous waste procedures.[10]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Collection : Collect all waste containing this chemical in a clearly labeled, sealed, and compatible container.[11]

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Route : All waste must be disposed of through your institution's designated hazardous waste program. Never dispose of this chemical down the drain or in the regular trash.[11]

  • Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]

By adhering to these comprehensive safety and logistical guidelines, you can confidently and responsibly incorporate this compound into your research, ensuring the well-being of yourself and your colleagues, and maintaining the integrity of your scientific endeavors.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • UC Davis Safety Services. (2017). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Selecting Chemical-Resistant Gloves. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amines, (C14-18 and C16-18-unsatd. alkyl)dimethyl. PubChem. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • PIP. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • GE Betz. (2012). Material Safety Data Sheet. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards? Retrieved from [Link]

  • RISCTOX. (n.d.). Amines, di - C14 - 18 - alkylmethyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. Retrieved from [Link]

  • National Center for Biotechnology Information. (1982). Safe disposal of carcinogenic nitrosamines. PubMed. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.